Citrate
Beschreibung
Lithium this compound is the this compound salt of lithium, a monovalent cation with antimanic activity. Although the exact mechanism is unclear, lithium might exert its mood-stabilizing effect via reduction of catecholamine concentration mediated through transneuronal membrane transport of sodium ion by sodium-potassium-stimulated adenosine triphosphatase (Na-K-ATPase). Alternatively, lithium may decrease cyclic adenosine monophosphate (cAMP) concentrations, which would desensitize hormonal-sensitive adenylyl cyclase receptors. Furthermore, lithium, in recommended dosage, blocks the activity of inositol-1-phosphatase, thereby resulting in the subsequent decrease of postsynaptic second messengers, diacylglycerol and inositol triphosphate, that contribute to chronic cell stimulation by altering electrical activity in the neuron.
This compound is a salt or ester of citric acid.
Lithium this compound can cause developmental toxicity according to state or federal government labeling requirements.
A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of citric acid (citrates) can be used as anticoagulants due to their calcium chelating ability.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O7-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155037 | |
| Record name | Citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrate: White deliquescent solid; [Merck Index] | |
| Record name | Lithium citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
126-44-3 | |
| Record name | Citrate(3-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CITRATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/664CCH53PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of Citrate in the Krebs Cycle: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
Citrate, a tricarboxylic acid, stands as a cornerstone of cellular metabolism. Its significance extends far beyond its transient existence as the first intermediate of the Krebs cycle. This technical guide provides an in-depth examination of this compound's lifecycle and functions, from its synthesis and isomerization within the mitochondrial matrix to its critical role as a metabolic regulator and a key link between carbohydrate and lipid metabolism. We will explore the enzymatic mechanisms governing its transformation, present quantitative data on enzyme kinetics and subcellular concentrations, detail experimental protocols for its associated enzymes, and visualize its complex interactions through logical and pathway diagrams. This document is intended to serve as a comprehensive resource for professionals engaged in metabolic research and therapeutic development.
Introduction: this compound's Central Position in Metabolism
The citric acid cycle, or Krebs cycle, is the central hub of aerobic metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP and reducing equivalents (NADH and FADH₂).[1] The cycle is named after its first intermediate, this compound, which is formed by the condensation of acetyl-CoA and oxaloacetate.[1] While its role as a cycle intermediate is fundamental, this compound's functions are far more extensive. It acts as a critical allosteric regulator of key enzymes in both glycolysis and the Krebs cycle itself, providing a sophisticated feedback mechanism that attunes energy production to the cell's metabolic state.[2] Furthermore, when cellular energy is abundant, this compound is transported out of the mitochondria to the cytosol, where it provides the acetyl-CoA precursor for the synthesis of fatty acids and cholesterol, thus bridging energy metabolism with anabolic pathways.[3] Understanding the multifaceted role of this compound is therefore essential for comprehending cellular bioenergetics and identifying potential targets for therapeutic intervention in metabolic diseases.
The Lifecycle of this compound within the Krebs Cycle
Synthesis of this compound: The Gateway to the Cycle
The entry point of acetyl-CoA into the Krebs cycle is its condensation with the four-carbon molecule oxaloacetate to form the six-carbon molecule, this compound.[4] This reaction is catalyzed by the enzyme This compound synthase (EC 2.3.3.1) , a pace-making enzyme located in the mitochondrial matrix.[4][5]
Reaction: Acetyl-CoA + Oxaloacetate + H₂O → this compound + Coenzyme A
The reaction proceeds via an ordered sequential mechanism where oxaloacetate binds first, inducing a conformational change in the enzyme that creates the binding site for acetyl-CoA.[5] The mechanism involves a catalytic triad (B1167595) of amino acids (typically Asp-375, His-274, and His-320) that facilitates an aldol (B89426) condensation.[5][6] Asp-375 acts as a base to deprotonate the alpha-carbon of acetyl-CoA, forming a reactive enolate intermediate, which is stabilized by His-274.[5] This enolate then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate, forming a citryl-CoA intermediate.[7] Finally, a hydrolysis step releases this compound and Coenzyme A.[8] The reaction is highly exergonic (ΔG°' ≈ -31.5 kJ/mol), making it a critical irreversible and regulatory step in the cycle.[6]
Isomerization to Isothis compound: Preparing for Oxidation
This compound, a tertiary alcohol, is not readily oxidized. To prepare for the subsequent oxidative decarboxylation steps of the cycle, it must be converted into its isomer, isothis compound, which is a more easily oxidized secondary alcohol. This stereospecific isomerization is catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3) .[9][10]
The reaction is a two-step process involving a dehydration followed by a hydration, with a cis-aconitate intermediate that remains bound to the enzyme.[9][10] Aconitase utilizes an iron-sulfur cluster ([4Fe-4S]²⁺) in its active site, which, unlike in many other proteins, participates directly in catalysis rather than in a redox reaction.[10][11] The Fe-S cluster helps to position the this compound molecule and facilitate the removal and addition of a water molecule.[11] The enzyme mechanism requires the cis-aconitate intermediate to flip 180° within the active site, ensuring the correct stereochemistry ((2R,3S)-isothis compound) is formed.[12]
Quantitative Data and Kinetics
The efficiency and regulation of metabolic pathways are governed by the concentrations of metabolites and the kinetic properties of the enzymes involved. Below are tables summarizing key quantitative data related to this compound and its core enzymes.
Table 1: Kinetic Parameters of this compound Synthase
This table presents the Michaelis constant (Kₘ) values for this compound synthase from different sources, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity (Vₘₐₓ). Lower Kₘ values suggest a higher affinity of the enzyme for its substrate.
| Enzyme Source | Substrate | Kₘ (µM) | Reference(s) |
| Rat Liver Mitochondria | Acetyl-CoA | 16 | [13] |
| Rat Liver Mitochondria | Oxaloacetate | 2 | [13] |
| Porcine Heart | Acetyl-CoA | ~16 | [14] |
| Porcine Heart | Oxaloacetate | ~2-7 | [14] |
| E. coli | Acetyl-CoA | 53 ± 7.5 | [15] |
Note: Vₘₐₓ values are often not reported as absolute constants because they depend on the concentration of the active enzyme in the assay. Instead, the catalytic constant (k_cat) is preferred.[16]
Table 2: Kinetic Parameters of Aconitase
This table summarizes the Kₘ values for aconitase with its substrates. The enzyme shows a significantly higher affinity for cis-aconitate compared to this compound.
| Enzyme Source | Substrate | Kₘ (mM) | Reference(s) |
| Porcine Heart | This compound | 0.23 | [17] |
| Porcine Heart | cis-Aconitate | 0.012 | [17] |
| Bovine Heart | This compound | 0.5 - 1.5 | [18] |
| Bovine Heart | Isothis compound | 0.1 - 0.3 | [18] |
Table 3: Subcellular this compound Concentrations
This compound concentration varies significantly between the mitochondrial matrix and the cytosol, a gradient that is crucial for its regulatory and biosynthetic roles.
| Tissue/Cell Type | Compartment | Concentration Gradient (Mitochondria/Cytosol) | Reference(s) |
| Rat Hepatocytes | Mitochondria vs. Cytosol | ~8.8 | [12] |
| Rat Heart | Mitochondria vs. Cytosol | ~16 | [18] |
Note: Absolute concentrations can vary widely depending on the metabolic state of the cell (e.g., fed vs. fasted).[12]
This compound as a Metabolic Regulator and Biosynthetic Precursor
This compound's role extends beyond the confines of the Krebs cycle. It is a key signaling molecule that communicates the energy status of the mitochondria to the rest of the cell.
The this compound Shuttle: Linking Mitochondria and Cytosol
When the Krebs cycle is inhibited by high levels of ATP and NADH, this compound accumulates in the mitochondrial matrix.[3] This excess this compound is then transported into the cytosol via the This compound carrier (CIC) in exchange for malate.[3][19] This transport system is known as the This compound-malate shuttle .[20]
In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves this compound back into acetyl-CoA and oxaloacetate, a reaction that consumes one molecule of ATP.[19]
Reaction (Cytosolic): this compound + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pᵢ
This cytosolic acetyl-CoA is the primary building block for two major anabolic pathways:
-
Fatty Acid Synthesis: Cytosolic acetyl-CoA is the precursor for the synthesis of fatty acids in the liver and adipose tissue.[15][21]
-
Cholesterol Synthesis: It is also the starting material for the mevalonate (B85504) pathway, which leads to the synthesis of cholesterol and other isoprenoids.[10]
Allosteric Regulation by this compound
This compound acts as a crucial allosteric effector, modulating the activity of several key enzymes to maintain metabolic homeostasis.
-
Inhibition of Glycolysis: High levels of cytosolic this compound are a signal that the cell's energy needs are being met. This compound acts as a potent feedback inhibitor of phosphofructokinase-1 (PFK-1) , a key rate-limiting enzyme in glycolysis.[2] This inhibition prevents the excessive breakdown of glucose when the Krebs cycle is already saturated.
-
Inhibition of the Krebs Cycle: this compound also provides feedback inhibition on its own production by allosterically inhibiting This compound synthase .[6][19] High this compound levels can also inhibit the pyruvate dehydrogenase (PDH) complex and succinate dehydrogenase (SDH) .[3][22]
-
Activation of Fatty Acid Synthesis: In the cytosol, this compound acts as a feed-forward allosteric activator of acetyl-CoA carboxylase (ACC) , the enzyme that catalyzes the first committed step of fatty acid synthesis.[3][22]
Visualizing this compound's Roles and Associated Methodologies
To better illustrate the complex processes involving this compound, the following diagrams are provided using the DOT language.
Diagram 1: Core Reactions of this compound in the Krebs Cycle
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Multiple roles played by the mitochondrial this compound carrier in cellular metabolism and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthase - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. KM (Michaelis constant) of some enzymes - Generic - BNID 105085 [bionumbers.hms.harvard.edu]
- 7. cdn.wou.edu [cdn.wou.edu]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive absolute cellular metabolite co - Various - BNID 112694 [bionumbers.hms.harvard.edu]
- 10. Aconitase - Wikipedia [en.wikipedia.org]
- 11. Kinetic Model of Mitochondrial Krebs Cycle: Unraveling the Mechanism of Salicylate Hepatotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The kinetic properties of this compound synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Coenzyme A dithioesters: synthesis, characterization and reaction with this compound synthase and acetyl-CoA:choline O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Studies on aconitase species from Saccharomyces cerevisiae, porcine and bovine heart, obtained by a modified isolation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solved this compound in the mitochondrial matrix can be | Chegg.com [chegg.com]
- 20. news-medical.net [news-medical.net]
- 21. graphmatik.io [graphmatik.io]
- 22. researchgate.net [researchgate.net]
Citrate: A Pivotal Intermediate in Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Citrate, a tricarboxylic acid, stands at the crossroads of cellular metabolism, playing a central role in energy production, biosynthesis, and metabolic regulation. This guide provides a comprehensive overview of this compound's key functions, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a critical resource for professionals in the life sciences.
The Central Role of this compound in the Tricarboxylic Acid (TCA) Cycle
This compound is the inaugural intermediate of the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells.[1] This metabolic pathway is fundamental for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide, generating ATP and reduced coenzymes (NADH and FADH2) that fuel further ATP production through oxidative phosphorylation.[2]
The formation of this compound from the condensation of acetyl-CoA and oxaloacetate is catalyzed by the enzyme this compound synthase.[2] This reaction is a key regulatory point of the TCA cycle.
This compound as a Precursor for Fatty Acid Synthesis
When cellular energy levels are high, as indicated by a high ATP/ADP ratio, the TCA cycle slows down, leading to an accumulation of this compound in the mitochondrial matrix.[3] This excess this compound is then transported to the cytosol via the this compound-malate shuttle.[1][4] In the cytosol, the enzyme ATP-citrate lyase cleaves this compound into acetyl-CoA and oxaloacetate.[1][3] This cytosolic acetyl-CoA serves as the primary building block for the synthesis of fatty acids and cholesterol.[1]
Allosteric Regulation of Glycolysis by this compound
High concentrations of cytosolic this compound act as a key allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[2][5] This inhibitory effect serves as a crucial feedback mechanism, signaling that the cell has an ample supply of energy and biosynthetic precursors, thus downregulating the glycolytic pathway to conserve glucose.[2]
Quantitative Data
The concentration of this compound and the kinetic parameters of key enzymes involved in its metabolism are critical for understanding its regulatory roles.
| Metabolite/Enzyme | Parameter | Value | Compartment/Organism | Reference |
| This compound | Mitochondrial/Cytosolic Gradient | 8.8 | Rat Hepatocytes | [6] |
| Phosphofructokinase-1 (PFK-1) | Ki for this compound | 1.5 mM | Aspergillus niger | [7][8] |
| ATP-Citrate Lyase | Km for ATP | 0.21 ± 0.04 mM | Chlorobium limicola | [9] |
| ATP-Citrate Lyase | Km for this compound | 0.057 ± 0.008 mM (first molecule) | Chlorobium limicola | [9] |
Experimental Protocols
Measurement of Intracellular this compound Concentration
Method: Colorimetric or Fluorometric Assay
Principle: this compound is converted to pyruvate, which is then quantified by a colorimetric or fluorometric probe.[10][11][12][13]
Protocol Outline:
-
Sample Preparation:
-
Homogenize tissue (e.g., 20 mg) or cells (e.g., 1-2 x 106) in ice-cold this compound Assay Buffer.[10][12]
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to remove insoluble material.[10]
-
Deproteinize the supernatant using a 10 kDa molecular weight cut-off spin filter or perchloric acid/KOH precipitation.[10][12]
-
-
Standard Curve Preparation:
-
Assay Reaction:
-
Add 50 µL of prepared sample to the wells.
-
Prepare a Reaction Mix containing this compound Assay Buffer, this compound Enzyme Mix, and this compound Developer/Probe.[10][13]
-
Add the Reaction Mix to each well containing standards and samples.
-
Incubate at room temperature, protected from light, for a specified time (e.g., 15-30 minutes).[14]
-
-
Detection:
-
Calculation:
-
Determine the this compound concentration in the samples from the standard curve.
-
Measurement of ATP-Citrate Lyase (ACLY) Activity
Method: Spectrophotometric or Radiometric Assay
Principle:
-
Spectrophotometric: The production of oxaloacetate is coupled to the oxidation of NADH by malate dehydrogenase, and the decrease in absorbance at 340 nm is measured.
-
Radiometric: The incorporation of radiolabeled this compound into acetyl-CoA is measured.[15][16]
Protocol Outline (Radiometric):
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing buffer (e.g., 87 mM Tris, pH 8.0), MgCl2, DTT, ATP, Coenzyme A, and [14C]this compound.[16]
-
Add purified ACLY enzyme or cell lysate to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours).[16]
-
-
Reaction Termination:
-
Stop the reaction by adding EDTA.[16]
-
-
Detection:
-
Calculation:
-
Calculate the ACLY activity based on the amount of [14C]acetyl-CoA produced over time.
-
Measurement of Phosphofructokinase (PFK-1) Activity
Method: Coupled Enzyme Colorimetric Assay
Principle: The ADP produced by the PFK-1 reaction is used in a series of coupled enzymatic reactions that ultimately lead to the reduction of a colorless probe into a colored product, which can be measured spectrophotometrically.[17][18][19]
Protocol Outline:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Assay Reaction:
-
Incubation and Detection:
-
Calculation:
-
Subtract the background reading from the sample reading.
-
Determine the PFK-1 activity from the rate of change in absorbance, using the NADH standard curve. One unit of PFK is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.[18]
-
References
- 1. This compound Shuttle Mechanism → Area → Sustainability [esg.sustainability-directory.com]
- 2. Understanding the Central Role of this compound in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. This compound–malate shuttle - Wikipedia [en.wikipedia.org]
- 5. Mapping the Metabolic Niche of this compound Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibition-Resistant Form of 6-Phosphofructo-1-Kinase from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and biochemical analyses on the reaction mechanism of a bacterial ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. This compound Assay Kit (ab83396) | Abcam [abcam.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. A novel direct homogeneous assay for ATP this compound lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel direct homogeneous assay for ATP this compound lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cohesionbio.com [cohesionbio.com]
An In-depth Technical Guide to the Biochemical Properties of Citric Acid and Its Salts
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Citric acid, a ubiquitous tricarboxylic acid, and its corresponding salts, known as citrates, are pivotal molecules in the realm of biochemistry and pharmaceutical sciences. Beyond its fundamental role as a central intermediate in the citric acid cycle, citrate exhibits a remarkable versatility stemming from its physicochemical properties. It functions as a key metabolic regulator, a potent metal ion chelator, a pH buffering agent, and an antioxidant. These properties are harnessed in a multitude of applications, from modulating cellular metabolism and preventing blood coagulation to enhancing mineral bioavailability and stabilizing pharmaceutical formulations. This guide provides a comprehensive examination of the biochemical properties of citric acid and its primary salts, presenting quantitative data, detailing relevant experimental methodologies, and illustrating key metabolic and signaling pathways.
Introduction to Citric Acid
Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is a weak organic acid naturally found in citrus fruits and is a fundamental metabolite in all aerobic organisms.[1][2] Its structure, featuring three carboxyl groups and one hydroxyl group, endows it with the ability to participate in a wide array of chemical and biological reactions.[3] In biochemistry, it is famously known as the first molecule formed in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle - TCA), a series of reactions essential for cellular respiration and energy production in the form of ATP.[4][5] The ionized form, this compound, predominates at physiological pH and is central to the molecule's diverse biological functions.[4] Annually, over two million tons of citric acid are manufactured, primarily through the fermentation of sugars by the mold Aspergillus niger, for widespread use as an acidifier, flavoring agent, preservative, and chelating agent in the food, pharmaceutical, and chemical industries.[1][2]
Physicochemical Properties
The biochemical functions of citric acid are intrinsically linked to its chemical characteristics. It is a triprotic acid, meaning it can donate three protons, which allows it to act as an effective buffer over a wide pH range.[1] This buffering capacity is crucial for maintaining pH stability in pharmaceutical formulations.[6][7][8]
Table 1: Physicochemical Properties of Citric Acid
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₆H₈O₇ | [1] |
| Molar Mass | 192.123 g/mol (anhydrous) | [1][9] |
| 210.14 g/mol (monohydrate) | [1] | |
| Appearance | White crystalline solid | [1] |
| pKa Values (at 25°C) | pKa1 = 3.128 | [1] |
| pKa2 = 4.761 | [1] | |
| pKa3 = 6.396 | [1] | |
| Solubility in water | 59.2% w/w (20 °C) | [1] |
| Melting Point | 156 °C (decomposes >175 °C) |[1] |
Core Biochemical Roles
Central Intermediate in Metabolism: The Citric Acid Cycle
This compound is the starting point of the citric acid cycle, a metabolic pathway that oxidizes acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide, generating NADH, FADH₂, and ATP.[4][10] The cycle occurs in the mitochondrial matrix of eukaryotic cells.[10] It begins with the condensation of acetyl-CoA and the four-carbon acceptor molecule oxaloacetate to form the six-carbon this compound, a reaction catalyzed by this compound synthase.[10][11]
The regulation of the citric acid cycle is tightly controlled to match the cell's energy demands.[11] Key control points are the enzymes this compound synthase, isothis compound dehydrogenase, and α-ketoglutarate dehydrogenase. These enzymes are allosterically inhibited by high levels of ATP and NADH, which signal energy abundance, and activated by ADP and NAD+, which indicate a need for energy.[11][12] Calcium ions (Ca²⁺) also act as a significant regulator, activating several enzymes in the cycle, thereby linking cellular activity (like muscle contraction) to increased ATP production.[4][5]
This compound as a Metabolic and Signaling Molecule
Beyond the confines of the mitochondria, this compound acts as a critical link between carbohydrate and fatty acid metabolism.[13] When cellular energy is high, this compound accumulates in the mitochondria and is transported to the cytosol. There, the enzyme ATP-citrate lyase (ACLY) cleaves it back into acetyl-CoA and oxaloacetate.[13][14] This cytosolic acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol.[14][15] It is also the source of acetyl groups for histone acetylation, an epigenetic modification that regulates gene expression.[13]
Cytosolic this compound is also a key allosteric regulator, directly inhibiting phosphofructokinase-1 (PFK1), a rate-limiting enzyme in glycolysis.[14][15] This feedback mechanism prevents the excessive breakdown of glucose when the cell has an ample supply of energy and biosynthetic precursors.[15]
Metal Ion Chelation
A defining biochemical property of citric acid is its ability to act as a chelating agent.[1][2] The carboxyl and hydroxyl groups of the this compound molecule can form stable complexes with di- and trivalent metal cations, effectively sequestering them.[1][16][17] This property is fundamental to many of its biological and pharmaceutical applications.
-
Anticoagulation: Sodium this compound is widely used as an anticoagulant for stored blood.[18][19][20] It chelates calcium ions (Ca²⁺) in the blood, which are an essential cofactor in the coagulation cascade, thereby preventing clotting.[6][21][22]
-
Mineral Bioavailability: this compound salts of minerals like magnesium, zinc, and calcium are often used in dietary supplements.[1][23] The this compound chelate can improve the solubility and absorption of these minerals in the gastrointestinal tract.[23][24] For instance, magnesium this compound has a higher bioavailability than other forms like magnesium oxide.[24]
-
Preventing Kidney Stones: In the renal system, this compound helps prevent the formation of calcium oxalate (B1200264) and calcium phosphate (B84403) kidney stones by chelating urinary calcium, reducing its free ion concentration and inhibiting crystal formation.[16][21][25] Potassium this compound is often prescribed for this purpose.[25][26]
-
Iron Chelation: this compound can bind to ferric (Fe³⁺) ions, forming a soluble complex that can enhance the absorption of non-heme iron from plant-based foods and reduce iron-induced oxidative toxicity.[27]
Antioxidant Properties
Citric acid exhibits significant antioxidant activity.[28][29][30] It can scavenge reactive oxygen species (ROS) such as hydroxyl radicals and superoxide (B77818) anions.[31] This action helps protect cells from oxidative damage.[28][32] The antioxidant property also contributes to its use as a preservative in food and pharmaceutical products, where it prevents oxidation and degradation by chelating metal ions that can catalyze oxidative reactions.[6][7]
Biochemical Properties of Common this compound Salts
The salt form of this compound significantly influences its application and biochemical effects. The cation paired with the this compound anion determines its use as a source of that specific mineral or as an agent to modify physiological pH.
Table 2: Properties and Applications of Key this compound Salts
| Salt | Molecular Formula | Molar Mass ( g/mol ) | Key Biochemical Roles & Applications | Reference(s) |
|---|---|---|---|---|
| Sodium this compound | Na₃C₆H₅O₇ | 258.07 (anhydrous) | Anticoagulant (chelates Ca²⁺), buffering agent, systemic alkalizer, emulsifier in foods, acidity regulator.[18][19][20][33] | [18][20] |
| Potassium this compound | K₃C₆H₅O₇ | 306.39 (anhydrous) | Prevents kidney stones (alkalizes urine, chelates Ca²⁺), electrolyte replenisher, buffering agent, systemic alkalizer.[26][34][35] | [34] |
| Magnesium this compound | C₆H₆MgO₇ | 214.41 | Highly bioavailable magnesium supplement, osmotic laxative (draws water into intestines), supports enzyme function, muscle relaxation, and nerve transmission.[24][36][37] | [23][37] |
| Zinc this compound | C₁₂H₁₀O₁₄Zn₃ | 574.3 (anhydrous) | Highly bioavailable zinc supplement, supports immune function, enzyme reactions, and bone health; antimicrobial and anti-inflammatory agent in oral care products.[38][39][40][41][42] |[38][42] |
Applications in Drug Development and Research
The multifaceted properties of citric acid and its salts make them invaluable as excipients in pharmaceutical formulations.[3][7]
-
Buffering Agent: They are used to control and maintain the pH of formulations, ensuring the stability and solubility of active pharmaceutical ingredients (APIs).[6][7][8]
-
Effervescent Formulations: Citric acid is a key component in effervescent tablets and powders.[6] Its reaction with a carbonate or bicarbonate source (like sodium bicarbonate) in the presence of water produces carbon dioxide, leading to rapid disintegration and dissolution of the tablet.[6][7]
-
Taste Masking: The sour taste of citric acid can mask the unpleasant taste of some APIs, improving patient compliance, particularly in oral solutions and syrups.[3][6]
-
Stabilizer: As a chelating agent, citric acid binds trace metal ions that can catalyze the oxidative degradation of sensitive APIs, thereby enhancing the shelf life of the product.[7][8][43]
-
Drug Delivery: this compound is being explored in the development of biomaterials for tissue engineering and controlled drug release systems due to its biocompatibility.[6]
Experimental Protocols
Protocol: Enzymatic Assay for this compound Concentration in Biological Samples
This protocol outlines a common method for quantifying this compound, which relies on the enzyme this compound lyase to initiate a series of reactions culminating in the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically.
Principle: this compound is cleaved by this compound lyase (CL) into oxaloacetate and acetate. Oxaloacetate is then decarboxylated to pyruvate (B1213749). In a subsequent reaction involving malate dehydrogenase (MDH) and lactate (B86563) dehydrogenase (LDH), the resulting pyruvate and oxaloacetate are reduced to L-lactate and L-malate, respectively, with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration is proportional to the amount of this compound and is measured by the change in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
-
Reagent 1 (R1): Buffer solution (e.g., Tris buffer, pH ~7.8), L-malate, NADH, and lactate dehydrogenase (LDH).
-
Reagent 2 (R2): this compound lyase (CL) solution.
-
This compound standard solution (known concentration).
-
Deproteinized sample (e.g., serum treated with perchloric acid and neutralized).
Procedure:
-
Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue homogenate) using a method like perchloric acid precipitation, followed by neutralization with KOH. Centrifuge to remove the protein pellet.
-
Assay Setup: For each sample, standard, and a blank, pipette the following into a cuvette:
-
1.0 mL of Reagent 1 (R1).
-
0.1 mL of deproteinized sample (or standard, or water for the blank).
-
-
Initial Absorbance: Mix the contents of the cuvette by gentle inversion. Incubate for 5 minutes at room temperature to allow for the conversion of endogenous pyruvate. Measure the initial absorbance (A1) at 340 nm.
-
Initiate Reaction: Add 0.02 mL of Reagent 2 (R2 - this compound Lyase) to the cuvette.
-
Final Absorbance: Mix immediately and incubate for 10-15 minutes at room temperature to allow the reaction to complete. Measure the final absorbance (A2) at 340 nm.
-
Calculation:
-
Calculate the change in absorbance (ΔA) for each sample and standard: ΔA = A1 - A2.
-
Correct for the blank: ΔA_sample_corrected = ΔA_sample - ΔA_blank.
-
Calculate the this compound concentration using the standard: Concentration_sample = (ΔA_sample_corrected / ΔA_standard_corrected) * Concentration_standard
-
Protocol: Assessing Antioxidant Capacity (Hydrogen Peroxide Scavenging Assay)
This protocol provides a method to evaluate the antioxidant properties of citric acid by measuring its ability to scavenge hydrogen peroxide (H₂O₂), a key reactive oxygen species.[31]
Principle: The assay measures the disappearance of H₂O₂ spectrophotometrically at 230 nm. Citric acid, acting as an antioxidant, will reduce the concentration of H₂O₂, leading to a decrease in absorbance compared to a control solution without the antioxidant.
Materials:
-
UV-Vis Spectrophotometer.
-
Phosphate buffer (e.g., 50 mM, pH 7.4).
-
Hydrogen peroxide solution (e.g., 40 mM) prepared in phosphate buffer.
-
Citric acid solution of various concentrations prepared in phosphate buffer.
Procedure:
-
Prepare Solutions: Prepare a series of citric acid solutions of known concentrations (e.g., 0.1, 0.5, 1.0, 5.0 g/L) in phosphate buffer.
-
Blank Measurement: Use phosphate buffer as the blank to zero the spectrophotometer at 230 nm.
-
Control Measurement: Prepare a control solution by mixing the phosphate buffer with the hydrogen peroxide solution. Measure its absorbance at 230 nm.
-
Sample Measurement:
-
For each citric acid concentration, add a defined volume of the citric acid solution to a defined volume of the H₂O₂ solution.
-
Incubate the mixture for a set time (e.g., 10 minutes) at room temperature.
-
Measure the absorbance of the mixture at 230 nm.
-
-
Calculation:
-
The percentage of H₂O₂ scavenged is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where: A_control = Absorbance of the H₂O₂ solution without citric acid. A_sample = Absorbance of the H₂O₂ solution with citric acid.
-
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of citric acid to determine the scavenging efficiency, often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the H₂O₂).
Note: The interference of citric acid's antioxidant properties with certain clinical assays, such as the uricase-based measurement of uric acid, has been documented.[28][31] The scavenging of H₂O₂, an intermediate in the uricase method, leads to falsely low uric acid readings.[31] This underscores the importance of considering the biochemical properties of additives like this compound in sample collection tubes.[31]
Conclusion
Citric acid and its salts are far more than simple metabolites or formulation excipients. Their unique physicochemical properties—encompassing roles in energy metabolism, biosynthetic pathways, metal ion chelation, pH buffering, and antioxidant defense—confer upon them a remarkable functional diversity. For researchers, scientists, and drug development professionals, a thorough understanding of these biochemical characteristics is essential for leveraging their full potential in experimental design, therapeutic development, and the creation of stable, effective, and safe pharmaceutical products. From regulating the core metabolic engine of the cell to ensuring the efficacy of modern medicines, the influence of this compound is both profound and pervasive.
References
- 1. Citric acid - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. Citric Acid: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. citribel.com [citribel.com]
- 7. citribel.com [citribel.com]
- 8. nbinno.com [nbinno.com]
- 9. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. jackwestin.com [jackwestin.com]
- 13. Frontiers | A Role for the Krebs Cycle Intermediate this compound in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the Central Role of this compound in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. byjus.com [byjus.com]
- 19. greenchemindustries.com [greenchemindustries.com]
- 20. chemiis.com [chemiis.com]
- 21. TPC - this compound [turkupetcentre.net]
- 22. Understanding the Role of Sodium this compound as a Chelator in Chemical Reactions [thinkdochemicals.com]
- 23. nbinno.com [nbinno.com]
- 24. perarin.com [perarin.com]
- 25. What is the mechanism of Potassium this compound? [synapse.patsnap.com]
- 26. nbinno.com [nbinno.com]
- 27. Exploring the Role of this compound in Iron Chelation for Improved Bioavailability and Health Benefits [thinkdochemicals.com]
- 28. researchgate.net [researchgate.net]
- 29. Citric Acid: Uses, Benefits, and More [health.com]
- 30. Citric acid: Structure, uses, intolerance, and more [medicalnewstoday.com]
- 31. Antioxidant properties of citric acid interfere with the uricase-based measurement of circulating uric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Citric Acid: Benefits, Uses, and Risks [webmd.com]
- 33. Trisodium this compound | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. Potassium this compound - Wikipedia [en.wikipedia.org]
- 35. Potassium this compound | C6H7K3O8 | CID 2735208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. wellbeingnutrition.com [wellbeingnutrition.com]
- 37. chemiis.com [chemiis.com]
- 38. wbcil.com [wbcil.com]
- 39. dijo.fr [dijo.fr]
- 40. What Are the Key Benefits and Applications of Zinc this compound? [jindunchemical.com]
- 41. Zinc this compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 42. Zinc this compound | C12H10O14Zn3 | CID 11023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 43. ulprospector.com [ulprospector.com]
An In-depth Technical Guide to Citrate Transport Mechanisms Across Mitochondrial Membranes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Citrate, a key metabolic intermediate, plays a central role in cellular energy metabolism, biosynthesis, and signaling. Its transport across the inner and outer mitochondrial membranes is a critical control point in cellular physiology and is implicated in a variety of pathological conditions, including metabolic diseases and cancer. This technical guide provides a comprehensive overview of the molecular mechanisms governing mitochondrial this compound transport, with a focus on the primary transporters involved: the inner membrane this compound carrier (CIC), encoded by the SLC25A1 gene, and the outer membrane voltage-dependent anion channels (VDACs). This document details the kinetic properties of these transporters, explores the multifaceted regulatory networks that control their activity, and presents detailed experimental protocols for their study. Furthermore, it discusses the crucial role of this compound transport in cellular processes such as fatty acid synthesis and its implications in disease, offering insights for therapeutic development.
Introduction
The mitochondrion is a central hub for cellular metabolism, orchestrating the intricate balance between catabolic and anabolic processes. The transport of metabolites across the impermeable inner mitochondrial membrane is mediated by a large family of solute carriers (SLC25)[1]. Among these, the mitochondrial this compound carrier (CIC or SLC25A1) is of paramount importance as it facilitates the efflux of this compound from the mitochondrial matrix to the cytosol[2].
Cytosolic this compound serves as a primary precursor for the synthesis of fatty acids, cholesterol, and isoprenoids. It is cleaved by ATP this compound lyase (ACLY) to yield acetyl-CoA and oxaloacetate. Acetyl-CoA is the fundamental building block for lipogenesis, while oxaloacetate can be converted to malate (B86768) and subsequently pyruvate, a process that generates NADPH, a crucial reducing equivalent for fatty acid synthesis[3]. Beyond its biosynthetic role, cytosolic this compound is an allosteric regulator of key glycolytic and gluconeogenic enzymes and a source of acetyl-CoA for histone acetylation, thereby influencing gene expression[4][5].
Given its central role, the transport of this compound across the mitochondrial membranes is tightly regulated and its dysregulation is associated with numerous diseases, making the transporters attractive targets for therapeutic intervention[6][7]. This guide provides an in-depth examination of the mechanisms, regulation, and experimental investigation of mitochondrial this compound transport.
Inner Mitochondrial Membrane: The this compound Carrier (SLC25A1/CIC)
The primary transporter responsible for moving this compound across the inner mitochondrial membrane is the this compound carrier (CIC), a member of the solute carrier family 25 (SLC25A1)[2][7].
Mechanism of Transport
The CIC functions as an electroneutral antiporter, primarily exchanging mitochondrial this compound for cytosolic malate[2][8]. It can also transport other dicarboxylates and tricarboxylates, such as isothis compound and phosphoenolpyruvate[2]. The transport process is crucial for transferring carbon units from the mitochondrial matrix to the cytosol for various anabolic pathways.
Quantitative Data: Kinetics of the this compound Carrier
The kinetic properties of the this compound carrier have been characterized in various species. These parameters are essential for understanding the transporter's efficiency and for the development of targeted inhibitors.
| Species | Preparation | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg protein) | Reference |
| Homo sapiens (Human) | Reconstituted in fused membrane vesicles | This compound | 7.5 | Not Reported | [9] |
| Zea mays (Maize) | Purified and reconstituted in liposomes | This compound | 650 ± 50 | 13,000 ± 1,000 | [10] |
| Saccharomyces cerevisiae | Reconstituted protein | This compound | 160 ± 50 | 9,800 ± 1,200 | [11] |
| Saccharomyces cerevisiae | Reconstituted protein | Oxoglutarate | 1,200 ± 150 | 10,300 ± 2,100 | [11] |
| Starved Rats | Reconstituted system | This compound | No change | Significantly decreased | [5] |
Note: The V_max_ values can vary significantly depending on the purity of the protein preparation and the reconstitution system used.
Regulation of the this compound Carrier
The activity and expression of SLC25A1 are subject to intricate regulation at both the transcriptional and post-translational levels, ensuring that this compound export is coupled to the cell's metabolic state.
The expression of the SLC25A1 gene is controlled by several key transcription factors that respond to hormonal and nutritional signals:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c is activated by insulin (B600854) and induces the transcription of SLC25A1 to provide the necessary this compound for fatty acid synthesis[12][13].
-
Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by high glucose levels, ChREBP also promotes the expression of SLC25A1 and other lipogenic genes[14][15].
The interplay between SREBP-1c and ChREBP ensures a coordinated response to the availability of carbohydrates and the insulin signal to drive lipogenesis.
Post-translational modifications (PTMs) provide a rapid mechanism to modulate the activity of the this compound carrier in response to immediate cellular needs. While the full extent of CIC PTMs is still under investigation, acetylation has been identified as a key regulatory modification[16]. Specific lysine (B10760008) residues on the carrier can be acetylated, which alters its transport activity. This modification is particularly relevant in the context of cellular stress and inflammation[16][17].
Signaling Pathways and Logical Relationships
The regulation of SLC25A1 is integrated into broader cellular signaling networks. The following diagram illustrates the key transcriptional regulatory pathways.
References
- 1. scienceopen.com [scienceopen.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Nexus of Metabolism and Cation Homeostasis: A Technical Guide to Citrate Chelation of Divalent Cations in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role that extends beyond cellular energy metabolism. Its unique chemical structure, featuring three carboxyl groups and a hydroxyl group, makes it an effective chelator of divalent cations. This ability to bind and sequester metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), iron (Fe²⁺), and manganese (Mn²⁺) is fundamental to a multitude of physiological processes. This in-depth technical guide explores the core principles of this compound chelation, its profound implications in biological systems, and the experimental methodologies used to investigate these interactions. By providing a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this guide serves as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
The Chemistry of this compound Chelation
Citric acid is a tricarboxylic acid with pKa values of approximately 3.1, 4.8, and 6.4 for its three carboxyl groups.[1] At physiological pH (~7.4), it exists predominantly as the trivalent anion, this compound³⁻. This anionic form allows it to form stable complexes with divalent cations through electrostatic interactions and the formation of chelate rings. The hydroxyl group on the central carbon atom can also participate in coordination, further enhancing the stability of the resulting metal-citrate complex.[2]
The chelation reaction can be represented by the following general equilibrium:
M²⁺ + Cit³⁻ ⇌ [M(Cit)]⁻
The stability of these complexes is described by the formation constant (K_f) or stability constant (log K), which is a measure of the affinity of this compound for the metal ion.
Quantitative Data on this compound-Divalent Cation Interactions
The stability of this compound complexes with various divalent cations is crucial for understanding their biological effects. The following table summarizes the logarithmic stability constants (log K) for the 1:1 complexes of this compound with key biological divalent cations. It is important to note that these values can vary depending on experimental conditions such as temperature, ionic strength, and pH.
| Divalent Cation | log K₁ (ML) | Temperature (°C) | Ionic Strength (M) | Method | Reference(s) |
| Calcium (Ca²⁺) | 3.25 - 4.8 | 25 | 0.1 - 0.15 | Potentiometry | [1][3][4] |
| Magnesium (Mg²⁺) | 3.25 - 4.4 | 25 | 0.1 - 0.15 | Potentiometry | [1][3] |
| Zinc (Zn²⁺) | 4.9 - 8.4 | 25 | 0.1 | Potentiometry, ITC | [1][5] |
| Iron (Fe²⁺) | ~4.4 | 25 | 0.1 | Potentiometry | [6] |
| Manganese (Mn²⁺) | 4.8 - 5.53 | 25 | 0.1 | Potentiometry, ITC | [1][5] |
Note: The range of values reflects the variability in experimental conditions reported in the literature. Researchers should consult the primary references for specific details.
Biological Significance of this compound Chelation
The ability of this compound to chelate divalent cations has profound implications for numerous biological processes, ranging from enzyme regulation and signal transduction to biomineralization and blood coagulation.
Regulation of Enzyme Activity
Many enzymes require divalent cations as cofactors for their catalytic activity. By chelating these cations, this compound can act as a potent modulator of enzymatic reactions. For instance, the activity of zinc-dependent enzymes, such as carboxypeptidase A, can be competitively inhibited by this compound, which chelates the catalytic zinc ion in the active site.[6][7]
Modulation of Signaling Pathways
This compound-mediated chelation of divalent cations is integral to several signaling pathways.
-
Calcium Signaling: In the kidney, the calcium-sensing receptor (CaSR) plays a role in preventing the formation of calcium-based kidney stones by regulating this compound transport. Activation of the apical CaSR in the proximal tubule can decrease this compound reabsorption, thereby increasing urinary this compound levels and reducing the availability of free calcium to form precipitates.[8][9]
-
Iron Homeostasis: Cellular this compound levels are linked to the regulation of the iron hormone hepcidin (B1576463). Elevated this compound can increase hepcidin expression through the SMAD signaling pathway, highlighting a connection between energy metabolism and iron homeostasis.[3] In some contexts, high levels of this compound in the presence of excess iron can be toxic, suggesting a role for this compound in iron-mediated tissue damage.[10][11]
-
Zinc Signaling and Neurotransmission: In the central nervous system, astrocytes release this compound, which can modulate neuronal activity. This compound can attenuate the inhibitory effect of Zn²⁺ on N-methyl-D-aspartate (NMDA) receptors by chelating extracellular zinc, thereby influencing synaptic transmission.[12]
Blood Coagulation
This compound is widely used as an anticoagulant in blood collection and transfusion. It prevents coagulation by chelating ionized calcium (Ca²⁺), which is an essential cofactor for several key enzymes in the coagulation cascade. By reducing the concentration of free Ca²⁺, this compound effectively inhibits the series of reactions that lead to the formation of a fibrin (B1330869) clot.[13][14]
Bone Metabolism and Biomineralization
Approximately 90% of the body's this compound is found in bone tissue, where it plays a crucial role in bone remodeling and mineralization.[15] this compound is incorporated into the apatite crystals of bone, influencing their size and stability. During bone resorption, this compound is released, which can then be used by osteoblasts for energy production and to promote osteogenic gene expression.[16]
Experimental Protocols for Studying this compound Chelation
The investigation of this compound-divalent cation interactions relies on a variety of biophysical and analytical techniques. Detailed methodologies for key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[17][18]
Objective: To determine the thermodynamic parameters of this compound binding to a divalent cation.
Materials:
-
Isothermal titration calorimeter
-
High-purity this compound solution (e.g., sodium this compound)
-
High-purity salt of the divalent cation of interest (e.g., CaCl₂, MgCl₂, ZnCl₂)
-
Appropriate buffer solution (e.g., HEPES, MOPS) at the desired pH and ionic strength
-
Degasser
Protocol:
-
Sample Preparation:
-
Prepare a solution of the divalent cation (typically 5-50 µM) in the chosen buffer.
-
Prepare a more concentrated solution of this compound (typically 10-20 fold higher than the cation concentration) in the exact same buffer.
-
It is critical that the buffer composition of the cation and this compound solutions are identical to minimize heats of dilution.
-
Degas both solutions for at least one hour before the experiment to prevent the formation of air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells with buffer.
-
Fill the reference cell with the buffer solution.
-
Load the divalent cation solution into the sample cell (approximately 2.2 mL).
-
Load the this compound solution into the titration syringe (approximately 2 mL).
-
Equilibrate the system to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the sample cell.
-
The instrument will measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to the divalent cation.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kₐ, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the following equations:
-
ΔG = -RT * ln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Potentiometric Titration
Potentiometric titration is a classic method used to determine the stability constants of metal-ligand complexes by monitoring the change in pH or ion concentration during a titration.[2]
Objective: To determine the stability constant of a this compound-divalent cation complex.
Materials:
-
pH meter with a high-precision glass electrode
-
Thermostated titration vessel
-
Calibrated burette
-
Standardized solution of a strong base (e.g., NaOH)
-
Standardized solution of a strong acid (e.g., HCl)
-
Solution of citric acid of known concentration
-
Solution of the divalent cation salt of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., KCl or NaClO₄)
Protocol:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions. For determination of concentration constants, calibrate the electrode with solutions of a strong acid of known concentration.
-
Titration of Ligand:
-
Pipette a known volume of the citric acid solution into the thermostated vessel.
-
Add the inert salt solution to achieve the desired ionic strength.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
-
Titration of Ligand and Metal:
-
Repeat the titration with a solution containing the same concentrations of citric acid and inert salt, but with the addition of a known concentration of the divalent cation.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of base added) for both experiments.
-
The displacement of the titration curve in the presence of the metal ion indicates complex formation.
-
Use specialized software (e.g., Hyperquad) or manual calculations based on the principles of mass balance and equilibrium to calculate the protonation constants of this compound and the stability constant(s) of the metal-citrate complex(es).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the structure and dynamics of this compound-cation complexes in solution by monitoring changes in the chemical shifts and relaxation rates of the this compound protons or carbons upon metal binding.
Objective: To characterize the binding site and stoichiometry of a this compound-divalent cation interaction.
Materials:
-
High-field NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Citric acid
-
Salt of the divalent cation (paramagnetic cations may require specialized techniques)
Protocol:
-
Sample Preparation:
-
Prepare a series of NMR samples in D₂O containing a constant concentration of citric acid and varying concentrations of the divalent cation.
-
Adjust the pH of each sample to the desired value.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (¹H or ¹³C) or two-dimensional (e.g., COSY, HSQC) NMR spectra for each sample.
-
-
Data Analysis:
-
Monitor the chemical shifts of the this compound protons or carbons as a function of the metal ion concentration.
-
Significant changes in chemical shifts indicate which nuclei are involved in the coordination to the metal ion.
-
Plot the change in chemical shift (Δδ) against the metal-to-ligand molar ratio.
-
The stoichiometry of the complex can often be determined from the inflection point of this plot.
-
The stability constant can be estimated by fitting the titration data to an appropriate binding model.
-
Visualization of Signaling Pathways and Experimental Workflows
Graphical representations are invaluable for understanding the complex interplay of molecules in signaling pathways and for outlining experimental procedures. The following diagrams were generated using the DOT language.
Signaling Pathways
Caption: this compound enhances SMAD-mediated hepcidin expression in iron homeostasis.
Caption: CaSR signaling inhibits this compound reabsorption in the renal proximal tubule.
Caption: this compound inhibits the blood coagulation cascade by chelating essential Ca²⁺ ions.
Experimental Workflow
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Conclusion and Future Directions
This compound's role as a chelator of divalent cations is a fundamental aspect of its biological activity, influencing a wide array of physiological and pathological processes. The quantitative understanding of these interactions, facilitated by techniques such as ITC, potentiometric titration, and NMR, is crucial for elucidating the mechanisms underlying this compound's diverse functions. The intricate involvement of this compound in signaling pathways related to mineral homeostasis, metabolism, and neurotransmission presents exciting opportunities for therapeutic intervention. Future research should focus on developing more specific probes to monitor intracellular this compound and its cation complexes in real-time, which will undoubtedly provide deeper insights into the spatio-temporal dynamics of these interactions. Furthermore, the development of novel therapeutic strategies that target this compound transport or metabolism could hold promise for the treatment of diseases ranging from osteoporosis and kidney stones to cancer and neurological disorders. This guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted role of this compound chelation in biological systems and to leverage this knowledge for the advancement of human health.
References
- 1. scispace.com [scispace.com]
- 2. Citric acid - Wikipedia [en.wikipedia.org]
- 3. Formation constants for magnesium and calcium this compound complexes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the stability constants of Mn2+ and Mg2+ complexes of the components of the NADP-linked isothis compound dehydrogenase reaction by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. nist.gov [nist.gov]
- 8. Binding this compound/DNA in presence of divalent cations. Potential mimicry of acidic peptides/DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NIST46 | NIST [nist.gov]
- 10. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. Physiologically relevant divalent cations modulate this compound recognition by the McpS chemoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complementary Metal Ion Specificity of the Metal-Citrate Transporters CitM and CitH of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of this compound, calcium, and magnesium ions on the potassium movement across the human platelet membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Manganese this compound chemistry: syntheses, spectroscopic studies, and structural characterizations of novel mononuclear, water-soluble manganese this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formation constants for interaction of this compound with calcium and magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. catalog.data.gov [catalog.data.gov]
- 18. Competition between this compound and heptapeptide DDSDEEN binding to DNA in presence of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Citrate: A Central Hub in Metabolism and a Potential Biomarker for Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Multifaceted Role of Citrate in Cellular Metabolism
This compound, a tricarboxylic acid, is a pivotal intermediate in cellular metabolism, positioned at the crossroads of energy production, biosynthesis, and metabolic regulation.[1] Synthesized in the mitochondria through the condensation of acetyl-CoA and oxaloacetate by the enzyme this compound synthase, it is the first molecule in the tricarboxylic acid (TCA) cycle, a pathway essential for generating ATP.[2] Beyond its role in mitochondrial bioenergetics, this compound can be exported to the cytosol via the mitochondrial this compound carrier (SLC25A1).[3][4] In the cytoplasm, this compound serves as a primary substrate for two crucial biosynthetic pathways: fatty acid synthesis and cholesterol synthesis.[5] The enzyme ATP-citrate lyase (ACLY) cleaves cytosolic this compound into acetyl-CoA, the fundamental building block for these processes, and oxaloacetate.[3] This positions this compound as a key link between carbohydrate metabolism (which generates mitochondrial acetyl-CoA) and lipid metabolism.[6] Furthermore, cytosolic this compound acts as a critical allosteric regulator, inhibiting key glycolytic enzymes like phosphofructokinase-1 (PFK1), thereby providing a feedback mechanism to modulate glucose breakdown when energy and biosynthetic precursors are abundant.[1][7]
Recent research has expanded our understanding of this compound's functions beyond these classical metabolic roles, implicating it in a variety of cellular processes including inflammation, histone acetylation, and insulin (B600854) secretion.[8] Given its central role, it is unsurprising that dysregulation of this compound homeostasis is increasingly being linked to the pathophysiology of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2D), and obesity.[8] This has spurred significant interest in exploring this compound as a potential biomarker for diagnosing and monitoring these conditions, as well as a therapeutic target.
This compound Dysregulation in Metabolic Diseases
Alterations in the concentration of this compound in biological fluids such as plasma and urine are emerging as indicators of underlying metabolic dysfunction. The transport of this compound across cell membranes, facilitated by transporters like the sodium-dependent this compound transporter (NaCT or SLC13A5) for uptake from circulation and SLC25A1 for mitochondrial efflux, is critical for maintaining metabolic homeostasis.[7][9] Impairment in these transport systems or in downstream enzymatic pathways can lead to pathological this compound levels.
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the accumulation of fat in the liver, which can progress to more severe nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Studies have shown that plasma this compound levels are significantly elevated in patients with NAFLD.[7][10][11] This hypercitricemia may originate from an excess of fatty acids, which alters hepatic metabolism.[10] Furthermore, elevated circulating this compound is independently associated with the severity of liver fibrosis in patients with NAFLD and NASH, particularly in males.[12][13] The proposed mechanism suggests that excess this compound promotes the formation of reactive oxygen species by enhancing iron-mediated radical production, contributing to the oxidative stress that drives NAFLD progression.[7][10]
Type 2 Diabetes and Obesity
The relationship between this compound and T2D is complex. Higher plasma this compound levels have been associated with an increased risk of cardiovascular mortality in patients with established T2D, suggesting that circulating this compound may be a proxy for the mitochondrial dysfunction that contributes to vascular complications.[9][14] In a study of T2D patients, plasma this compound levels were noted to be higher in females compared to males.[14] Paradoxically, some research indicates that this compound synthase activity, the enzyme responsible for its production, is reduced in the omental adipose tissue of obese individuals, which could be an early indicator of obesity-related metabolic disruption.[15] Furthermore, studies in mice have shown that exogenous this compound consumption, particularly in combination with sucrose, can impair glucose tolerance and promote inflammation in visceral adipose tissue, suggesting a potential role for dietary this compound in exacerbating insulin resistance.[6]
Urinary this compound levels are also impacted by metabolic health. Hypocitraturia, or low urinary this compound, is a known risk factor for kidney stone formation and is associated with metabolic acidosis, hypertension, and insulin resistance.[16] However, other studies have observed that increasing traits of metabolic syndrome are associated with an increase in urinary this compound excretion, possibly linked to higher dietary protein intake.[4][6] Patients with obesity and diabetes who excrete very high levels of urinary this compound (>1500 mg/day) also tend to have worse overall urinary profiles related to stone recurrence risk.[17] These seemingly contradictory findings highlight the complexity of this compound handling and the need for further research to clarify its role as a biomarker in these conditions.
Quantitative Data Summary: this compound Levels in Health and Disease
The concentration of this compound in biological fluids is a key parameter when evaluating its potential as a biomarker. The following tables summarize representative quantitative data from the literature.
Table 1: this compound Concentrations in Human Plasma/Serum
| Condition | Sample Type | This compound Concentration (µmol/L) | Subject Group | Reference |
| Normal / Healthy | Plasma | ~100 - 150 | General Population | [18] |
| Plasma | 128.2 ± 31.1 | Control Group (Glaucoma Study) | [19] | |
| Type 2 Diabetes (T2D) | Plasma | Higher in patients who died from CV events vs. survivors | 601 T2D Patients | [14] |
| Plasma | Median: 128 (IQR: 112-150) | Females with T2D | [14][20] | |
| Plasma | Median: 119 (IQR: 100-138) | Males with T2D | [14][20] | |
| NAFLD / NASH | Plasma | Significantly elevated vs. healthy controls | NAFLD Patients | [10][11] |
| Plasma | 119.2 ± 30.8 | NASH Patients (Fibrosis Stage F2-F4) | [13] | |
| Plasma | 109.8 ± 29.9 | NASH Patients (Fibrosis Stage F0-F1) | [13] | |
| Glaucoma | Plasma | 104.8 ± 23.2 | Glaucoma Patients | [19] |
| During CRRT * | Plasma | Pre/Post-CRRT: ~74 - 79 | ICU Patients | [21] |
| Plasma | During CRRT: 508 ± 221 (Max: 1070) | ICU Patients | [21] | |
| This compound Accumulation | Serum | Median Peak: 930 (IQR: 810-1160) | Patients with CA** on CRRT | [22] |
| Serum | Median Peak: 370 (IQR: 260-570) | Patients without CA on CRRT | [22] |
*CRRT: Continuous Renal Replacement Therapy **CA: this compound Accumulation
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Sample Types | Detection Range | Advantages | Disadvantages | References |
| Enzymatic Assay (Colorimetric) | This compound is converted to pyruvate, which reacts with a probe to produce color. | Plasma, Serum, Urine, Tissue, Culture Media | 4 - 400 µM | Simple, fast, high-throughput | Potential for interference | [3][23] |
| Enzymatic Assay (Fluorometric) | This compound is converted to pyruvate, which reacts with a probe to produce fluorescence. | Plasma, Serum, Urine, Tissue, Culture Media | 0.5 - 40 µM | Higher sensitivity than colorimetric | Requires fluorescence plate reader | [3][23] |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection. | Plasma, Serum | Highly specific and sensitive | High specificity and sensitivity, can measure multiple analytes | Requires expensive equipment, complex sample prep (e.g., derivatization) | [24] |
| Ion Chromatography | Separation of ions based on their affinity for an ion exchanger. | Plasma, Urine | - | Good for separating this compound from other organic acids | May require specific columns and eluents | [19] |
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its validation as a biomarker. Below are generalized protocols for common analytical methods.
Protocol 1: Generalized Enzymatic Assay for this compound in Plasma/Serum
This protocol is based on the principles of commercially available kits where this compound is enzymatically converted to pyruvate, which is then quantified.
1. Reagent Preparation:
- This compound Assay Buffer: Prepare as directed by the kit manufacturer.
- Enzyme Mix: Reconstitute the lyophilized enzyme mix (containing this compound lyase and other coupling enzymes) with the assay buffer.
- Probe/Dye Reagent: Prepare the colorimetric or fluorometric probe solution.
- This compound Standard: Prepare a stock solution (e.g., 10 mM) and create a standard curve by performing serial dilutions (e.g., 0 to 400 µM for colorimetric assay) in the assay buffer.
2. Sample Preparation:
- Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
- Centrifuge the blood at ~1500 x g for 10 minutes at 4°C to separate plasma.
- Transfer the supernatant (plasma) to a new tube.
- For serum, collect blood in a tube without anticoagulant, allow it to clot, and centrifuge to separate the serum.
- Samples may require deproteinization. This can be achieved using a 10 kDa molecular weight cut-off spin filter.[23] Centrifuge the plasma/serum through the filter according to the manufacturer's instructions and collect the ultrafiltrate for the assay.
- Alternatively, perchloric acid can be used for protein precipitation, followed by neutralization.[5]
3. Assay Procedure (96-well plate format):
- Add 20-50 µL of each standard and prepared sample to separate wells.
- For each sample, prepare a parallel "sample blank" well to correct for background absorbance/fluorescence.
- Prepare a Master Reaction Mix containing the Assay Buffer, Enzyme Mix, and Probe.
- Add an appropriate volume (e.g., 80-100 µL) of the Master Reaction Mix to each well containing the standards and samples.
- For sample blank wells, prepare a similar mix but omit the this compound Lyase enzyme.
- Mix gently by tapping the plate.
- Incubate the plate for 15-40 minutes at room temperature, protected from light.
- Measure the output on a microplate reader.
- Colorimetric: Absorbance at ~570 nm.
- Fluorometric: Excitation/Emission at ~530/585 nm.
4. Data Analysis:
- Subtract the reading from the 0 µM this compound standard from all other standard readings.
- Plot the standard curve of absorbance/fluorescence versus this compound concentration.
- Subtract the sample blank reading from its corresponding sample reading.
- Calculate the this compound concentration in the test samples using the equation derived from the linear regression of the standard curve.
Protocol 2: Outline for Plasma Sample Preparation for LC-MS/MS Analysis
This protocol provides a general workflow for preparing plasma samples for this compound analysis by mass spectrometry, which often requires derivatization to improve chromatographic properties and detection sensitivity.
1. Sample Collection and Protein Precipitation:
- Collect 100 µL of plasma in a microcentrifuge tube.
- Add an internal standard (e.g., isotopically labeled this compound) to each sample for accurate quantification.
- Add 300-400 µL of chilled acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[24]
2. Supernatant Evaporation:
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at room temperature.[24]
3. Derivatization (Example using Silylation for GC-MS or specific reagents for LC-MS):
- This step is highly method-dependent. An example for LC-MS might involve adding a series of reagents to derivatize the carboxyl groups of this compound.
- For instance, a protocol might involve adding solutions of EDC (a carboxyl-activating agent), DMAP (a catalyst), and a derivatizing agent that adds a fluorescent or easily ionizable tag.[24]
- The reaction is typically carried out at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes).
4. Reconstitution and Analysis:
- After derivatization, the sample may be dried again under nitrogen.
- Reconstitute the final dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent compatible with the LC mobile phase (e.g., 50% acetonitrile).
- Transfer the reconstituted sample to an autosampler vial.
- Inject the sample into the LC-MS/MS system for analysis.
Visualizations: Pathways and Workflows
// Transporters Pyruvate_cyto -> Pyruvate_mito [label="MPC"]; Citrate_mito -> Citrate_cyto [label="SLC25A1", constraint=false, color="#EA4335", fontcolor="#EA4335"];
// Mitochondrial Reactions Pyruvate_mito -> AcetylCoA_mito; AcetylCoA_mito -> CS [dir=none]; OAA_mito -> CS [dir=none]; CS -> Citrate_mito; Citrate_mito -> TCA; TCA -> OAA_mito [style=dashed, label="Regeneration"]; } end_dot Caption: A diagram of this compound's central role in linking glycolysis, the TCA cycle, and fatty acid synthesis.
// Causal Factors input [label="Excess Caloric Intake\n(High-Fat / High-Sugar Diet)", fillcolor="#FBBC05"];
// Pathophysiological States insulin_res [label="Insulin Resistance", fillcolor="#F1F3F4"]; mito_dys [label="Mitochondrial Dysfunction\n(Altered TCA Cycle Flux)", fillcolor="#F1F3F4"];
// this compound-specific changes citrate_change [label="Altered this compound Homeostasis\n(e.g., Increased Plasma this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Downstream Consequences lipogenesis [label="Increased De Novo Lipogenesis\n(in Liver)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inflammation [label="Pro-inflammatory Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_stress [label="Increased Oxidative Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Outcome disease [label="Metabolic Disease Phenotype\n(NAFLD, T2D Complications)", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Connections input -> insulin_res; input -> mito_dys; insulin_res -> mito_dys; mito_dys -> citrate_change; citrate_change -> lipogenesis; citrate_change -> inflammation; citrate_change -> ox_stress; lipogenesis -> disease; inflammation -> disease; ox_stress -> disease; } end_dot Caption: Logical flow from metabolic stressors to this compound dysregulation and disease phenotype.
Therapeutic Perspectives and Conclusion
The central role of this compound in metabolism makes its related pathways attractive targets for therapeutic intervention in metabolic diseases. For instance, inhibiting ATP-citrate lyase (ACLY) is a strategy being explored to reduce lipogenesis, which is a key factor in both NAFLD and dyslipidemia.[3] Similarly, modulating this compound transporters like SLC13A5 could offer a way to control cellular this compound uptake and influence systemic metabolism.[7]
References
- 1. Quantitative protein mass-spectrometry requires a standar... [degruyterbrill.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medrxiv.org [medrxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. research.rug.nl [research.rug.nl]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated this compound levels in non‐alcoholic fatty liver disease: The potential of this compound to promote radical production – ScienceOpen [scienceopen.com]
- 12. Circulating this compound Is Associated with Liver Fibrosis in Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepati… [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. auajournals.org [auajournals.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. karger.com [karger.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. bioassaysys.com [bioassaysys.com]
- 24. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Function of the Citrate-Malate Shuttle in Fatty Acid Synthesis
Executive Summary
De novo fatty acid synthesis is a fundamental anabolic process occurring in the cytosol, yet its primary building block, acetyl-CoA, is predominantly generated within the mitochondria. The inner mitochondrial membrane is impermeable to acetyl-CoA, necessitating a specialized transport mechanism to shuttle these two-carbon units into the cytosolic compartment. The citrate-malate shuttle serves as the principal conduit for this transfer, playing an indispensable role in linking carbohydrate catabolism with lipid biosynthesis. This guide provides a detailed examination of the shuttle's mechanism, the kinetics and regulation of its core enzymatic components, and its broader integration with cellular metabolism. Furthermore, it outlines established experimental protocols for quantifying shuttle activity and discusses the shuttle's significance as a therapeutic target in metabolic diseases and oncology.
Introduction: The Metabolic Dilemma of Acetyl-CoA Compartmentalization
The synthesis of fatty acids is spatially segregated from the primary sites of acetyl-CoA production. Acetyl-CoA is generated in the mitochondrial matrix from processes like pyruvate (B1213749) decarboxylation (the link between glycolysis and the Krebs cycle) and fatty acid β-oxidation.[1] However, the enzymatic machinery for fatty acid synthesis resides in the cytosol.[2] The inner mitochondrial membrane, which maintains the electrochemical gradient essential for oxidative phosphorylation, is impermeable to acetyl-CoA.[1][2] This spatial barrier necessitates a robust transport system to move acetyl units from the mitochondrial matrix to the cytosol to fuel lipogenesis. The this compound-malate shuttle elegantly resolves this issue by converting acetyl-CoA into membrane-permeable this compound.[1][3]
The Core Mechanism of the this compound-Malate Shuttle
The shuttle is a cyclical series of reactions and transport steps that effectively moves acetyl-CoA across the inner mitochondrial membrane in the form of this compound. The process can be divided into mitochondrial and cytosolic phases.
2.1 Mitochondrial Phase: this compound Formation Under conditions of energy surplus (high ATP), the isothis compound dehydrogenase of the Krebs cycle is allosterically inhibited, leading to an accumulation of its substrate, isothis compound, and the preceding intermediate, this compound.[3] This excess mitochondrial this compound is the starting point for the shuttle.
-
Condensation: Acetyl-CoA (2 carbons) condenses with oxaloacetate (4 carbons) to form this compound (6 carbons). This reaction is catalyzed by This compound synthase , the first enzymatic step of the Krebs cycle.[1][2]
-
Export: The newly synthesized this compound is transported out of the mitochondrial matrix and into the cytosol. This is mediated by the mitochondrial tricarboxylate carrier , also known as the this compound transport protein (CTP) or SLC25A1.[4][5][6] This carrier functions as an antiporter, exchanging mitochondrial this compound for a cytosolic dicarboxylate, typically malate (B86768).[5]
2.2 Cytosolic Phase: Acetyl-CoA Regeneration and NADPH Production Once in the cytosol, this compound is acted upon by a series of enzymes to release acetyl-CoA and generate reducing power for fatty acid synthesis.
-
Cleavage: Cytosolic this compound is cleaved back into acetyl-CoA and oxaloacetate. This reaction is catalyzed by ATP-citrate lyase (ACLY) and requires the hydrolysis of one molecule of ATP.[7][8] This is the key step that makes acetyl-CoA available for lipogenesis.[8] Reaction:this compound + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pi[8]
-
Reduction of Oxaloacetate: The newly formed cytosolic oxaloacetate is reduced to malate by cytosolic malate dehydrogenase (MDH1) , a reaction that oxidizes one molecule of NADH to NAD+.[1]
-
Oxidative Decarboxylation of Malate: Cytosolic malate has two primary fates. A crucial pathway for fatty acid synthesis involves its oxidative decarboxylation to pyruvate by the NADP+-dependent malic enzyme (ME1) .[9][10] This reaction is a major source of the NADPH required for the reductive steps in fatty acid chain elongation.[11][12] Reaction:Malate + NADP+ → Pyruvate + CO2 + NADPH[9]
2.3 Mitochondrial Regeneration To ensure the continuous operation of the shuttle, the intermediates must be returned to the mitochondrial matrix.
-
Pyruvate Import: The pyruvate generated by malic enzyme is readily transported back into the mitochondria.
-
Pyruvate Carboxylation: Inside the matrix, pyruvate carboxylase converts the imported pyruvate back into oxaloacetate, consuming another molecule of ATP. This replenishes the oxaloacetate pool needed to condense with acetyl-CoA, thus completing the cycle.
Alternatively, the malate produced in the cytosol (Step 4) can be directly transported back into the mitochondria via the malate-citrate antiporter (in exchange for this compound) or other dicarboxylate transporters, where it is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase (MDH2).[1]
Visualization of the this compound-Malate Shuttle Pathway
The following diagram illustrates the complete cyclical pathway of the this compound-malate shuttle, showing the interplay between the mitochondrial and cytosolic compartments.
Caption: The this compound-Malate Shuttle transports acetyl-CoA as this compound for fatty acid synthesis.
Quantitative Analysis of Shuttle Activity
Directly measuring the in vivo flux of the entire shuttle is complex. However, activity can be inferred by quantifying the activity of its key enzymes and by using metabolic flux analysis. The table below summarizes reported quantitative data related to the shuttle's components and effects.
| Parameter | Organism/System | Value/Observation | Significance | Reference(s) |
| ACLY Inhibition | Hep G2 Cells | Dose-related inhibition of fatty acid synthesis up to 82% by SB-204990. | Demonstrates ACLY is rate-limiting for lipogenesis. | [13] |
| ACLY Inhibition | Rats | 39% inhibition of fatty acid synthesis by SB-204990. | Confirms the crucial role of ACLY in vivo. | [13] |
| Malic Enzyme Activity | Mortierella alpina (Fungus) | Overexpression increased ME activity from ~50 to ~100 nmol/(min·mg). | Higher ME activity correlated with a 30% increase in fatty acid content. | [9] |
| Mitochondrial Acetyl-CoA Contribution | Rat Liver | Mitochondrially-generated acetyl-CoA contributes ~36% to lipogenesis from acetate (B1210297). | Highlights the significance of the shuttle in sourcing carbons for lipid synthesis. | [14] |
| ACLY Kinetics (Km) | Chlorobium limicola (Bacteria) | Apparent Km for ATP: 0.21 ± 0.04 mM. | Provides insight into the enzyme's affinity for its substrate. | [15] |
| ACLY Kinetics (Inhibition) | Chlorobium limicola (Bacteria) | ADP is a competitive inhibitor of ATP with a Ki of 0.037 ± 0.006 mM. | Shows product inhibition, a common regulatory mechanism. | [15] |
| Enzyme Synthesis Rates | 3T3-L1 Adipocytes | During differentiation, synthesis rates of ME and ACLY increase 13-fold and 8-fold, respectively. | Indicates coordinate transcriptional upregulation during lipogenic programming. | [16] |
| Metabolic Flux (M-A Shuttle) | Isolated Rat Hearts | V(M-A) increased by 40-75% with high cytosolic redox state. | Demonstrates that shuttle activity is responsive to the cell's metabolic state. | [17] |
Experimental Protocols for Studying the Shuttle
Investigating the this compound-malate shuttle involves assays for its key enzymes and advanced techniques like metabolic flux analysis to understand the pathway's dynamics.
Protocol: Measurement of ATP-Citrate Lyase (ACLY) Activity
This protocol is a representative spectrophotometric assay to measure the activity of ACLY by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.
-
Principle: ACLY cleaves this compound to produce acetyl-CoA and oxaloacetate. The oxaloacetate is then immediately reduced to malate by an excess of malate dehydrogenase (MDH), a reaction that consumes NADH. The rate of ACLY activity is directly proportional to the rate of decrease in absorbance at 340 nm due to NADH oxidation.
-
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Substrate Solution: 20 mM this compound, 10 mM ATP, 1 mM Coenzyme A.
-
Coupling Enzyme: Malate Dehydrogenase (MDH), ~10 units/mL.
-
Cofactor: 0.2 mM NADH.
-
Sample: Cell or tissue lysate containing ACLY.
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, Substrate Solution, MDH, and NADH.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the cell/tissue lysate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH consumption using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Express activity in units such as nmol/min/mg of protein.
-
-
Controls: A reaction mixture lacking this compound should be run to account for any non-specific NADH oxidation.
Protocol: 13C Metabolic Flux Analysis (MFA)
MFA is a powerful technique to quantify the flow of metabolites through a metabolic network, including the this compound-malate shuttle.[18][19]
-
Principle: Cells are cultured with a substrate labeled with a stable isotope, typically ¹³C-glucose or ¹³C-glutamine.[20][21] The ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopologue distribution (MID) of key intermediates (like this compound, malate, and fatty acids) using mass spectrometry (MS), the relative contribution of different pathways can be calculated.[19][22]
-
Workflow:
-
Cell Culture: Culture cells of interest in a defined medium containing a ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose) until they reach isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a solvent system (e.g., 80% methanol).
-
Derivatization (Optional): For Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are often derivatized to increase their volatility.
-
Mass Spectrometry: Analyze the extracted metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the MIDs of target metabolites.
-
Flux Calculation: Use computational software (e.g., INCA) to fit the experimental MID data to a metabolic network model.[19] This process solves a system of equations to estimate the flux (rate) through each reaction in the model, including those of the this compound-malate shuttle.
-
Caption: A typical workflow for quantifying metabolic pathway rates using 13C tracers.
Regulation and Integration with Cellular Metabolism
The activity of the this compound-malate shuttle is not constitutive but is tightly regulated by the metabolic state of the cell, ensuring that fatty acid synthesis occurs only when energy and carbon are abundant.
-
Substrate Availability: The shuttle's activity is fundamentally dependent on the availability of mitochondrial this compound. High glucose and insulin (B600854) levels promote glycolysis and pyruvate entry into the mitochondria, increasing acetyl-CoA and subsequently this compound production.[10]
-
Allosteric Regulation: Cytosolic this compound is a key allosteric regulator. It positively regulates acetyl-CoA carboxylase (ACC) , the committed step of fatty acid synthesis, creating a feed-forward activation loop.[1][10] Conversely, high levels of cytosolic this compound can inhibit phosphofructokinase-1 (PFK1) , a key glycolytic enzyme, providing a feedback mechanism to slow glycolysis when cytosolic this compound accumulates.[5][23]
-
Hormonal Control: Insulin, the hormone of the fed state, promotes the expression and activity of key lipogenic enzymes, including ACLY and malic enzyme, thereby upregulating the shuttle's capacity.[8][10]
-
Energy Status: The cleavage of this compound by ACLY is an ATP-dependent process, linking the shuttle's operation directly to the cell's energy charge.[8] The shuttle will be less active when ATP levels are low.
Caption: Regulation of the this compound-malate shuttle and associated lipogenic pathways.
Implications for Drug Development
The central role of the this compound-malate shuttle in providing building blocks for cell growth and proliferation makes it a compelling target for therapeutic intervention, particularly in oncology and metabolic diseases.
-
Oncology: Many cancer cells exhibit reprogrammed metabolism characterized by high rates of glycolysis and de novo lipogenesis to support rapid proliferation and membrane synthesis.[1][24] The this compound-malate shuttle is often upregulated in cancer to fuel this lipid synthesis.[1][25] Therefore, inhibiting key components of the shuttle, such as the this compound transporter (SLC25A1) or ACLY, is a promising anti-cancer strategy.[26][27] Downregulation of ACLY has been shown to reduce lipid accumulation and inhibit cancer cell proliferation and migration.[26]
-
Metabolic Diseases: In conditions like non-alcoholic fatty liver disease (NAFLD) and dyslipidemia, excessive de novo lipogenesis contributes to pathology. Pharmacological inhibition of ACLY has been shown to reduce both cholesterol and fatty acid synthesis.[13] Bempedoic acid, an ACLY inhibitor, is a clinically approved drug that lowers LDL-cholesterol, validating this pathway as a viable therapeutic target for cardiovascular and metabolic disorders.[28]
Conclusion
The this compound-malate shuttle is a sophisticated and essential metabolic pathway that bridges mitochondrial energy metabolism with cytosolic biosynthesis. Its primary function is to transport acetyl-CoA, the fundamental precursor for fatty acids and sterols, from the mitochondria to the cytosol. Beyond simple transport, the shuttle is a critical hub for metabolic regulation, integrating signals of nutrient availability and energy status to control the flux of carbon into lipid synthesis. Its dual role in providing both the carbon backbone (acetyl-CoA) and the reducing power (NADPH) for lipogenesis underscores its efficiency and importance. The growing understanding of its role in disease, particularly cancer and metabolic syndrome, has positioned the this compound-malate shuttle as a significant target for the development of next-generation therapeutics.
References
- 1. This compound–malate shuttle - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. The Mitochondrial this compound Carrier SLC25A1/CIC and the Fundamental Role of this compound in Cancer, Inflammation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricarboxylate transport protein, mitochondrial - Wikipedia [en.wikipedia.org]
- 7. Question: What is the role of ATP-citrate lyase in fatty acid synthesis?.. [askfilo.com]
- 8. ATP this compound synthase - Wikipedia [en.wikipedia.org]
- 9. Role of Malic Enzyme during Fatty Acid Synthesis in the Oleaginous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.libretexts.org [med.libretexts.org]
- 11. The role of malic enzyme as the provider of NADPH in oleaginous microorganisms: a reappraisal and unsolved problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Malic Enzyme on Promoting Total Lipid and Fatty Acid Production in Phaeodactylum tricornutum [frontiersin.org]
- 13. portlandpress.com [portlandpress.com]
- 14. Contributions of cytosolic and mitochondrial acetyl-CoA syntheses to the activation of lipogenic acetate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic and biochemical analyses on the reaction mechanism of a bacterial ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coordinate regulation of the biosynthesis of ATP-citrate lyase and malic enzyme during adipocyte differentiation. Studies on 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of Cytosolic and Mitochondrial Oxidation via Malate-Aspartate Shuttle: An Observation Using Dynamic 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]
- 19. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial this compound transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 21. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 23. Understanding the Central Role of this compound in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determiners of cell fates: the tricarboxylic acid cycle versus the this compound-malate shuttle - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of the Mitochondrial this compound-malate Shuttle in Hras12V-Induced Hepatocarcinogenesis: A Metabolomics-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of ATP this compound lyase and its complementary partner on fatty acid synthesis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound transporter inhibitors: possible new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ATP-citrate lyase (ACLY) in lipid metabolism and atherosclerosis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Citrate's Pivotal Role in the Allosteric Regulation of Phosphofructokinase and Glycolysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phosphofructokinase-1 (PFK-1) serves as a principal control point in glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287). Its activity is meticulously modulated by a host of allosteric effectors that reflect the cell's energetic and metabolic status. Among these, citrate, a key intermediate of the citric acid cycle, acts as a potent feedback inhibitor. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's regulation of PFK-1, presents quantitative kinetic data, details common experimental protocols for assessing this inhibition, and discusses the broader implications for metabolic research and therapeutic development.
Introduction: PFK-1 as the Gatekeeper of Glycolysis
Glycolysis is a fundamental metabolic pathway responsible for the conversion of glucose into pyruvate, generating ATP and NADH in the process. The regulation of glycolytic flux is critical for maintaining cellular energy homeostasis. The enzyme 6-phosphofructo-1-kinase (PFK-1) catalyzes the first committed step of glycolysis: the phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1] This reaction is a major regulatory checkpoint.[2][3]
PFK-1 is a complex allosteric enzyme, typically a tetramer in mammals, subject to regulation by numerous metabolites.[2] Signals of low cellular energy, such as AMP and ADP, act as activators, while high-energy signals, notably ATP and this compound, serve as inhibitors.[1][3][4] this compound's role is particularly significant as it physically links the metabolic state of the citric acid cycle (or Krebs cycle), which occurs in the mitochondria, with the rate of glycolysis in the cytoplasm.[3][5] When the citric acid cycle is saturated and this compound accumulates, it is transported to the cytoplasm and signals that the cell's energy needs are met, thereby inhibiting PFK-1 to halt further glucose breakdown.[5][6]
Mechanism of Allosteric Inhibition by this compound
This compound exerts its inhibitory effect by binding to a specific allosteric site on the PFK-1 enzyme, distinct from the active site where F6P binds.[2][4] This binding event induces a conformational change in the enzyme, shifting it from its active 'R' (relaxed) state to its inactive 'T' (tense) state.[1][4]
Key mechanistic points include:
-
Synergistic Inhibition with ATP: this compound's inhibitory effect is significantly enhanced in the presence of high ATP concentrations.[7] ATP itself is both a substrate and an allosteric inhibitor of PFK-1.[2][4] When cellular energy is high, both ATP and this compound levels rise, working together to potently suppress PFK-1 activity.[7]
-
Increased Kₘ for Fructose-6-Phosphate: In the this compound-bound 'T' state, PFK-1 exhibits a decreased affinity for its substrate, F6P.[4] This is kinetically observed as an increase in the Michaelis constant (Kₘ) or the half-saturation concentration (K₀.₅) for F6P.[7]
-
Evolution of the Binding Site: The allosteric binding site for this compound in eukaryotic PFK-1 is believed to have evolved from the phosphoenolpyruvate (B93156) (PEP)/ADP binding site of prokaryotic ancestors.[8][9] In eukaryotes, amino acid residues that form this site are located in both the N- and C-terminal regions of the enzyme, allowing for stringent regulatory control.[8][9]
// Node definitions for clarity Glucose [label="Glucose"]; G6P [label="Glucose-6-P"]; F6P [label="Fructose-6-P"]; F16BP [label="Fructose-1,6-BP"]; Pyruvate [label="Pyruvate"]; AcetylCoA [label="Acetyl-CoA"]; } END_DOT Figure 1: Feedback inhibition of PFK-1 by this compound.
Quantitative Analysis of PFK-1 Inhibition by this compound
The inhibitory potency of this compound on PFK-1 can be quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These values are highly dependent on experimental conditions, including pH, ATP and F6P concentrations, and the specific PFK-1 isozyme being studied.
| Organism/Tissue | PFK-1 Isoform | Kᵢ / IC₅₀ for this compound (mM) | Experimental Conditions | Reference |
| Human Glioma Cells | PFK-1 | Kᵢ ≈ 0.75 | - | [8] |
| Normal Human Brain | PFK-1 | Kᵢ ≈ 0.1 | - | [8] |
| Human Muscle | PFK-M | IC₅₀ ≈ 0.2 | pH 7.8, 5 mM Mg²⁺, 0.5 mM ATP, 0.4 mM F6P | [8] |
| Rat Platelet | PFK-P | IC₅₀ ≈ 0.08 | - | [8] |
| Rat Muscle | PFK-M | IC₅₀ ≈ 0.13 | - | [8] |
| Rat Liver | PFK-L | IC₅₀ ≈ 0.18 | - | [8] |
| Aspergillus niger | Native PFK1 | Kᵢ ≈ 1.5 | pH 7.8, 5 mM Mg²⁺, 1 mM ATP | [9][10] |
Note: The distinction between Kᵢ and IC₅₀ is important. Kᵢ is a measure of the inhibitor's binding affinity, while IC₅₀ is the concentration required to reduce enzyme activity by 50% under specific assay conditions.
Experimental Protocols for Measuring PFK-1 Activity and Inhibition
The most common method for determining PFK-1 activity is a coupled-enzyme spectrophotometric assay. The production of F1,6BP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle of the Coupled Assay
The assay relies on a series of subsequent enzymatic reactions:
-
PFK-1 Reaction: Fructose-6-P + ATP → Fructose-1,6-BP + ADP
-
Aldolase: Fructose-1,6-BP → Dihydroxyacetone phosphate (B84403) (DHAP) + Glyceraldehyde-3-phosphate (GAP)
-
Triosephosphate Isomerase (TPI): DHAP → GAP
-
Glycerol-3-Phosphate Dehydrogenase (GDH): 2 GAP + 2 NADH + 2 H⁺ → 2 Glycerol-3-phosphate + 2 NAD⁺
For every molecule of F6P phosphorylated by PFK-1, two molecules of NADH are oxidized to NAD⁺. The rate of NADH disappearance is therefore directly proportional to the PFK-1 activity.
Detailed Methodology
A. Sample Preparation (from Tissue or Cultured Cells) [11][12][13]
-
Homogenize tissue (~20 mg) or cells (~2 x 10⁶) in ~200 µL of ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM dithiothreitol, and protease inhibitors).[13]
-
Centrifuge the homogenate at high speed (e.g., 12,000-13,000 x g) for 5-10 minutes at 4°C to pellet insoluble material.[11][13][14]
-
Collect the supernatant (cytosolic extract) and keep it on ice. Determine the total protein concentration using a standard method like the Bradford assay.[13][15]
-
For some applications, the extract may be passed through a desalting column (e.g., PD-10) to remove small molecule allosteric effectors.[15]
-
Prepare a reaction mixture in a final volume of ~1 mL. The mixture should contain:
-
To measure inhibition, prepare parallel reactions containing varying concentrations of this compound (e.g., 0-2 mM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).[11][15]
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the prepared sample lysate.
-
Immediately place the cuvette or microplate in a spectrophotometer and monitor the decrease in absorbance at 340 nm in kinetic mode.
C. Data Analysis [11]
-
Calculate the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate into enzymatic activity (µmol/min or Units).
-
Plot PFK-1 activity against the concentration of this compound to determine the IC₅₀ value.
-
One unit of PFK-1 activity is defined as the amount of enzyme that generates 1.0 µmol of product (or consumes 1.0 µmol of NADH, depending on the assay specifics) per minute at a specified temperature.[12][14]
Implications for Research and Drug Development
Understanding the regulation of PFK-1 by this compound has profound implications, particularly in the context of cancer metabolism.
-
The Warburg Effect: Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[8] This metabolic reprogramming is crucial for providing the building blocks necessary for rapid cell proliferation.
-
This compound-Resistant PFK-1 Isoforms: Some tumors express PFK-1 isoforms that show reduced sensitivity to this compound inhibition.[8] For example, a PFK-1 variant in human glioma cells has a Kᵢ for this compound of 0.75 mM, significantly higher than the 0.1 mM found in normal brain tissue.[8] This resistance to feedback inhibition allows cancer cells to maintain a high glycolytic flux, supporting their growth.
-
Therapeutic Targeting: The allosteric this compound binding site on PFK-1 represents a potential target for novel anti-cancer therapeutics. Developing small molecules that either mimic this compound or enhance its binding could selectively inhibit glycolysis in cancer cells, thereby impeding their growth and proliferation. Conversely, in diseases characterized by impaired glycolysis, targeting this site to prevent inhibition could be a viable strategy.
Conclusion
This compound's inhibition of phosphofructokinase-1 is a textbook example of allosteric regulation and a critical mechanism for integrating cellular metabolism. By acting as a sensor for mitochondrial energy status, this compound effectively throttles the entry of carbohydrates into the glycolytic pathway, ensuring that glucose is utilized efficiently and in accordance with the cell's immediate needs. The quantitative and mechanistic details of this interaction are vital for basic research into metabolic control and for the development of next-generation therapies targeting metabolic dysregulation in diseases such as cancer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. A Role for the Krebs Cycle Intermediate this compound in Metabolic Reprogramming in Innate Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibition of rat-kidney cortex phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of Allosteric this compound Binding Sites on 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibition-Resistant Form of 6-Phosphofructo-1-Kinase from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphofructokinase-1 Assay [bio-protocol.org]
- 15. Phosphofructokinase-1 subunit composition and activity in the skeletal muscle, liver, and brain of dogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Intracellular Citrate Concentration and its Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrate is a pivotal intermediate in cellular metabolism, positioned at the crossroads of carbohydrate, fat, and protein catabolism.[1] Synthesized in the mitochondria from the condensation of acetyl-CoA and oxaloacetate, it is a key component of the tricarboxylic acid (TCA) cycle, a fundamental process for cellular energy production.[1][2] However, the role of this compound extends far beyond the confines of the mitochondrial matrix. When cellular energy levels are high, this compound is transported into the cytosol, where it becomes a central regulator of various metabolic pathways and a precursor for key biosynthetic processes.[2][3] This guide provides a comprehensive overview of intracellular this compound concentrations, its profound physiological effects, and the experimental protocols used to quantify this crucial metabolite.
Intracellular this compound Concentrations
The concentration of this compound within a cell is not static; it fluctuates based on cell type, metabolic state, and subcellular compartment. These dynamic changes are critical for its regulatory functions. The table below summarizes reported intracellular this compound concentrations from various studies.
| Cell Type | Compartment | Condition | This compound Concentration | Reference |
| HeLa | Cytosol | Glucose-free buffer | 0.12 - 0.15 mM | [4] |
| HeLa | Mitochondria | Glucose-free buffer | ~0.45 mM | [4] |
| HeLa | Cytosol | With 5.5 mM Glucose | 0.15 ± 0.07 mM | [4] |
| HeLa | Mitochondria | With 5.5 mM Glucose | 0.44 ± 0.13 mM | [4] |
| INS-1 | Cytosol | Low Glucose | ~1.5 mM | [4] |
| INS-1 | Mitochondria | Low Glucose | ~2.5 mM | [4] |
| INS-1 | Cytosol | High Glucose (20 mM) | ~25 mM | [4] |
| INS-1 | Mitochondria | High Glucose (20 mM) | ~25 mM | [4] |
| Hep G2 | Cytosol | Not specified | 168.0 ± 51.0 µM | [4] |
Physiological Effects of Intracellular this compound
Cytosolic this compound acts as a critical signaling molecule, communicating the energy status of the mitochondria to the rest of the cell. Its effects are widespread, influencing key metabolic and signaling pathways.
Regulation of Glycolysis
One of the most well-established roles of cytosolic this compound is the allosteric inhibition of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][5][6][7] When this compound levels are high, it signals an abundance of energy and biosynthetic precursors, thus dampening the glycolytic flux to conserve glucose.[5][8] This feedback inhibition prevents the unnecessary breakdown of glucose when the cell's energy needs are met.[1]
Fuel for Fatty Acid and Cholesterol Synthesis
In the cytosol, this compound is the primary source of acetyl-CoA for the de novo synthesis of fatty acids and cholesterol.[3][9][10] The inner mitochondrial membrane is impermeable to acetyl-CoA.[11] Therefore, under conditions of energy excess, this compound is exported from the mitochondria to the cytosol via the this compound carrier (SLC25A1).[3][12] Once in the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves this compound into acetyl-CoA and oxaloacetate, at the expense of one ATP molecule.[9][13][14] The resulting acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the committed step in fatty acid synthesis.[15][16] this compound also acts as an allosteric activator of ACC, further promoting lipogenesis.[15][16][17]
Role in Insulin (B600854) Secretion
The role of this compound in glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells is an area of active research. One model proposes that mitochondrial export of this compound and its subsequent metabolism in the cytosol generates signaling molecules that amplify the insulin secretion signal initiated by ATP.[18][19] This "this compound-pyruvate cycle" is thought to contribute to the full secretory response to glucose.[20] However, other studies have suggested that the mitochondrial efflux of this compound is not essential for GSIS, indicating a more complex or potentially redundant mechanism.[18] Dietary this compound has also been shown to induce hyperinsulinemia and insulin resistance in mice, highlighting the systemic effects of this compound metabolism.[21]
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. Role of this compound in Pathophysiology and Medical Management of Bone Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial and Plasma Membrane this compound Transporters: Discovery of Selective Inhibitors and Application to Structure/Function Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. homework.study.com [homework.study.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Regulation of Glycolysis: [cmgm-new.stanford.edu]
- 8. Understanding the Central Role of this compound in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rrml.ro [rrml.ro]
- 10. ATP-citrate lyase: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound–malate shuttle - Wikipedia [en.wikipedia.org]
- 12. The mitochondrial this compound transporter, CIC, is essential for mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 14. ATP this compound synthase - Wikipedia [en.wikipedia.org]
- 15. med.libretexts.org [med.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. Fatty Acids -- Overview: Synthesis [library.med.utah.edu]
- 18. Mitochondrial Efflux of this compound and Isothis compound Is Fully Dispensable for Glucose-Stimulated Insulin Secretion and Pancreatic Islet β-Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The mitochondrial this compound/isothis compound carrier plays a regulatory role in glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Dietary this compound acutely induces insulin resistance and markers of liver inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Citrate Metabolism in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic landscape of cancer cells is profoundly reprogrammed to sustain their rapid proliferation and survival. At the heart of this metabolic rewiring lies citrate, a key intermediate that bridges glucose and lipid metabolism. In cancer cells, the conventional flow of the tricarboxylic acid (TCA) cycle is often disrupted, leading to an increased reliance on this compound for anabolic processes, including fatty acid synthesis and protein acetylation. This technical guide provides an in-depth exploration of the core aspects of this compound metabolism in cancer cells and its intricate relationship with tumor progression. We will delve into the pivotal roles of key enzymes such as ATP-citrate lyase (ACLY) and the this compound carrier (CIC), the transformative impact of isothis compound dehydrogenase (IDH) mutations, and the therapeutic potential of targeting this critical metabolic hub. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound metabolism, and visualizes the complex signaling pathways involved.
The Aberrant this compound Metabolism in Cancer
Cancer cells exhibit a metabolic phenotype characterized by increased glucose uptake and aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] This metabolic shift results in the production of lactate (B86563) and a redirection of glucose-derived carbons into biosynthetic pathways. This compound, traditionally an intermediate in the mitochondrial TCA cycle for energy production, is repurposed in cancer cells to support their anabolic needs.[1][3]
Mitochondrial this compound is exported to the cytoplasm via the This compound carrier (CIC) , also known as solute carrier family 25 member 1 (SLC25A1).[4][5] In the cytoplasm, ATP-citrate lyase (ACLY) cleaves this compound into acetyl-CoA and oxaloacetate.[6][7][8] Acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol, which are essential for membrane biogenesis in rapidly dividing cells.[6][9] Furthermore, acetyl-CoA is the sole donor of acetyl groups for protein acetylation, including histone acetylation, which plays a crucial role in epigenetic regulation and gene expression.[7][10]
The upregulation of ACLY is a common feature in many cancers and is associated with poor prognosis.[10][11] Similarly, increased expression of CIC is observed in various tumor types and is essential for tumor growth and survival.[5][12]
Key Players in Cancerous this compound Metabolism
ATP-Citrate Lyase (ACLY)
ACLY is a critical enzyme that links carbohydrate and lipid metabolism.[13] Its expression and activity are frequently elevated in cancer cells, driven by oncogenic signaling pathways such as PI3K/Akt.[7][10] The inhibition of ACLY has been shown to suppress tumor cell proliferation and induce apoptosis, making it an attractive therapeutic target.[6][9]
This compound Carrier (CIC/SLC25A1)
The mitochondrial this compound carrier facilitates the transport of this compound from the mitochondrial matrix to the cytosol.[14][15] This process is a rate-limiting step for cytosolic this compound availability and, consequently, for fatty acid synthesis.[4] Elevated levels of CIC have been documented in numerous cancers, and its inhibition impairs tumor growth.[5][16][17]
Isothis compound Dehydrogenase (IDH) Mutations
Mutations in the isothis compound dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a distinct mechanism of metabolic reprogramming in certain cancers, including gliomas, acute myeloid leukemia, and cholangiocarcinoma.[18][19] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[18] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and a block in cellular differentiation.[12][20]
Quantitative Data on this compound Metabolism in Cancer
The following tables summarize key quantitative data related to this compound metabolism in cancer cells, providing a comparative overview for researchers.
| Parameter | Cancer Type(s) | Value | Reference(s) |
| This compound Concentration | |||
| Tumor Microenvironment | ~200 µM in blood | [21] | |
| Prostate Cancer | Significantly lower in malignant tissue compared to benign prostatic hyperplasia | [2] | |
| ACLY Expression | |||
| Glioblastoma, Colorectal, Breast, Non-small cell lung, Hepatocellular carcinoma | High expression compared to normal cells | [10] | |
| Liver Hepatocellular Carcinoma (LIHC) | Overexpression associated with poor prognosis | [11] | |
| SLC25A1 (CIC) Expression | |||
| Lung, Prostate, Glioblastoma | Upregulated expression | [22] | |
| Colon and Lung Adenocarcinoma | Significantly increased compared to adjacent normal tissues | [23] | |
| IDH Mutation-Related Metabolites | |||
| D-2-Hydroxyglutarate (D-2-HG) | IDH1 mutant gliomas | 5 to 35 µmol/g of tumor (>100-fold higher than wild-type) | [18] |
Table 1: Key Quantitative Data in this compound Metabolism of Cancer Cells
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of metabolic and signaling pathways is crucial for a comprehensive understanding of this compound's role in cancer. The following diagrams, generated using Graphviz, illustrate these complex relationships.
Caption: Core this compound Metabolic Pathway in Cancer Cells.
References
- 1. Understanding the Central Role of this compound in the Metabolism of Cancer Cells and Tumors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transport and Metabolism of this compound by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the mitochondrial this compound carrier SLC25A1(CIC)in cancer progression and therapy - Maria Avantaggiati [grantome.com]
- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular this compound and metabolic adaptations of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP this compound lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATP this compound lyase (ACLY): a promising target for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. cohesionbio.com [cohesionbio.com]
- 15. ACLY Assay Kit | Scientist.com [app.scientist.com]
- 16. The Mitochondrial this compound Carrier SLC25A1/CIC and the Fundamental Role of this compound in Cancer, Inflammation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cancer-associated cells release this compound to support tumour metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Mitochondrial this compound Carrier (SLC25A1) Sustains Redox Homeostasis and Mitochondrial Metabolism Supporting Radioresistance of Cancer Cells With Tolerance to Cycling Severe Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A comprehensive analysis of SLC25A1 expression and its oncogenic role in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeepers of Cellular Metabolism: A Technical Guide to the Discovery and Characterization of Citrate Transporters
For Researchers, Scientists, and Drug Development Professionals
Citrate, a cornerstone of cellular metabolism, plays a pivotal role in processes ranging from energy production and biosynthesis to inflammation and epigenetic regulation. The movement of this critical metabolite across cellular and organellar membranes is tightly controlled by a specialized class of proteins known as this compound transporters. This technical guide provides an in-depth exploration of the discovery, characterization, and significance of the two major this compound transporters in mammalian cells: the plasma membrane sodium-coupled this compound transporter (NaCT), encoded by the SLC13A5 gene, and the mitochondrial this compound carrier (CIC), encoded by the SLC25A1 gene. Understanding the function and regulation of these transporters is paramount for developing novel therapeutic strategies for a host of metabolic and neurological disorders.
Core this compound Transporters: Discovery and Cellular Localization
The transport of this compound across biological membranes is primarily facilitated by two key proteins, each with a distinct subcellular localization and transport mechanism.
The Plasma Membrane this compound Transporter (NaCT/SLC13A5)
The sodium-coupled this compound transporter, NaCT (also known as SLC13A5), was first identified in the human brain and is responsible for the influx of extracellular this compound into the cell.[1] This electrogenic transporter couples the import of one molecule of trivalent this compound with the import of four sodium ions, a process influenced by the membrane potential.[1][2] NaCT is predominantly expressed in the liver, specifically on the sinusoidal membrane of hepatocytes, where it facilitates the uptake of circulating this compound from the bloodstream.[3][4] Expression is also significant in the brain, primarily in neurons, and in the testes, specifically in the midpiece of spermatozoa.[3][5] Loss-of-function mutations in the SLC13A5 gene are linked to early infantile epileptic encephalopathy, highlighting its critical role in neuronal function.[3][6]
The Mitochondrial this compound Carrier (CIC/SLC25A1)
The mitochondrial this compound carrier, CIC (also known as the this compound transport protein, CTP, or SLC25A1), is embedded in the inner mitochondrial membrane.[7][8] Its primary role is to export this compound, synthesized within the mitochondrial matrix during the Krebs cycle, into the cytosol in exchange for a dicarboxylate, typically malate.[7][8][9] This process is crucial for providing the cytosol with a carbon source for the synthesis of fatty acids and sterols.[9][10] Cytosolic this compound also acts as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.[5][9] CIC is ubiquitously expressed, but its upregulation has been observed in many cancers, where it supports tumor growth and metabolic reprogramming.[7][11]
Quantitative Data on this compound Transporter Function
The functional characteristics of NaCT and CIC have been quantified through various experimental approaches, providing key insights into their transport kinetics and inhibitor sensitivities.
| Transporter | Cell Type/System | Substrate | Km | Vmax | Inhibitor | IC50 | Reference |
| NaCT (Human) | HEK293 cells | This compound | ~600 µM | Not specified | PF-06649298 (Compound 2) | 5 µM | [3][6] |
| NaCT (Rodent) | Various cell lines | This compound | ~20-80 µM | Not specified | PF-06649298 (Compound 2) | Not specified | [10] |
| CIC (Bovine) | Reconstituted in liposomes | This compound | 0.12 mM | 25 µmol/min/g protein | 1,2,3-benzenetricarboxylate | 0.14 mM | [8] |
| CitM (Bacillus subtilis) | E. coli DH5α cells | Mg2+-citrate complex | 274 µM | Not specified | Not specified | Not specified | [12] |
Experimental Protocols for Characterizing this compound Transporters
The elucidation of this compound transporter function relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.
Radiolabeled this compound Transport Assay
This is a fundamental technique to directly measure the uptake of this compound into cells or isolated organelles.
Objective: To quantify the rate of this compound transport across a biological membrane.
Materials:
-
Cell culture of interest (e.g., HEK293 cells transfected with the transporter of interest, primary hepatocytes, or isolated mitochondria).
-
Transport buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Radiolabeled this compound (e.g., [14C]-citrate).
-
Unlabeled ("cold") this compound.
-
Inhibitors of interest.
-
Scintillation cocktail and scintillation counter.
-
Ice-cold stop solution (e.g., buffer with a high concentration of an inhibitor).
Protocol:
-
Cell Preparation: Plate cells in a multi-well format and grow to a suitable confluency. For mitochondrial assays, isolate mitochondria from tissue homogenates using differential centrifugation.
-
Pre-incubation: Wash the cells or mitochondria with transport buffer to remove any residual media or isolation buffer. Pre-incubate with or without inhibitors for a specified time.
-
Initiation of Transport: Add the transport buffer containing a known concentration of radiolabeled this compound to initiate the uptake. For kinetic studies, vary the concentration of unlabeled this compound while keeping the radiolabeled this compound concentration constant.
-
Termination of Transport: After a defined time period (e.g., 1-15 minutes), rapidly terminate the transport by aspirating the radioactive solution and washing the cells multiple times with ice-cold stop solution.[6]
-
Cell Lysis and Scintillation Counting: Lyse the cells and add the lysate to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate. Calculate the rate of transport and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Electrophysiological Recording (for NaCT)
This technique is used to measure the ion currents associated with the electrogenic transport of this compound by NaCT.
Objective: To characterize the electrogenic properties of NaCT.
Methodology:
-
Whole-cell patch-clamp recording: This technique is applied to cells expressing NaCT.[2]
-
A glass micropipette filled with an intracellular solution is sealed onto the plasma membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a specific voltage.
-
The application of extracellular this compound induces an inward current, which is a direct measure of the transporter's activity.[2]
-
By varying the concentrations of this compound and sodium, the stoichiometry of the transporter can be determined.[2]
Molecular Cloning and Heterologous Expression
This is a crucial first step to study the function of a specific transporter in a controlled cellular environment.
Objective: To express the this compound transporter of interest in a cell line that lacks endogenous transport activity.
Protocol:
-
cDNA Isolation and Cloning: Isolate the full-length cDNA of the transporter gene (e.g., SLC13A5 or SLC25A1) from a suitable source (e.g., a human liver cDNA library).
-
Vector Ligation: Clone the cDNA into an appropriate mammalian expression vector (e.g., pcDNA3.1). The vector typically contains a strong promoter (e.g., CMV) to drive high levels of expression.
-
Transfection: Introduce the expression vector into a suitable host cell line (e.g., HEK293 or CHO cells) using a standard transfection method (e.g., lipofection or electroporation).
-
Selection and Verification: Select for cells that have successfully incorporated the vector, often using an antibiotic resistance marker present on the vector. Verify the expression of the transporter protein using techniques like Western blotting or immunofluorescence.
-
Functional Characterization: Use the transfected cells for functional assays, such as radiolabeled this compound transport or electrophysiological recordings.
Visualization of Pathways and Workflows
Signaling Pathway Regulating NaCT Expression
Inflammatory signals have been shown to regulate the expression of NaCT. The cytokine Interleukin-6 (IL-6) can induce the expression of SLC13A5 through the STAT3 signaling pathway.[5]
Caption: IL-6 signaling pathway leading to increased NaCT expression.
Experimental Workflow for a Radiolabeled this compound Uptake Assay
The following diagram illustrates the key steps involved in a typical radiolabeled this compound transport experiment.
Caption: Workflow for a radiolabeled this compound transport assay.
Logical Relationship of this compound Transport in Cellular Metabolism
This diagram illustrates the central role of NaCT and CIC in linking extracellular and mitochondrial this compound pools to key metabolic pathways in the cytosol.
Caption: Central role of this compound transporters in cellular metabolism.
Conclusion
The discovery and ongoing characterization of this compound transporters have profoundly advanced our understanding of cellular metabolism and its intricate links to human health and disease. NaCT and CIC are not merely passive conduits for this compound but are dynamic players that are tightly regulated and integral to a multitude of cellular processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of these transporters. Future research focused on the selective modulation of NaCT and CIC activity holds immense promise for the development of targeted therapies for metabolic disorders, cancer, and neurological diseases.
References
- 1. This compound Transporter Expression and Localization: The Slc13a5Flag Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound transport in the human prostate epithelial PNT2-C2 cell line: electrophysiological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma Membrane Na⁺-Coupled this compound Transporter (SLC13A5) and Neonatal Epileptic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Approaches to Studying SLC13A5 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Metabolic Niche of this compound Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and inhibition mechanism of the human this compound transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondrial this compound transporter, CIC, is essential for mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mitochondrial this compound Carrier SLC25A1/CIC and the Fundamental Role of this compound in Cancer, Inflammation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple roles played by the mitochondrial this compound carrier in cellular metabolism and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial and Plasma Membrane this compound Transporters: Discovery of Selective Inhibitors and Application to Structure/Function Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the mitochondrial this compound carrier SLC25A1(CIC)in cancer progression and therapy - Maria Avantaggiati [grantome.com]
- 12. Functional characterization of CitM, the Mg2+-citrate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Fundamental Principles of Citrate as a Buffering Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of citrate as a buffering agent, its chemical properties, and its applications in research and drug development.
Core Concepts of this compound Buffering
This compound buffer is a widely used buffer system in biological and pharmaceutical sciences due to its effectiveness in maintaining a stable pH in the acidic to neutral range.[1][2][3] Its buffering capacity is derived from the properties of citric acid, a weak polyprotic acid.
Mechanism of Action:
Citric acid (C₆H₈O₇) is a tricarboxylic acid, meaning it has three carboxylic acid groups that can donate protons (H⁺) in a stepwise manner.[1][4] The equilibrium between citric acid and its conjugate bases (this compound ions) allows the buffer to resist changes in pH upon the addition of an acid or a base.
In an aqueous solution, sodium this compound dissociates into sodium ions (Na⁺) and this compound ions (C₆H₅O₇³⁻).[5] These this compound ions can neutralize excess hydrogen ions (H⁺), while the undissociated citric acid can neutralize excess hydroxide (B78521) ions (OH⁻), thereby maintaining a relatively constant pH.[5]
The buffering action of this compound is a direct consequence of the multiple dissociation equilibria of citric acid, as illustrated in the following logical diagram.
Caption: Stepwise dissociation of citric acid.
Physicochemical Properties
The effectiveness of a buffer is determined by its pKa values, which are the pH values at which the acid and its conjugate base are in equal concentrations. Citric acid has three pKa values, giving it a broad buffering range.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₇ | [1] |
| Molar Mass | 192.12 g/mol | [4] |
| pKa₁ | 3.13 | [1][6][7] |
| pKa₂ | 4.76 | [1][6][7] |
| pKa₃ | 6.40 | [1][6][7] |
| Effective Buffering Range | pH 3.0 to 6.2 | [2][7][8] |
Note: pKa values can vary slightly depending on the ionic strength and temperature of the solution.[1] Some studies have reported a pKa3 value of 5.40.[9]
Experimental Protocols: Preparation of this compound Buffers
The preparation of a this compound buffer involves dissolving citric acid and its salt, typically sodium this compound, in water and adjusting the pH. The exact amounts of each component will depend on the desired pH and molarity of the buffer.
Workflow for this compound Buffer Preparation:
Caption: General workflow for preparing a this compound buffer.
Example Protocols:
Table 1: Preparation of 1 L of 0.1 M this compound Buffer, pH 6.0
| Component | Molecular Weight ( g/mol ) | Amount Required (g) |
| Sodium this compound Dihydrate | 294.10 | 24.269 |
| Citric Acid | 192.12 | 3.358 |
Methodology:
-
Dissolve 24.269 g of Sodium this compound dihydrate and 3.358 g of Citric Acid in 800 mL of distilled water.[10]
-
Adjust the pH to 6.0 using 0.1N HCl if necessary.[10]
-
Add distilled water to bring the final volume to 1 L.[10]
Table 2: Preparation of 1 L of 10 mM Sodium this compound Buffer, pH 6.0 with 0.05% Tween 20 (for Antigen Retrieval)
| Component | Molecular Weight ( g/mol ) | Amount Required (g) |
| Trisodium (B8492382) this compound Dihydrate | 294.10 | 2.94 |
| Tween 20 | - | 0.5 mL |
Methodology:
-
Weigh out 2.94 grams of trisodium this compound (dihydrate).[11]
-
Dissolve in approximately 900 mL of deionized, distilled water.[11]
-
Adjust the pH to 6.00 with 1.0 N HCl.[11]
-
Add 0.5 mL of Tween-20 and mix.[11]
-
Bring the final volume to 1.0 L with water.[11]
-
Store at room temperature for up to 3 months or at 4°C for longer storage.[11]
Applications in Research and Drug Development
This compound buffers are integral to various applications within the scientific and pharmaceutical fields.
a) Immunohistochemistry (IHC): Heat-Induced Epitope Retrieval (HIER)
Formalin fixation, a common method for preserving tissue samples, can create protein cross-links that mask antigenic sites, leading to poor antibody binding.[12][13] HIER with a this compound buffer (typically pH 6.0) is a standard technique to break these cross-links and unmask the antigens, thereby improving the quality of immunostaining.[7][12][13]
HIER Workflow:
Caption: Workflow for Heat-Induced Epitope Retrieval (HIER).
b) Pharmaceutical Formulations
This compound buffers are used as excipients in pharmaceutical preparations to maintain the stability and efficacy of active pharmaceutical ingredients (APIs).[14][15] By controlling the pH, this compound buffers can prevent the degradation of pH-sensitive drugs.[14] However, it is worth noting that some injectable medications have moved away from this compound buffers to reduce injection site pain.[15]
c) RNA Isolation
This compound buffers can be employed in RNA isolation procedures as they help to prevent the base hydrolysis of RNA, thereby preserving its integrity.[3][8][16][17]
d) Anticoagulation
This compound acts as an anticoagulant by chelating calcium ions (Ca²⁺), which are essential for the blood clotting cascade.[5][18] This property is utilized in blood collection tubes and during dialysis.[5]
Advantages and Considerations
Advantages:
-
Wide Buffering Range: Effective from pH 3.0 to 6.2.[2][7][8]
-
Biocompatibility: Citric acid is a natural metabolite in the Krebs cycle.[1]
-
Versatility: Used in a wide range of biological and chemical applications.[3][8][16]
Considerations:
-
Chelation of Metal Ions: this compound's ability to chelate divalent cations can be advantageous in some applications but may interfere with experiments involving metal-dependent enzymes.
-
Microbial Growth: this compound can be a carbon source for microbial growth, so sterile filtration and proper storage are important for long-term use.
This guide provides a foundational understanding of this compound buffers for professionals in research and drug development. The provided data and protocols offer a starting point for the effective application of this versatile buffering agent.
References
- 1. Citric acid - Wikipedia [en.wikipedia.org]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. biocompare.com [biocompare.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. What is the mechanism of Sodium this compound Hydrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. 10X this compound Buffer *pH 6.0* | AAT Bioquest [aatbio.com]
- 8. This compound Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. newprairiepress.org [newprairiepress.org]
- 10. This compound Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. bosterbio.com [bosterbio.com]
- 13. benchchem.com [benchchem.com]
- 14. citribel.com [citribel.com]
- 15. quora.com [quora.com]
- 16. This compound Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 17. scribd.com [scribd.com]
- 18. You are being redirected... [bio-world.com]
The Nexus of Metabolism and Epigenetics: A Technical Guide to Citrate's Role in Histone Acetylation and Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of citrate as a key metabolic intermediate that directly influences epigenetic regulation through histone acetylation. By providing the essential substrate for histone acetyltransferases (HATs), this compound metabolism is intrinsically linked to chromatin structure and gene expression. This document provides a comprehensive overview of the core molecular mechanisms, quantitative data on the impact of this compound availability, detailed experimental protocols for studying these processes, and visual representations of the key pathways and workflows.
Core Concepts: this compound as the Fuel for the Epigenome
Histone acetylation, the addition of an acetyl group to lysine (B10760008) residues on histone tails, is a fundamental epigenetic modification associated with a more open chromatin structure and transcriptional activation.[1] The primary donor of this acetyl group is acetyl-coenzyme A (acetyl-CoA). A significant pool of acetyl-CoA destined for histone acetylation in the nucleus and cytoplasm is derived from this compound.[2][3][4]
The central pathway involves the following key steps:
-
Mitochondrial this compound Production: this compound is synthesized in the mitochondrial matrix from acetyl-CoA (derived from glycolysis and fatty acid oxidation) and oxaloacetate, a key step in the tricarboxylic acid (TCA) cycle.
-
This compound Export: this compound is transported from the mitochondria to the cytoplasm via the mitochondrial this compound carrier, Solute Carrier Family 25 Member 1 (SLC25A1).[2]
-
Cytosolic and Nuclear Acetyl-CoA Synthesis: In the cytoplasm and nucleus, the enzyme ATP-citrate lyase (ACLY) catalyzes the conversion of this compound and Coenzyme A into acetyl-CoA and oxaloacetate.[5][6] This step is the crucial link between cellular metabolism and the nuclear acetyl-CoA pool available for histone acetylation.
-
Histone Acetylation: Nuclear acetyl-CoA is then utilized by histone acetyltransferases (HATs) to acetylate histone lysine residues, thereby influencing chromatin structure and gene expression.[4]
This pathway highlights a direct mechanism by which the metabolic state of the cell, reflected in this compound availability, can translate into epigenetic changes that regulate gene expression programs. This has profound implications for various physiological and pathological processes, including cell differentiation, proliferation, and diseases like cancer.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of this compound metabolism on histone acetylation and related processes.
| Table 1: Effect of ACLY Inhibition on Histone Acetylation | |
| Cell Type/Model | Intervention |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | ACLY knockout |
| Murine Cardiac Fibroblasts | ACLY inhibitor (BMS-303141) |
| Human Monocytic THP-1 cells | ACLY knockout |
| Human Trophoblasts | ACLY knockdown |
| Bone Marrow-Derived Macrophages (BMMs) | ACLY inhibitor (BMS-303141) |
| SIRT6-deficient cells | ACLY inhibition |
| Table 2: Kinetic Parameters of ATP-Citrate Lyase (ACLY) | | | :--- | :--- | :--- | | Substrate | Km Value | Reference | | this compound | 2-20 µM |[8] | | ATP | 0.2-0.4 mM |[8] | | CoA | 5-20 µM |[8] |
| Table 3: Impact of this compound and its Transporter on Histone Acetylation | | | :--- | :--- | :--- | | Cell Type/Model | Intervention | Effect | Reference | | Aged Mesenchymal Stem Cells | Lower levels of this compound carrier (CiC/SLC25A1) | Reduced histone acetylation and chromatin accessibility |[9] | | Lactic Acid Bacteria | Presence of this compound | Increased DNA-binding affinity of the transcriptional activator CitI |[10][11] | | Immortalized Human Hepatic (IHH) cells | 10 mM this compound treatment | Decreased acetylation of histone H4 |[12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: this compound-dependent histone acetylation pathway.
Experimental Workflow Diagrams
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Caption: Histone Acetyltransferase (HAT) activity assay workflow.
Detailed Experimental Protocols
Protocol for Histone Extraction for Mass Spectrometry
This protocol is adapted for the extraction of histones from cultured mammalian cells for subsequent analysis by mass spectrometry.[13][14][15][16][17]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, protease inhibitors)
-
0.4 N Sulfuric Acid (H2SO4)
-
Trichloroacetic Acid (TCA)
-
Ice-cold acetone
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 1,000 rpm for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
Nuclear Isolation: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 30 minutes with gentle agitation. Dounce homogenize the cell suspension to lyse the cells and release the nuclei. Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate on a rotator for 1-2 hours at 4°C to extract the histones.
-
Protein Precipitation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cellular debris. Transfer the supernatant containing the histones to a new tube. Precipitate the histones by adding TCA to a final concentration of 20% and incubating on ice for at least 1 hour.
-
Washing: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the histones. Discard the supernatant and wash the pellet twice with ice-cold acetone.
-
Solubilization: Air-dry the histone pellet and resuspend in a buffer suitable for downstream mass spectrometry analysis (e.g., 50 mM ammonium (B1175870) bicarbonate).
Protocol for Colorimetric Histone Acetyltransferase (HAT) Activity Assay
This protocol provides a general framework for a colorimetric HAT activity assay.[18][19][20][21]
Materials:
-
Nuclear extract or purified HAT enzyme
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
NADH generating enzyme mix (containing an enzyme that uses the product of the HAT reaction, CoA-SH, to generate NADH)
-
Colorimetric developing solution (e.g., WST-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare nuclear extracts from cells or tissues of interest. Determine the protein concentration of the extracts.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
HAT Assay Buffer
-
Nuclear extract or purified HAT enzyme
-
Histone peptide substrate
-
-
Initiate Reaction: Add Acetyl-CoA to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Detection: Add the NADH generating enzyme mix and the colorimetric developing solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 440 nm for WST-1) using a microplate reader. The absorbance is proportional to the amount of NADH produced, which is directly related to the HAT activity.
Protocol for Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol outlines the key steps for performing ChIP to analyze the enrichment of specific histone acetylation marks at target gene loci.[22][23][24][25]
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of target and control regions
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone acetylation mark of interest overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the gene promoters of interest and control regions to quantify the enrichment of the histone acetylation mark.
Conclusion
The intricate relationship between this compound metabolism and histone acetylation provides a clear example of how cellular metabolic status can directly impact the epigenetic landscape to regulate gene expression. A thorough understanding of this nexus is crucial for researchers in various fields, from basic science to drug development. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for investigating the role of this compound in histone acetylation and its downstream consequences on gene regulation. As our understanding of this metabolic-epigenetic interface deepens, it will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. Structure and inhibition mechanism of the human this compound transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCA-cycle metabolites in the nucleus: drivers of chromatin and epigenetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Role of ATP-Citrate Lyase in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular this compound/acetyl-CoA flux and endoplasmic reticulum acetylation: Connectivity is the answer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Central Role of this compound in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatin remodeling due to degradation of this compound carrier impairs osteogenesis of aged mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. CitI, a transcription factor involved in regulation of this compound metabolism in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Practical Guide to Histone Isolation and Enrichment - Creative Proteomics [creative-proteomics.com]
- 14. Histone acid extraction and high throughput mass spectrometry to profile histone modifications in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extracting histones for the specific purpose of label‐free MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 17. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]
- 18. Histone Acetyltransferase Activity Assay Kit (Colorimetric) (ab65352) is not available | Abcam [abcam.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. 3hbiomedical.com [3hbiomedical.com]
- 21. epigenie.com [epigenie.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) | Springer Nature Experiments [experiments.springernature.com]
- 24. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Properties of Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrate, a key intermediate in the Krebs cycle, has emerged as a critical immunometabolite with multifaceted roles in modulating inflammatory responses. Traditionally known for its anticoagulant properties, recent research has illuminated its direct and indirect anti-inflammatory effects. This technical guide provides a comprehensive overview of the mechanisms through which this compound exerts its influence, including the metabolic reprogramming of immune cells, the generation of anti-inflammatory molecules, and the modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and therapeutic development in the field of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Metabolic reprogramming of immune cells is now recognized as a hallmark of inflammation.[1] this compound, a central node in cellular metabolism, plays a pivotal role in this process, influencing both pro- and anti-inflammatory outcomes.[2] This document delves into the intricate anti-inflammatory properties of this compound, providing a technical resource for researchers and drug development professionals.
Mechanisms of this compound-Mediated Anti-Inflammation
This compound's anti-inflammatory effects are context-dependent and are mediated through several interconnected mechanisms.
Metabolic Reprogramming and Itaconate Production
In activated pro-inflammatory (M1) macrophages, the Krebs cycle is "broken" at two points, leading to the accumulation of this compound and succinate (B1194679).[3] This accumulated this compound is then transported into the cytosol by the mitochondrial this compound carrier (CIC).[1][4]
Once in the cytosol, this compound can be converted to cis-aconitate, which is then decarboxylated by the enzyme immune-responsive gene 1 (Irg1) to produce itaconate .[1] Itaconate is a potent anti-inflammatory metabolite that exerts its effects primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle.[5] Inhibition of SDH leads to a reduction in the production of pro-inflammatory mediators.
Modulation of Pro-Inflammatory Mediators
Cytosolic this compound is cleaved by ATP-citrate lyase (ACLY) into acetyl-CoA and oxaloacetate.[1]
-
Acetyl-CoA is a precursor for the synthesis of prostaglandins, which are lipid mediators with complex roles in inflammation.[1] It is also the substrate for histone acetyltransferases (HATs), leading to epigenetic modifications that can alter the expression of inflammatory genes.[6]
-
Oxaloacetate can be converted to malate (B86768) and then pyruvate, a process that generates NADPH. NADPH is a crucial cofactor for NADPH oxidase and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of reactive oxygen species (ROS) and nitric oxide (NO), respectively.[4]
The net effect of this compound on these pro-inflammatory mediators can be either pro- or anti-inflammatory depending on the specific cellular context and the downstream pathways that are activated.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[7] Extracellular this compound has been shown to act as a Damage-Associated Molecular Pattern (DAMP), potentially aggravating lipopolysaccharide (LPS)-induced acute lung injury by activating the NLRP3 inflammasome.[8] Conversely, some studies suggest that this compound can inhibit the activation of the NLRP3 inflammasome. For instance, ferric ammonium (B1175870) this compound (FAC) has been shown to impair the oligomerization of the NLRP3 inflammasome adaptor protein ASC.[1] This dual role highlights the complexity of this compound's immunomodulatory functions.
Calcium Chelation
This compound is a well-known calcium chelator. By sequestering extracellular calcium, this compound can inhibit inflammatory responses that are dependent on calcium signaling.[1][6] For example, at high concentrations, this compound has been shown to inhibit the production of TNF-α and IL-8 in LPS-stimulated THP-1 cells in a calcium-dependent manner.[1]
Macrophage Polarization
This compound plays a role in directing the polarization of macrophages, which can adopt either a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. Endogenous this compound is involved in both M1 and M2 polarization through distinct mechanisms.[9] Exogenous this compound, however, has been shown to promote a shift towards the M2 phenotype by blocking glycolysis-related enzymes and promoting oxidative phosphorylation.[10]
Quantitative Data on this compound's Anti-Inflammatory Effects
The following tables summarize quantitative data from key studies investigating the anti-inflammatory properties of this compound.
| Cell Type | Stimulus | This compound Treatment | Parameter Measured | Result | Reference |
| THP-1 cells | LPS | High-concentration this compound | TNF-α and IL-8 mRNA | Inhibition | [1] |
| THP-1 cells | LPS | Low-concentration this compound | TNF-α and IL-8 mRNA | Augmentation | [1] |
| Human Macrophages | LPS | CIC silencing/inhibition | NO, PGE2, ROS | Significant decrease | [1] |
| Murine Macrophages | LPS + ATP | Extracellular this compound | NLRP3 and pro-IL-1β expression | Augmentation | [8] |
| Murine Macrophages | LPS + ATP | Extracellular this compound + NAC | NLRP3 inflammasome activation | Attenuation | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High glucose | This compound | ICAM-1 expression, Cytokine production | Reduction | [11] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High glucose | This compound | Neutrophil diapedesis | Decrease | [11] |
Table 1: Effect of this compound on Inflammatory Mediator Production
| Model | Treatment | Parameter Measured | Result | Reference |
| Mice with LPS-induced acute lung injury | Extracellular this compound | Pathological lung injury, Pro-inflammatory factors, NLRP3 inflammasome activation | Aggravation | [8] |
| Rat air pouch model | This compound | Oxidative stress and inflammatory reactions | Significant inhibition | [12][13] |
| Chronic hemodialysis patients | This compound-buffered dialysis | Plasma CRP, fibrinogen, IL-6, Chemerin | Reduction | [14] |
Table 2: In Vivo Effects of this compound on Inflammation
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Macrophage Culture and Stimulation
-
Cell Line: Human monocytic cell line (THP-1) or primary murine bone marrow-derived macrophages (BMDMs).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation (for THP-1): Treat THP-1 cells with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours to induce differentiation into macrophage-like cells.
-
Stimulation:
-
Pro-inflammatory (M1) Polarization: Stimulate macrophages with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours.
-
Anti-inflammatory (M2) Polarization: Stimulate macrophages with 20 ng/mL interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13) for 24 hours.
-
-
This compound Treatment: Add sodium this compound to the culture medium at desired concentrations (e.g., 1-20 mM) either prior to or concurrently with the inflammatory stimulus.
Measurement of Cytokine Levels
-
Sample Collection: Collect cell culture supernatants or animal serum/plasma.
-
Method: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) or a multiplex immunoassay (e.g., Luminex-based bead array).[15][16][17]
-
Procedure (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.[18]
-
Block non-specific binding sites.
-
Add standards and samples to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.[16]
-
-
Data Analysis: Calculate cytokine concentrations based on a standard curve.[15]
Succinate Dehydrogenase (SDH) Activity Assay
-
Principle: SDH activity is measured by monitoring the reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT).[19][20][21]
-
Sample Preparation: Isolate mitochondria from cells or tissues.
-
Assay Buffer: Prepare a buffer containing phosphate (B84403) buffer, succinate (substrate), and the electron acceptor.
-
Procedure (Colorimetric):
-
Add the mitochondrial sample to the assay buffer in a 96-well plate.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCPIP, ~500 nm for the formazan (B1609692) product of INT).[20][22]
-
-
Data Analysis: Calculate SDH activity based on the rate of absorbance change and a standard curve.[20]
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Metabolic Signature of Macrophage Responses [frontiersin.org]
- 5. [PDF] Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages | Semantic Scholar [semanticscholar.org]
- 6. This compound modulates lipopolysaccharide-induced monocyte inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extracellular this compound serves as a DAMP to activate macrophages and promote LPS-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Control During Macrophage Polarization by a this compound-Functionalized Scaffold for Maintaining Bone Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound treatment reduces endothelial death and inflammation under hyperglycaemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound reduced oxidative damage in stem cells by regulating cellular redox signaling pathways and represent a potential treatment for oxidative stress-induced diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound reduced oxidative damage in stem cells by regulating cellular redox signaling pathways and represent a potential treatment for oxidative stress-induced diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biocompare.com [biocompare.com]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Assay of succinate dehydrogenase activity by the tetrazolium method: evaluation of an improved technique in skeletal muscle fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Preparation of 10mM Sodium Citrate Buffer for Antigen Retrieval in Immunohistochemistry
Introduction
Formalin fixation is a critical step for preserving tissue morphology in immunohistochemistry (IHC). However, this process can induce protein cross-linking, which masks antigenic sites and can lead to weak or false-negative staining results.[1] Heat-Induced Epitope Retrieval (HIER) is a widely used technique to reverse these cross-links and unmask antigens, thereby enhancing antibody binding and improving the quality of immunostaining.[2]
One of the most common and effective solutions for HIER is the 10mM sodium citrate buffer, typically at a pH of 6.0.[2][3] The application of heat in the presence of this buffer breaks the methylene (B1212753) bridges formed during formalin fixation, restoring the epitope's conformation and allowing for optimal antibody-antigen interaction.[1] These application notes provide a detailed protocol for the preparation and application of 10mM sodium this compound buffer for antigen retrieval.
Data Presentation: Buffer Formulations
Two primary formulations are commonly used to prepare a 10mM this compound buffer at pH 6.0. The choice between them often depends on the availability of reagents and laboratory preference. Both have been proven effective for antigen retrieval.[1]
| Buffer Component | Formulation 1: Sodium this compound | Formulation 2: Citric Acid |
| Primary Reagent | Trisodium (B8492382) this compound dihydrate | Citric acid (anhydrous) |
| Concentration | 10 mM | 10 mM |
| Mass per 1000 mL | 2.94 g[2][4][5] | 1.92 g[4][5][6] |
| Solvent | Distilled or Deionized Water | Distilled or Deionized Water |
| Final Volume | 1000 mL | 1000 mL |
| pH Adjustment | 1N HCl[4][5] | 1N NaOH[4][5][6] |
| Final pH | 6.0 | 6.0 |
| Optional Surfactant | 0.05% Tween 20 (0.5 mL)[4][5] | 0.05% Tween 20 (0.5 mL)[4][5][7] |
| Storage | Room temperature (up to 3 months) or 4°C for longer storage[4][5] | Room temperature (up to 3 months) or 4°C for longer storage[4][5] |
Experimental Protocols
Preparation of 10mM Sodium this compound Buffer (pH 6.0) - Formulation 1
Materials:
-
Trisodium this compound dihydrate
-
Distilled or deionized water
-
1N Hydrochloric acid (HCl)
-
Tween 20 (optional)
-
Beaker (1000 mL)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh Reagent: Accurately weigh 2.94 grams of trisodium this compound dihydrate.[2][4][5]
-
Dissolve: Add the trisodium this compound dihydrate to approximately 800-900 mL of distilled water in a beaker.[1][5]
-
Mix: Place the beaker on a magnetic stirrer and stir until the salt is completely dissolved.[1]
-
pH Adjustment: Calibrate your pH meter. While monitoring the solution, slowly add 1N HCl to adjust the pH to 6.0.[4][5]
-
Add Surfactant (Optional): If desired, add 0.5 mL of Tween 20 and mix thoroughly. This can help prevent tissue sections from detaching from the slides.[4][5]
-
Final Volume: Transfer the solution to a 1000 mL graduated cylinder and add distilled water to reach a final volume of 1000 mL.[5]
-
Storage: Store the buffer in a clearly labeled bottle at room temperature for up to 3 months or at 4°C for extended storage.[4][5]
Antigen Retrieval Protocol (Heat-Induced Epitope Retrieval - HIER)
Procedure:
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[4][5]
-
Pre-heat Buffer: Pre-heat a steamer, water bath, or microwave with a staining dish containing the 10mM Sodium this compound Buffer to 95-100°C.[4][7]
-
Immerse Slides: Immerse the slides in the pre-heated this compound buffer.[4]
-
Incubation: Cover the staining dish loosely and incubate for 20-40 minutes. The optimal time may need to be determined empirically.[4][7]
-
Cooling: Turn off the heat source and allow the slides to cool down in the buffer for at least 20-30 minutes at room temperature. This is a critical step to prevent tissue damage.[3][4][6]
-
Rinse: Rinse the sections with a wash buffer such as PBS or TBS.[4]
-
Proceed with Staining: The tissue sections are now ready for the subsequent steps of the immunohistochemistry protocol, starting with blocking.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. This compound Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. This compound Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 7. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
Application Notes and Protocols for Citrate Buffer in Heat-Induced Epitope Retrieval (HIER) for Immunohistochemistry (IHC)
Application Notes
Introduction to Heat-Induced Epitope Retrieval (HIER)
Formalin fixation is a widely used method for preserving tissue morphology in immunohistochemistry (IHC). However, this process can lead to the formation of protein cross-links, which can mask the antigenic sites that antibodies target.[1][2][3][4][5] This masking can result in weak or false-negative staining.[1][6][7] Heat-Induced Epitope Retrieval (HIER) is a critical step in the IHC workflow that reverses this cross-linking, unmasking the epitopes and allowing for optimal antibody binding.[2][3][5] The technique involves heating tissue sections in a specific buffer solution, which helps to break the methylene (B1212753) bridges formed during formalin fixation.[8][9]
The Role of Citrate Buffer in HIER
This compound buffer, typically at a pH of 6.0, is one of the most commonly used solutions for HIER.[2][9][10] It is considered a relatively gentle yet highly effective buffer for a wide range of antigens and is often recommended as a starting point for protocol optimization.[2][4] The heating of tissue sections in this compound buffer facilitates the breaking of cross-links, restoring the natural conformation of the epitope and allowing for antibody binding.[3][5] While other buffers like Tris-EDTA (pH 9.0) are also used, this compound buffer is often preferred for its ability to provide excellent staining with minimal damage to tissue morphology.[2][4] The effectiveness of HIER is dependent on several factors, including the pH of the retrieval solution, the temperature, and the duration of heating.[10][11]
Data Presentation
Optimizing HIER conditions is crucial for achieving the best possible staining results. Below are example tables that can be used to document and compare results from an optimization experiment for a new antibody.
Table 1: Optimization of HIER Buffer pH and Incubation Time
| HIER Buffer | Incubation Time | Staining Intensity (0-4+) | Background Staining (0-4+) | Tissue Morphology | Notes |
| This compound Buffer pH 6.0 | 10 min | ||||
| This compound Buffer pH 6.0 | 20 min | ||||
| This compound Buffer pH 6.0 | 30 min | ||||
| Tris-EDTA Buffer pH 9.0 | 10 min | ||||
| Tris-EDTA Buffer pH 9.0 | 20 min | ||||
| Tris-EDTA Buffer pH 9.0 | 30 min | ||||
| No Retrieval | N/A |
Staining intensity and background can be scored on a scale of 0 (none) to 4+ (very strong).
Table 2: Optimization of HIER Heating Method and Temperature
| Heating Method | Target Temperature | Incubation Time | Staining Intensity (0-4+) | Background Staining (0-4+) | Tissue Morphology | Notes |
| Microwave | 98°C | 15 min | ||||
| Pressure Cooker | 121°C | 3 min | ||||
| Water Bath | 95°C | 20 min | ||||
| Water Bath | 95°C | 40 min | ||||
| Steamer | 100°C | 20 min |
Experimental Protocols
Protocol 1: Preparation of 10X this compound Buffer Stock Solution (pH 6.0)
This protocol provides two common recipes for preparing a 10X stock solution of this compound buffer.
Option A: Sodium this compound Buffer
-
Reagents:
-
Procedure:
-
Dissolve the tri-sodium this compound in the distilled water.[7][9]
-
(Optional) Add 5 ml of Tween 20 (0.05% final concentration in 1X solution) to reduce surface tension and improve tissue wetting.[7][9]
-
Store the 10X stock solution at room temperature for up to 3 months or at 4°C for longer-term storage.[7][9]
-
Option B: Citric Acid Buffer
-
Reagents:
-
Procedure:
Preparation of 1X Working Solution: To prepare the 1X working solution, dilute the 10X stock solution 1:10 with distilled water.[1] For example, mix 100 ml of 10X stock with 900 ml of distilled water. The final pH of the working solution should be 6.0 ± 0.2.[1][12]
Protocol 2: Heat-Induced Epitope Retrieval (HIER) Procedure
The following are general protocols for performing HIER using common laboratory equipment. Optimal incubation times may need to be determined empirically for each antibody and tissue type.[1][7]
A. Deparaffinization and Rehydration (Prerequisite for all HIER methods)
-
Deparaffinize tissue sections in two changes of xylene for 5 minutes each.[7][13]
-
Hydrate the sections through a graded series of ethanol (B145695):
B. HIER using a Microwave
-
Place the rehydrated slides in a microwave-safe container filled with 1X this compound buffer.
-
Heat the slides in the microwave at a high power setting until the buffer begins to boil.[12]
-
Reduce the power to a lower setting and continue to heat for 10-20 minutes, ensuring the buffer remains just at boiling point and does not evaporate.[8][12]
-
Remove the container from the microwave and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[12] This cooling step is critical.[12]
-
Rinse the slides with a wash buffer (e.g., PBS or TBS).[2] The slides are now ready for the IHC staining protocol.
C. HIER using a Pressure Cooker
-
Add the 1X this compound buffer to the pressure cooker and place the slides in a slide rack inside.
-
Heat the pressure cooker until it reaches maximum pressure.[8]
-
Maintain the pressure for 3 minutes.[8]
-
Turn off the heat source and allow the pressure to return to normal naturally or by carefully running cold water over the cooker.[8]
-
Once depressurized, remove the slides and allow them to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with a wash buffer.
D. HIER using a Steamer or Water Bath
-
Preheat the steamer or water bath containing a staining dish filled with 1X this compound buffer to 95-100°C.[6][7][14]
-
Immerse the rehydrated slides in the preheated buffer.[6][7]
-
Cover the staining dish loosely and incubate for 20-40 minutes.[6][7]
-
Remove the staining dish from the heat source and allow the slides to cool in the buffer for 20 minutes at room temperature.[6][7]
-
Rinse the slides with a wash buffer.
Visualizations
References
- 1. immunologic.nl [immunologic.nl]
- 2. bosterbio.com [bosterbio.com]
- 3. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 4. fortislife.com [fortislife.com]
- 5. researchgate.net [researchgate.net]
- 6. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 7. This compound Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. IHC antigen retrieval protocol | Abcam [abcam.com]
- 10. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. genebiosolution.com [genebiosolution.com]
Application Notes and Protocols for RNA Isolation Using a Citrate-Based Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality RNA is a critical prerequisite for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. Traditional RNA extraction methods often rely on hazardous organic solvents like phenol (B47542) and chloroform. This application note details a robust and cost-effective protocol for RNA isolation using a citrate-based buffer system. This method offers a safer, more environmentally friendly alternative without compromising the quality and yield of the isolated RNA. The protocol is based on the principles of the this compound-Citric Acid RNA Isolation (CiAR) method and has been shown to be effective for various sample types.
The core of this method lies in the properties of the this compound buffer. The acidic nature of the buffer helps to inactivate RNases, enzymes that rapidly degrade RNA, while also aiding in the precipitation of proteins.[1] Furthermore, this compound acts as a chelating agent, binding divalent cations that are essential cofactors for RNase activity, thereby further protecting the RNA from degradation.[2] This protocol provides a detailed methodology for RNA isolation, presents comparative data on its performance against the widely used TRIzol method, and includes diagrams to visualize the workflow and the underlying principles of the buffer's action.
Data Presentation
The following table summarizes the quantitative data from a comparative study on RNA isolation from fish tissue using a this compound-based buffer method and the conventional TRIzol method. The data demonstrates that the this compound-based method yields RNA of comparable purity to the TRIzol method.[3]
| Parameter | This compound-Based Method | TRIzol Method |
| A260/A280 Ratio | 1.8 - 2.1 | 1.8 - 2.1 |
| A260/A230 Ratio | 1.8 - 2.2 | 1.8 - 2.2 |
Data sourced from a study on Tilapia Lake Virus-infected fish tissue.[3] The results indicate that both methods produce RNA of high purity, with A260/A280 ratios in the optimal range of 1.8-2.0, suggesting minimal protein contamination. The A260/A230 ratios are also within the desired range, indicating low levels of organic contaminants.
Experimental Protocols
This section provides a detailed protocol for RNA isolation using a this compound-based buffer system. The protocol is adapted from the this compound-Citric Acid RNA Isolation (CiAR) method and can be modified for various sample types.
Reagent Preparation
Lysis Buffer:
-
10 mM Citric Acid
-
20 mM Sodium this compound
-
1% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Adjust pH to ~4.0
-
Prepare fresh or store at room temperature for up to 1 month.
Precipitation Buffer:
-
4 M Sodium Chloride (NaCl)
-
10 mM Citric Acid
-
20 mM Sodium this compound
-
Adjust pH to ~4.0
-
Store at room temperature.
Other Reagents:
-
Isopropanol (ice-cold)
-
70% Ethanol (B145695) (prepared with RNase-free water, ice-cold)
-
RNase-free water
Protocol for Solid Tissue (e.g., animal or plant tissue)
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately grind the tissue to a fine powder in a liquid nitrogen-pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.
-
-
Lysis:
-
Add 500 µL of Lysis Buffer to the tissue powder.
-
Vortex vigorously for 30 seconds to ensure complete lysis.
-
Incubate at room temperature for 5 minutes.
-
-
Protein and Debris Precipitation:
-
Add 150 µL of Precipitation Buffer to the lysate.
-
Invert the tube 10-15 times to mix thoroughly.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the pellet.
-
Add an equal volume (approximately 600 µL) of ice-cold isopropanol.
-
Mix gently by inverting the tube several times.
-
Incubate at -20°C for at least 30 minutes (or overnight for higher yield).
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
-
RNA Wash:
-
Carefully discard the supernatant without disturbing the RNA pellet.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to resuspend.
-
-
RNA Resuspension:
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.
-
Incubate at 55-60°C for 5-10 minutes to aid in resuspension.
-
Modifications for Cultured Cells
-
Cell Lysis:
-
For adherent cells, aspirate the culture medium and wash the cells with ice-cold PBS. Add 500 µL of Lysis Buffer directly to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend the cell pellet in 500 µL of Lysis Buffer.
-
-
Proceed with step 3 of the solid tissue protocol.
Quality Control
-
Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be between 1.8 and 2.2.
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). For most downstream applications, a RIN value of >7 is desirable.
Visualizations
Caption: Experimental workflow for RNA isolation using a this compound-based buffer.
Caption: Mechanism of action of the this compound-based buffer in RNA isolation.
References
Application Notes and Protocols: Citrate Synthase Activity Assay as a Marker for Mitochondrial Content
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrate synthase (CS) is a key metabolic enzyme that catalyzes the first reaction of the Krebs cycle, the condensation of acetyl-CoA and oxaloacetate to form this compound.[1][2] Located exclusively in the mitochondrial matrix, its activity is directly proportional to mitochondrial volume and content within a cell or tissue.[3][4] This makes the measurement of this compound synthase activity a reliable and widely used method to normalize and interpret mitochondrial function data, such as oxygen consumption rates and the activities of electron transport chain complexes.[1][5]
These application notes provide a comprehensive overview of the this compound synthase activity assay, including detailed experimental protocols, data interpretation guidelines, and its application in studying signaling pathways involved in mitochondrial biogenesis.
Principle of the Assay
The most common method for determining this compound synthase activity is a colorimetric assay based on the reaction of the thiol group of Coenzyme A (CoA-SH), a product of the this compound synthase reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[3][6] The rate of TNB formation is directly proportional to the this compound synthase activity in the sample.[1][2]
Experimental Protocols
This section provides detailed protocols for sample preparation and the execution of the this compound synthase activity assay in a 96-well plate format, which is suitable for high-throughput screening.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocols are recommended for tissue and cell samples.[1][[“]]
For Tissue Samples:
-
Excise and weigh approximately 10 mg of fresh or frozen tissue.
-
Place the tissue in a pre-chilled tube containing 100 µL of ice-cold CS Assay Buffer.
-
Homogenize the tissue on ice using a suitable homogenizer.
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant, which contains the mitochondrial fraction, for the assay.
For Adherent Cells:
-
Wash cells with ice-cold PBS.
-
Scrape cells in 100 µL of ice-cold CS Assay Buffer per 1 x 10^6 cells.
-
Transfer the cell suspension to a pre-chilled tube.
-
Proceed with steps 4-6 from the tissue sample preparation protocol.
For Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold CS Assay Buffer per 1 x 10^6 cells.
-
Proceed with steps 4-6 from the tissue sample preparation protocol.
Note: For unknown samples, it is advisable to test several dilutions to ensure the readings fall within the linear range of the assay.[[“]]
This compound Synthase Activity Assay Protocol (96-Well Plate)
This protocol is adapted from commercially available kits and is suitable for measuring this compound synthase activity in a 96-well format.[1][8]
Reagent Preparation:
-
CS Assay Buffer: Prepare according to the manufacturer's instructions. If provided as a concentrate, dilute to 1x with ultrapure water.
-
DTNB Solution: Prepare a 10 mM stock solution in absolute ethanol.
-
Acetyl CoA Solution: Prepare a 30 mM stock solution in ultrapure water.
-
Oxaloacetate (OAA) Solution: Prepare a 10 mM stock solution in 1x CS Assay Buffer immediately before use.
Assay Procedure:
-
Prepare the Reaction Mix: For each well, prepare a reaction mix containing:
-
175 µL 1x CS Assay Buffer
-
10 µL 30 mM Acetyl CoA Solution
-
3 µL 10 mM DTNB Solution
-
2 µL 10% Triton X-100 (to lyse mitochondria)
-
-
Add Sample: Add 1-50 µL of the prepared sample supernatant to each well of a clear, flat-bottom 96-well plate. Adjust the final volume in each well to 50 µL with CS Assay Buffer.
-
Add Reaction Mix: Add 190 µL of the Reaction Mix to each well containing the sample.
-
Incubate: Incubate the plate at 25°C for 5-10 minutes to allow for temperature equilibration.
-
Initiate Reaction: Add 10 µL of 10 mM OAA Solution to each well to start the reaction. Mix immediately by gentle shaking or pipetting.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm in a kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
Calculation of this compound Synthase Activity
-
Determine the rate of change in absorbance (ΔA/min): Plot the absorbance values against time and determine the slope of the linear portion of the curve.
-
Calculate the enzyme activity: Use the Beer-Lambert law to calculate the this compound synthase activity using the following formula:[6]
Activity (U/mL) = (ΔA412/min) / (ε * l) * 10^6 * dilution_factor
Where:
-
ΔA412/min is the rate of change in absorbance at 412 nm per minute.
-
ε is the molar extinction coefficient of TNB, which is 13,600 M⁻¹cm⁻¹.[6]
-
l is the path length of the light through the sample in cm (for a standard 96-well plate, this is typically around 0.552 cm).
-
10^6 is the conversion factor from M to µM.
-
dilution_factor is the dilution factor of the sample.
One unit (U) of this compound synthase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute under the assay conditions.[1]
-
Data Presentation
Quantitative data for this compound synthase activity can be presented in tabular format for easy comparison across different samples or experimental conditions. The activity is typically normalized to the total protein content of the sample and expressed as units per milligram of protein (U/mg protein).
| Sample Type | Cell/Tissue | This compound Synthase Activity (U/g total protein) | Reference |
| Cell Lysate | HepG2 | 28.4 ± 5.6 | [9] |
| Cell Lysate | PANC-1 | 149.9 ± 18.3 | [9] |
| Cell Lysate | HeLa | 31.3 ± 4.4 | [9] |
| Cell Lysate | Jurkat | 43.1 ± 5.6 | [9] |
| Cell Lysate | HT-29 | 113.6 mU/mg | [10] |
| Cell Lysate | U-118MG | 44.5 mU/mg | [10] |
| Tissue Lysate | Mouse Brain | 2.4 ± 0.1 | [9] |
| Tissue Lysate | Mouse Stomach | 6.2 ± 2.1 | [9] |
| Tissue Homogenate | Mouse Heart | ~100-150 nmol/mg protein/min | [11] |
| Tissue Homogenate | Mouse Liver | ~40-60 nmol/mg protein/min | [11][12] |
| Tissue Homogenate | Mouse Gastrocnemius | ~20-40 nmol/mg protein/min | [11] |
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the signaling pathways that regulate mitochondrial content.
Experimental Workflow
Caption: Workflow for this compound Synthase Activity Assay.
Signaling Pathways Regulating Mitochondrial Biogenesis
Mitochondrial biogenesis is a complex process regulated by a network of signaling pathways that respond to cellular energy demands. Key players in this process include AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[13][14]
AMPK Signaling Pathway:
AMPK acts as a cellular energy sensor. When the AMP/ATP ratio increases, indicating low energy status, AMPK is activated.[15] Activated AMPK promotes mitochondrial biogenesis by phosphorylating and activating PGC-1α.[16][17]
Caption: AMPK Signaling Pathway in Mitochondrial Biogenesis.
PGC-1α Signaling Pathway:
PGC-1α is a master regulator of mitochondrial biogenesis.[18][19] It co-activates nuclear respiratory factors (NRFs), which in turn induce the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), leading to the synthesis of new mitochondrial components.[19]
Caption: PGC-1α Signaling in Mitochondrial Biogenesis.
Conclusion
The this compound synthase activity assay is a robust and reliable method for quantifying mitochondrial content in a variety of biological samples. Its simplicity and adaptability to a high-throughput format make it an invaluable tool for researchers in basic science and drug development. By providing a means to normalize other measures of mitochondrial function, this assay allows for a more accurate assessment of mitochondrial health and the effects of various interventions on cellular bioenergetics. Understanding the signaling pathways that regulate mitochondrial biogenesis, such as those involving AMPK and PGC-1α, provides a broader context for interpreting changes in this compound synthase activity and mitochondrial content.
References
- 1. assaygenie.com [assaygenie.com]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. consensus.app [consensus.app]
- 8. This compound Synthase Assay Kit (Colorimetric) (ab239712) | Abcam [abcam.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. PGC-1α mediates mitochondrial biogenesis and oxidative phosphorylation to promote metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of AMP-activated protein kinase in mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AMPK promotes lysosomal and mitochondrial biogenesis via folliculin:FNIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Citrate Synthesis of Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of gold nanoparticles (AuNPs) via the citrate reduction method, commonly known as the Turkevich method. This approach is widely recognized for its simplicity, reliability, and ability to produce AuNPs with controlled sizes.[1] The protocol is intended for research and development applications, including those in drug delivery, diagnostics, and catalysis.
Introduction
The synthesis of gold nanoparticles through the reduction of a gold salt, such as hydrogen tetrachloroaurate (B171879) (HAuCl₄), by a reducing agent is a fundamental technique in nanotechnology.[1][2] The Turkevich method, first reported in 1951, utilizes trisodium (B8492382) this compound as both the reducing and capping agent.[2][3] In this process, this compound ions reduce Au³⁺ ions to metallic gold (Au⁰), which then nucleate and grow into nanoparticles.[1] The this compound ions also adsorb onto the surface of the nanoparticles, providing electrostatic stabilization and preventing aggregation.[1][4] The size of the resulting AuNPs can be tuned by varying the molar ratio of this compound to gold.[3][5]
Experimental Protocol: Turkevich Method
This protocol details the steps for synthesizing spherical gold nanoparticles with diameters in the range of 15-30 nm.[3][5]
2.1. Materials and Reagents
-
Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)
-
Trisodium this compound dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water or Milli-Q water
-
Glassware (e.g., Erlenmeyer flask, beaker, graduated cylinders)
-
Magnetic stir bar and stirring hot plate
-
Condenser (optional, to prevent solvent evaporation)
2.2. Preparation of Stock Solutions
It is recommended to prepare fresh solutions, especially the sodium this compound solution, for optimal results.[4]
-
10.0 mM Hydrogen Tetrachloroaurate (HAuCl₄) Stock Solution:
-
1.0 mM HAuCl₄ Working Solution:
-
Dilute 25 mL of the 10.0 mM HAuCl₄ stock solution to a final volume of 250 mL with DI water.[4]
-
-
1% (w/v) Trisodium this compound Solution:
2.3. Synthesis Procedure
-
Rinse all glassware thoroughly with pure water before use. [4]
-
Add 20 mL of the 1.0 mM HAuCl₄ working solution to a 50 mL Erlenmeyer flask containing a magnetic stir bar.[4]
-
Place the flask on a stirring hot plate and bring the solution to a rolling boil with vigorous stirring.[4] If using a condenser, attach it to the flask.
-
Once boiling, quickly add 2 mL of the 1% trisodium this compound solution to the rapidly stirred HAuCl₄ solution.[4]
-
Observe the color change of the solution. The solution will initially be a pale yellow, then transition to colorless, bluish-gray, and finally to a deep wine-red color.[6] This final color indicates the formation of gold nanoparticles.[6]
-
Continue heating and stirring for approximately 10-20 minutes until the color is stable.[4][6]
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the resulting colloidal gold solution in a clean, sealed container.
Characterization
The synthesized gold nanoparticles can be characterized using various techniques:
-
UV-Vis Spectroscopy: To confirm the formation of AuNPs and determine their approximate size and concentration. The characteristic surface plasmon resonance (SPR) peak for spherical AuNPs typically appears around 520 nm.[6][7]
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.[2][8]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.[6][9]
-
Zeta Potential: To assess the surface charge and colloidal stability of the nanoparticles.[2][9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value | Unit | Notes |
| Reagents | |||
| HAuCl₄·3H₂O Solution Volume | 20 | mL | [4] |
| HAuCl₄·3H₂O Solution Concentration | 1.0 | mM | [4] |
| Trisodium this compound Solution Volume | 2 | mL | [4] |
| Trisodium this compound Solution Concentration | 1% (w/v) | Approximately 34 mM.[4] | |
| Reaction Conditions | |||
| Reaction Temperature | Boiling | °C | Approximately 100 °C.[4][8] |
| Stirring Rate | Vigorous | rpm | Not specified, but should be rapid.[4] |
| Reaction Time | 10 - 20 | minutes | [4][6] |
| Expected Nanoparticle Properties | |||
| Expected Size Range | 15 - 30 | nm | [3][5] |
| Color of Colloid | Deep Red | [4] | |
| UV-Vis Absorbance Maximum (λmax) | ~520 | nm | [6][7] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Gold Nanoparticle Synthesis
Caption: Workflow for this compound synthesis of gold nanoparticles.
This compound Reduction of Gold Ions Signaling Pathway
Caption: Mechanism of gold nanoparticle formation via this compound reduction.
References
- 1. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]
- 4. This compound Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 5. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Efficient production of uniform gold nanoparticles via a streamlined low-cost, semi-automated, open-source platform - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06491C [pubs.rsc.org]
- 9. cyberleninka.ru [cyberleninka.ru]
Application Notes and Protocols for Enzyme Kinetic Studies Using Citrate Phosphate Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrate phosphate (B84403) buffer, also known as McIlvaine buffer, is a versatile and widely used buffer system in enzyme kinetic studies.[1][2] Its broad pH range, typically from 2.6 to 8.0, coupled with its ease of preparation and minimal chemical reactivity, makes it an excellent choice for a variety of enzymatic assays.[1][3] This buffer system is particularly valuable for investigating the influence of pH on enzyme activity and for determining key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[1][4] This document provides detailed application notes and protocols for the effective use of this compound phosphate buffer in enzyme kinetic studies.
Advantages of this compound Phosphate Buffer in Enzyme Kinetics
This compound phosphate buffer offers several advantages for enzymology research:
-
Broad and Adjustable pH Range: By simply varying the ratio of citric acid and dibasic sodium phosphate, a wide pH range can be accurately and reproducibly achieved.[1]
-
Biocompatibility: It is generally compatible with a wide array of enzymes and proteins, making it suitable for diverse biochemical assays.[3]
-
Stability: The buffer is stable and can be stored for extended periods, ensuring consistency across experiments.
-
Low Ionic Strength: This property is beneficial in studies where high ionic concentrations might interfere with enzyme activity or stability.[1]
Considerations and Limitations
Despite its advantages, researchers should be aware of the following considerations:
-
Chelation of Metal Ions: Citric acid is a known chelating agent. This can be problematic for studies of metalloenzymes that require divalent cations for their activity.
-
Phosphate Inhibition: High concentrations of phosphate can inhibit the activity of certain enzymes, such as some kinases.[5] It is crucial to determine if phosphate interacts with the enzyme of interest prior to extensive kinetic analysis.
Data Presentation: Enzyme Kinetic Parameters
The following tables summarize kinetic data for enzymes frequently studied using this compound phosphate buffer.
Table 1: Kinetic Parameters for β-Galactosidase
| Enzyme Source | Substrate | pH | Temperature (°C) | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |
| Aspergillus oryzae | o-nitrophenyl-β-D-galactopyranoside (ONPG) | 7.5 | Room Temp | 0.800 | 0.0864 (A/min) | [6] |
| Lactobacillus plantarum | ONPG | 6.5 | 37 | 6.644 | 147.5 | [7] |
| Lactobacillus plantarum | Lactose (B1674315) | 7.5 | 37 | 23.28 | 10.88 | [7] |
| Bovine Liver (Acid) | 4-methylumbelliferyl-β-D-galactopyranoside | 4.5 | 37 | Not Specified | Not Specified | [8] |
Table 2: Conditions for Cellulase Activity Assays
| Enzyme Source | Substrate | pH | Temperature (°C) | Buffer Concentration | Reference |
| Trichoderma reesei | Filter Paper | 4.8 | 50 | 0.05 M | [9] |
| Fungal | Carboxymethyl cellulose (B213188) (CMC) | 4.8 | 50 | 50 mM | [10] |
| Pre-treated Rice Husks | CMC | 4.8 | 50 | Not Specified | [11] |
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Phosphate Buffer
This protocol describes the preparation of a 0.1 M this compound phosphate buffer stock solution, which can be adjusted to the desired pH.
Materials:
-
Citric acid monohydrate (M.W. 210.14 g/mol )
-
Dibasic sodium phosphate heptahydrate (Na₂HPO₄·7H₂O) (M.W. 268.07 g/mol )
-
Distilled or deionized water
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
Stock Solutions:
-
0.1 M Citric Acid Solution: Dissolve 21.01 g of citric acid monohydrate in distilled water and bring the final volume to 1 L.
-
0.2 M Dibasic Sodium Phosphate Solution: Dissolve 53.61 g of Na₂HPO₄·7H₂O in distilled water and bring the final volume to 1 L.
Procedure:
-
To prepare 100 mL of this compound phosphate buffer of a specific pH, mix the volumes of the stock solutions as indicated in Table 3.
-
Bring the final volume to 100 mL with distilled water.
-
Verify the pH using a calibrated pH meter and adjust if necessary with small additions of the stock solutions.
Table 3: Preparation of 0.1 M this compound Phosphate Buffer
| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.2 M Na₂HPO₄ (mL) |
| 3.0 | 40.0 | 10.0 |
| 4.0 | 30.2 | 19.8 |
| 5.0 | 24.7 | 25.3 |
| 6.0 | 18.2 | 31.8 |
| 7.0 | 8.8 | 41.2 |
Note: These volumes are approximate. Always confirm the final pH with a pH meter.
Protocol 2: General Enzyme Kinetic Assay
This protocol provides a general workflow for determining the kinetic parameters of an enzyme using this compound phosphate buffer. This example uses a spectrophotometric assay.
Materials:
-
Enzyme of interest
-
Substrate
-
This compound phosphate buffer at the desired pH
-
Spectrophotometer
-
Cuvettes
-
Micropipettes
-
Stop solution (e.g., trichloroacetic acid, if required)
Procedure:
-
Prepare a series of substrate dilutions in this compound phosphate buffer. The concentrations should typically range from 0.1 to 10 times the expected Kₘ.
-
Prepare the enzyme solution by diluting the enzyme stock in cold this compound phosphate buffer to the desired final concentration. Keep the enzyme on ice.
-
Set up the reaction mixtures. In a cuvette, add the this compound phosphate buffer and the substrate solution.
-
Equilibrate the reaction mixture to the desired assay temperature in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.
-
Measure the change in absorbance over time at the appropriate wavelength for the product formation or substrate consumption. Record the initial reaction velocity (v₀).
-
Repeat the measurement for each substrate concentration.
-
Run a blank reaction without the enzyme to correct for any non-enzymatic substrate degradation.
-
Analyze the data. Plot the initial reaction velocity (v₀) against the substrate concentration ([S]).
-
Determine Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.
Visualizations
Caption: General workflow for an enzyme kinetic study.
Caption: Michaelis-Menten reaction scheme.
References
- 1. Enzyme Kinetics [www2.chem.wisc.edu]
- 2. McIlvaine buffer - Wikipedia [en.wikipedia.org]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjlss.edu.pk [pjlss.edu.pk]
- 7. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.iupac.org [publications.iupac.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Citrate Buffer in Protein Crystallization Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrate buffer is a versatile and widely utilized buffer system in protein crystallization, valued for its ability to maintain stable pH conditions and contribute to the supersaturation required for crystal formation. Its effectiveness spans a broad pH range, typically from 3.0 to 6.2, making it a staple in initial screening experiments to identify optimal crystallization conditions.[1][2][3][4] This document provides detailed protocols and application notes for the preparation and use of this compound buffer in protein crystallization screening.
This compound ions play multiple roles in the crystallization process. Primarily, this compound acts as a buffering agent, maintaining a constant pH, which is critical as protein solubility is highly pH-dependent.[5] Additionally, at high concentrations, this compound can act as a precipitating agent through the "salting-out" effect, where it competes with the protein for water molecules, thereby reducing protein solubility and promoting crystallization.[5] The this compound ion is also a chelating agent for divalent cations, which can be advantageous in preventing trace metal ion inhibition of crystallization.[5]
Data Presentation: this compound Buffer Stock Solutions for Protein Crystallization
The following tables provide recipes for preparing common this compound buffer stock solutions used in protein crystallization screening. These solutions can be used directly or mixed to achieve intermediate pH values.
| Table 1: 0.1 M this compound Buffer Stock Solutions | |
| Component | Amount for 1 Liter |
| Solution A: 0.1 M Citric Acid Monohydrate | 21.01 g |
| Solution B: 0.1 M Trisodium (B8492382) this compound Dihydrate | 29.41 g |
| Molecular Weight of Citric Acid Monohydrate: 210.14 g/mol | |
| Molecular Weight of Trisodium this compound Dihydrate: 294.10 g/mol |
| Table 2: Preparation of 100 mL of 0.1 M this compound Buffer at Various pH Values | | | :--- | :--- | :--- | | Target pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M Sodium this compound (mL) | | 3.0 | 82.0 | 18.0 | | 4.0 | 61.5 | 38.5 | | 5.0 | 40.0 | 60.0 | | 6.0 | 13.5 | 86.5 | | 6.2 | 8.0 | 92.0 | | Adjust final volume to 100 mL with distilled water. | |
| Table 3: Alternative this compound Buffer Formulations | |
| Buffer Composition | Preparation for 1 Liter |
| 100 mM Sodium this compound, pH 6.0 | Dissolve 29.49 g of Trisodium this compound (dihydrate) in distilled water. Adjust pH to 6.0 with 1N HCl. Bring final volume to 1 L.[6] |
| 10 mM Sodium this compound, 0.05% Tween 20, pH 6.0 | Dissolve 2.94 g of Trisodium this compound (dihydrate) in distilled water. Adjust pH to 6.0 with 1N HCl. Add 0.5 ml of Tween 20. Bring final volume to 1 L.[7] |
| 0.1 M this compound Buffer, pH 6.0 | Dissolve 24.269 g of Sodium this compound dihydrate and 3.358 g of Citric Acid in 800 mL of distilled water. Adjust pH to ~6.0 with 0.1N HCl. Bring final volume to 1 L.[8] |
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Buffer Stock Solutions
This protocol describes the preparation of the individual acidic and basic stock solutions used to create this compound buffers across a range of pH values.
Materials:
-
Citric Acid Monohydrate (MW: 210.14 g/mol )
-
Trisodium this compound Dihydrate (MW: 294.10 g/mol )
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Volumetric flasks (1 L)
-
Graduated cylinders
-
Sterile storage bottles
Procedure:
A. Preparation of 0.1 M Citric Acid Solution:
-
Weigh 21.01 g of citric acid monohydrate.
-
Dissolve the citric acid in approximately 800 mL of distilled water in a 1 L beaker with a magnetic stir bar.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Add distilled water to the flask until the volume reaches the 1 L mark.
-
Mix the solution thoroughly.
-
Store in a sterile, labeled bottle at room temperature.
B. Preparation of 0.1 M Sodium this compound Solution:
-
Weigh 29.41 g of trisodium this compound dihydrate.
-
Dissolve the sodium this compound in approximately 800 mL of distilled water in a 1 L beaker with a magnetic stir bar.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Add distilled water to the flask until the volume reaches the 1 L mark.
-
Mix the solution thoroughly.
-
Store in a sterile, labeled bottle at room temperature.
Protocol 2: Preparation of 0.1 M this compound Buffer at a Specific pH
This protocol details the method for preparing a this compound buffer of a specific pH by mixing the stock solutions from Protocol 1.
Materials:
-
0.1 M Citric Acid stock solution (from Protocol 1A)
-
0.1 M Sodium this compound stock solution (from Protocol 1B)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders or pipettes
-
Sterile storage bottle
Procedure:
-
Refer to Table 2 for the approximate volumes of 0.1 M Citric Acid and 0.1 M Sodium this compound required for your target pH.
-
In a beaker, combine the specified volumes of the two stock solutions.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH as necessary by adding small volumes of either the 0.1 M Citric Acid solution (to lower pH) or the 0.1 M Sodium this compound solution (to raise pH).
-
Once the desired pH is reached, transfer the solution to a graduated cylinder or volumetric flask and bring it to the final desired volume with distilled water.
-
Filter the buffer through a 0.22 µm filter for sterilization and to remove any particulate matter.
-
Store the final buffer solution in a sterile, labeled bottle at room temperature or 4°C for longer storage.[6]
Diagrams
Caption: Workflow for preparing this compound buffer for protein crystallization.
Caption: The multifaceted role of this compound in protein crystallization.
References
- 1. This compound Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. This compound Buffer [protocols.io]
- 3. This compound Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 4. 缓冲液参考中心 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Making this compound Buffers Protocol [docs.google.com]
- 7. usbio.net [usbio.net]
- 8. This compound Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Heavy Metal Chelation from Soil Using Triammonium Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triammonium (B15348185) citrate, the tribasic ammonium (B1175870) salt of citric acid, is a highly effective chelating agent for the remediation of heavy metal-contaminated soils.[1] Its utility stems from the this compound ion's ability to form stable, water-soluble complexes with a variety of polyvalent metal cations, thereby facilitating their extraction from the soil matrix. The this compound molecule contains three carboxyl groups and a hydroxyl group that act as electron-donating ligands, enabling it to form strong chelate rings with metal ions.[1] This process effectively sequesters the metal, increasing its solubility in the aqueous phase and allowing for its removal. A key advantage of triammonium this compound is its buffering capacity, which helps maintain a near-neutral pH during remediation, minimizing damage to the soil structure and preventing the mobilization of other undesirable soil components.[1]
These application notes provide detailed protocols for the use of triammonium this compound in heavy metal chelation from soil, a summary of quantitative data on its efficiency, and visualizations of the chelation mechanism and experimental workflows.
Data Presentation
The efficiency of heavy metal removal using triammonium this compound is influenced by several factors, including soil type, pH, chelating agent concentration, contact time, and the specific heavy metals present. The following tables summarize quantitative data from various studies on the removal of heavy metals from contaminated soil using ammonium this compound and the closely related citric acid.
Table 1: Efficiency of Heavy Metal Removal by Soil Washing with Ammonium this compound/Citric Acid
| Heavy Metal | Chelating Agent | Concentration | Soil Type | pH | Contact Time | Removal Efficiency (%) | Reference(s) |
| Cadmium (Cd) | Ammonium this compound | 1.0 M | - | Mildly Acidic | - | 85.0 | [2] |
| Chromium (Cr) | Ammonium this compound | 1.0 M | - | Strong Acidic | - | 96.1 | [2] |
| Lead (Pb) | Ammonium this compound | 1.0 M | - | Mildly Acidic | - | 73.5 | [2] |
| Nickel (Ni) | Ammonium this compound | 1.0 M | - | Mildly Acidic | - | 88.2 | [2] |
| Manganese (Mn) | Ammonium this compound | 1.0 M | - | Strong Acidic | - | 82.0 | [2] |
| Zinc (Zn) | Citric Acid | 0.1 M | Agricultural Soil | - | 30 min | ~62 | [3] |
| Copper (Cu) | Citric Acid | - | Loam | 2.3 - 7.5 | 24 h | 80 - 99.9 | [4] |
| Lead (Pb) | Citric Acid | - | Loam | 2.3 - 7.5 | 24 h | 80 - 99.9 | [4] |
| Zinc (Zn) | Citric Acid | - | Loam | 2.3 - 7.5 | 24 h | 80 - 99.9 | [4] |
| Cadmium (Cd) | Citric Acid | - | Loam | 2.3 - 7.5 | 24 h | 80 - 99.9 | [4] |
Table 2: Efficiency of Heavy Metal Removal by Electrokinetic Remediation with Ammonium this compound/Citric Acid
| Heavy Metal | Chelating Agent | Concentration | Soil Type | pH | Duration | Removal Efficiency (%) | Reference(s) |
| Cadmium (Cd) | Ammonium this compound | 1.0 M | Clayey Soil | - | 120 h | 48.9 | [5][6] |
| Copper (Cu) | Ammonium this compound | 1.0 M | Clayey Soil | - | 120 h | 30.0 | [5][6] |
| Copper (Cu) | Ammonium this compound | 0.25 - 1.0 M | Calcareous Soil | 8 | 21 - 117 d | 78 - 86 | [7] |
| Chromium (Cr) | Ammonium this compound | 0.25 - 1.0 M | Calcareous Soil | 8 | 21 - 117 d | 35 - 51 | [7] |
| Cadmium (Cd) | Citric Acid | 0.5 M | Agricultural Soil | 2 - 4 | - | 78.7 | [8] |
| Cobalt (Co) | Citric Acid | 0.5 M | Agricultural Soil | 2 - 4 | - | 78.6 | [8] |
| Copper (Cu) | Citric Acid | 0.5 M | Agricultural Soil | 2 - 4 | - | 72.5 | [8] |
| Zinc (Zn) | Citric Acid | 0.5 M | Agricultural Soil | 2 - 4 | - | 73.3 | [8] |
| Lead (Pb) | Citric Acid | 0.5 M | Agricultural Soil | 2 - 4 | - | 9.8 | [8] |
| Chromium (Cr) | Citric Acid | 0.5 M | Agricultural Soil | 2 - 4 | - | 11.8 | [8] |
Experimental Protocols
Protocol 1: Soil Washing for Heavy Metal Extraction
This protocol outlines a general procedure for the removal of heavy metals from contaminated soil using a triammonium this compound solution in a batch washing process.
Materials:
-
Contaminated soil, air-dried and sieved (<2 mm)
-
Triammonium this compound ((NH₄)₃C₆H₅O₇)
-
Deionized water
-
Nitric acid (HNO₃) or Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment
-
Beakers or flasks
-
Shaker or magnetic stirrer
-
Centrifuge and centrifuge tubes
-
0.45 µm syringe filters
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Procedure:
-
Preparation of Triammonium this compound Solution:
-
Prepare a 1 M stock solution of triammonium this compound by dissolving 243.22 g of triammonium this compound in 1 L of deionized water.[1]
-
Prepare working solutions of desired concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) by diluting the stock solution.[1]
-
Adjust the pH of the washing solution to the desired level using nitric acid or ammonium hydroxide.[1]
-
-
Soil Washing:
-
Weigh a specific amount of contaminated soil (e.g., 10 g) and place it into a beaker or flask.[1]
-
Add a specific volume of the triammonium this compound washing solution to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v).[1]
-
Place the beaker or flask on a shaker or magnetic stirrer and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 24 hours).[1]
-
Monitor and adjust the pH of the slurry periodically if required.[1]
-
-
Separation of Soil and Extractant:
-
After the desired contact time, transfer the soil slurry to centrifuge tubes.[1]
-
Centrifuge the slurry at a sufficient speed and duration (e.g., 4000 rpm for 20 minutes) to separate the solid and liquid phases.[1]
-
Decant the supernatant (the liquid extractant containing the chelated heavy metals).[1]
-
-
Analysis of Heavy Metal Concentration:
-
Filter the supernatant through a 0.45 µm filter to remove any remaining suspended particles.[1]
-
Analyze the concentration of the target heavy metals in the filtered supernatant using AAS or ICP-MS.[1]
-
Analyze the initial concentration of heavy metals in the soil before washing to calculate the removal efficiency.[1]
-
Protocol 2: Enhanced Electrokinetic Remediation
This protocol describes the use of ammonium this compound as an enhancement fluid in an electrokinetic setup for in-situ or ex-situ soil remediation.
Materials:
-
Electrokinetic cell with anode and cathode compartments
-
Power supply (DC)
-
Contaminated soil
-
Ammonium this compound solution (e.g., 0.25 M, 0.5 M, or 1.0 M)[7]
-
Deionized water
-
pH meter
-
AAS or ICP-MS
Procedure:
-
Preparation of the Electrokinetic Cell:
-
Pack the contaminated soil into the electrokinetic cell, ensuring good contact between the soil and the electrodes.
-
Saturate the soil with the ammonium this compound solution.[6]
-
-
Electrokinetic Treatment:
-
Fill the anode and cathode compartments with the appropriate electrolyte solution. For enhanced removal, ammonium this compound can be used as the catholyte to be transported into the soil.[8]
-
Apply a constant DC voltage across the electrodes. The voltage gradient will depend on the cell dimensions and soil resistivity.
-
Monitor the current, pH, and electro-osmotic flow throughout the experiment.[5]
-
-
Sample Collection and Analysis:
-
Periodically collect soil and pore water samples from different locations within the cell to monitor the migration of heavy metals.
-
At the end of the treatment period, section the soil sample and analyze the heavy metal concentration in each section to determine the removal efficiency and distribution of contaminants.
-
Analyze the electrolyte solutions from the anode and cathode compartments for heavy metal content.
-
-
Calculation of Removal Efficiency:
-
Compare the final heavy metal concentrations in the soil with the initial concentrations to calculate the overall removal efficiency.
-
Visualizations
The following diagrams illustrate the mechanism of heavy metal chelation by triammonium this compound and a typical experimental workflow for soil washing.
Caption: Mechanism of heavy metal chelation by triammonium this compound.
Caption: Experimental workflow for soil washing with triammonium this compound.
References
- 1. Extraction of heavy metals from a contaminated soil using this compound-enhancing extraction by pH control and ultrasound application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benefit of an Ultrasonic Irradiation on the Depollution by Washing of Nickel- or Zinc-Contaminated Vermiculite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jostchemical.com [jostchemical.com]
- 8. Enhanced Electrokinetic Remediation for the Removal of Heavy Metals from Contaminated Soils [mdpi.com]
Application Notes and Protocols for Citrate Synthase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed procedure for performing a citrate synthase activity assay, a critical method for assessing mitochondrial function and overall cellular metabolism. This compound synthase is a key enzyme in the tricarboxylic acid (TCA) cycle and serves as a reliable marker for mitochondrial content.[1][2] This assay is widely applicable in metabolic research, drug discovery, and toxicology studies to evaluate the effects of various compounds on mitochondrial health and cellular bioenergetics.[1]
Principle of the Assay
The this compound synthase activity assay is a colorimetric method that relies on the enzymatic reaction catalyzed by this compound synthase.[1][3] this compound synthase initiates the TCA cycle by catalyzing the condensation of acetyl-CoA and oxaloacetate to form this compound and Coenzyme A (CoA-SH).[1][3][4] The released CoA-SH, which has a free thiol group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product.[5][6] The rate of TNB formation is directly proportional to the this compound synthase activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[1][3][5]
Experimental Protocols
This section provides a detailed methodology for measuring this compound synthase activity in various biological samples. The protocol is adaptable for both 96-well plates and standard cuvettes.
I. Sample Preparation
The appropriate sample preparation method depends on the starting material. It is crucial to perform all steps on ice to maintain enzyme activity.
-
Tissue Samples:
-
Weigh approximately 10 mg of fresh or frozen tissue.
-
Homogenize the tissue in 100 µL of ice-cold Assay Buffer.[7][8]
-
Keep the homogenate on ice for 10 minutes.[8]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[7][8]
-
Collect the supernatant, which contains the this compound synthase, for the assay.[7][8]
-
-
Cell Samples (Adherent or Suspension):
-
Collect approximately 1 x 10^6 cells. For adherent cells, scrape them from the culture dish. For suspension cells, centrifuge at 500 x g for 10 minutes at 4°C.[7][9]
-
Wash the cell pellet twice with ice-cold PBS.[9]
-
Resuspend the cell pellet in 100 µL of ice-cold Assay Buffer.[7]
-
Homogenize the cells by sonication or by passing through a fine-gauge needle.
-
Keep the lysate on ice for 10 minutes.[7]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[7]
-
Collect the supernatant for the assay.[7]
-
-
Isolated Mitochondria:
-
Isolate mitochondria from tissues or cells using a commercially available mitochondria isolation kit or a standard differential centrifugation protocol.[3][7]
-
The integrity of the mitochondrial inner membrane can be assessed by measuring this compound synthase activity in the presence and absence of a detergent like Triton X-100.[3][5] Intact mitochondria will show low activity without detergent, as the substrates cannot cross the inner membrane.[10]
-
II. Reagent Preparation
It is recommended to prepare fresh solutions for optimal results. Store reconstituted reagents at -20°C.[7][8]
| Reagent | Preparation | Storage |
| Assay Buffer (1X) | If supplied as a 5X stock, dilute with ultrapure water to a 1X concentration.[5][10] | 2-8°C for up to 6 months[10] |
| Acetyl CoA Solution | Reconstitute lyophilized Acetyl CoA with water to a final concentration of 30 mM.[10] Aliquot and store. | -20°C for long-term storage[10] |
| DTNB Solution | Dissolve DTNB powder in absolute ethanol (B145695) to a final concentration of 10 mM.[10] Aliquot and store. | -20°C in working aliquots[10] |
| Oxaloacetate Solution | Immediately before use, dissolve oxaloacetic acid in 1X Assay Buffer to a final concentration of 10 mM.[10] | -20°C for up to one week[5][10] |
| Positive Control | If included in a kit, reconstitute the lyophilized this compound synthase with Assay Buffer.[7][8] | -20°C for long-term storage[10] |
III. Assay Procedure (96-Well Plate Format)
-
Set up the plate reader: Program the spectrophotometer to read absorbance at 412 nm in kinetic mode at 25°C. Set the duration for 10-40 minutes with readings taken every 30-60 seconds.[3][6][7]
-
Prepare Reaction Mix: For each well, prepare a master mix containing:
-
Add Samples: Add 1-50 µL of your prepared sample (supernatant from tissue or cell lysate) to the wells of a clear, flat-bottom 96-well plate.[7][8] Adjust the final volume in each well to 50 µL with Assay Buffer.[7]
-
Add Reaction Mix: Add 50 µL of the Reaction Mix to each well.[7]
-
Initiate the Reaction: Add 10 µL of the 10 mM Oxaloacetate Solution to each well to start the reaction.[3][11] It is recommended to use a multichannel pipette for simultaneous initiation.[11]
-
Measure Absorbance: Immediately start reading the absorbance at 412 nm in kinetic mode.[6][7]
IV. Data Analysis
-
Calculate the rate of change in absorbance (ΔA/min): Determine the slope of the linear portion of the absorbance versus time curve for each sample.[5][6]
-
Calculate this compound Synthase Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient (ε) for TNB at 412 nm is 13,600 M⁻¹cm⁻¹.[6]
Activity (U/mL) = (ΔA/min) / (ε * l) * 10^6 * dilution_factor
Where:
-
U: One unit of activity is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[6]
-
l: Path length in cm (for a standard 96-well plate, this is typically around 0.552 cm, but should be verified for your specific plate).[10]
-
10^6: Conversion factor from M to µM.
-
dilution_factor: The dilution factor of your sample.
-
Visualizations
Signaling Pathway
Caption: The role of this compound Synthase in the Tricarboxylic Acid (TCA) Cycle.
Experimental Workflow
Caption: Workflow for the this compound Synthase Activity Assay.
References
- 1. This compound Synthase Assay Kit Clinisciences [clinisciences.com]
- 2. biocompare.com [biocompare.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound Synthase Activity Assay Kit (Colorimetric) (ab119692) | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound synthase activity [protocols.io]
Application Notes and Protocols for Coagulation Testing Using Sodium Citrate Tubes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and procedures for coagulation testing using sodium citrate tubes. Adherence to these protocols is critical for obtaining accurate and reproducible results in research, clinical, and drug development settings.
Principle of Anticoagulation
Sodium this compound is the anticoagulant of choice for most coagulation assays. Its mechanism of action is based on the chelation of calcium ions (Ca²⁺) in the blood specimen.[1][2] Calcium is an essential cofactor in the coagulation cascade, required for the activation of several clotting factors.[1][2] By binding to calcium, sodium this compound effectively halts the coagulation process in vitro, preserving the coagulation factors in their inactive state for subsequent analysis.[1][3] The anticoagulation effect is reversible, allowing for the initiation of clotting in the laboratory by adding calcium back into the plasma sample.[4]
Materials and Equipment
-
Blood Collection Tubes: Light blue top vacuum tubes containing 3.2% (0.109 M) buffered sodium this compound.[5][6]
-
Venipuncture Equipment: 19-21 gauge needles are recommended to prevent hemolysis and platelet activation.[7][8] For winged "butterfly" collection sets, a discard tube is mandatory.[5][7]
-
Centrifuge: A calibrated centrifuge capable of achieving the required g-force for preparing platelet-poor plasma.
-
Pipettes and Tips: Calibrated precision pipettes for plasma aspiration.
-
Coagulation Analyzer or Water Bath and Stopwatch: For performing coagulation assays.
-
Reagents: Specific reagents for the desired coagulation test (e.g., thromboplastin (B12709170) for PT, activated partial thromboplastin for aPTT).
-
Controls: Normal and abnormal plasma controls for quality assurance.
Experimental Protocols
Specimen Collection
Proper specimen collection is the most critical pre-analytical variable in coagulation testing.
-
Patient Preparation: For certain specialized tests, the patient may need to be fasting. Note any medications that may interfere with coagulation, such as anticoagulants.
-
Order of Draw: If multiple blood tubes are drawn, the sodium this compound tube should be collected after a non-additive tube (e.g., red top) but before tubes with other additives (e.g., EDTA, heparin).[5][9] If only a coagulation tube is being drawn with a winged collection set, a discard tube must be used first to prime the tubing and ensure the correct blood-to-anticoagulant ratio.[5][7]
-
Venipuncture: Perform a clean, atraumatic venipuncture. Avoid prolonged tourniquet application (less than one minute).[5]
-
Tube Filling: Ensure the tube is filled to the indicated mark to maintain the crucial 9:1 blood-to-anticoagulant ratio.[5][8] Under-filled tubes will lead to an excess of this compound, resulting in falsely prolonged clotting times.[8]
-
Mixing: Immediately after collection, gently invert the tube 3-6 times to ensure thorough mixing of blood with the anticoagulant.[5][6] Vigorous shaking can cause hemolysis and platelet activation.
Plasma Preparation (Platelet-Poor Plasma)
For most coagulation assays, platelet-poor plasma (PPP) with a platelet count of <10,000/μL is required.[10]
-
Centrifugation: Within one hour of collection, centrifuge the sodium this compound tube.[5] The standard recommendation is centrifugation at 1500 x g for 15 minutes at room temperature.[10]
-
Double Centrifugation (for specialized testing): For tests highly sensitive to platelet contamination, such as lupus anticoagulant testing, a double-centrifugation method is recommended.[5][11]
-
Perform the initial centrifugation as described above.
-
Carefully aspirate the plasma, avoiding the buffy coat layer, and transfer it to a clean plastic tube.
-
Centrifuge the plasma again at the same speed and duration.
-
Aspirate the supernatant for testing.
-
-
Plasma Aspiration: Using a plastic pipette, carefully remove the plasma, leaving a small layer above the buffy coat to avoid platelet contamination.
-
Storage: If testing is not performed immediately, plasma should be stored in tightly capped plastic tubes. Refer to the table below for storage stability. For long-term storage, flash-freeze the plasma at -70°C.[9]
| Temperature | Prothrombin Time (PT) Stability | Activated Partial Thromboplastin Time (aPTT) Stability |
| Room Temperature (18-24°C) | Up to 24 hours[6] | Up to 4 hours[9][12] |
| Refrigerated (2-4°C) | Not Recommended (due to cold activation of Factor VII)[8] | Up to 4 hours[13] |
| Frozen (-20°C) | Up to 2 weeks[6] | Up to 2 weeks[6][9] |
| Frozen (-70°C) | Up to 6 months[6][14] | Up to 6 months[6][14] |
Prothrombin Time (PT) Assay Protocol
The PT test evaluates the extrinsic and common pathways of the coagulation cascade.
-
Pre-warm the PT reagent (containing tissue factor and calcium) and patient/control plasma to 37°C.
-
Pipette 100 µL of plasma into a pre-warmed cuvette.
-
Incubate the plasma for a specified time according to the reagent manufacturer's instructions (typically 1-2 minutes).
-
Forcibly add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer.
-
Record the time in seconds for clot formation to occur.
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
The aPTT test assesses the intrinsic and common pathways.
-
Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (0.025 M) to 37°C.
-
Pipette 100 µL of patient/control plasma into a pre-warmed cuvette.
-
Add 100 µL of the aPTT reagent to the plasma.
-
Incubate the plasma-reagent mixture for the time specified by the manufacturer (usually 3-5 minutes) to allow for optimal activation of contact factors.
-
Forcibly add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a timer.
-
Record the time in seconds for the formation of a clot.
Data Presentation and Interpretation
Quantitative results from coagulation tests are typically reported in seconds. For PT, the International Normalized Ratio (INR) is often calculated to standardize results across different laboratories and reagent lots.
| Parameter | Description | Typical Reference Range |
| Prothrombin Time (PT) | Time in seconds for clot formation after adding thromboplastin. | 11-13.5 seconds |
| International Normalized Ratio (INR) | Standardized ratio of the patient's PT to a control PT. | 0.8-1.1 |
| Activated Partial Thromboplastin Time (aPTT) | Time in seconds for clot formation after adding a contact activator, phospholipids, and calcium. | 25-35 seconds |
Reference ranges can vary between laboratories and reagent systems. Each laboratory should establish its own reference intervals.
Visualizations
Caption: Experimental workflow for coagulation testing.
Caption: Mechanism of action of sodium this compound.
Caption: Coagulation cascade and this compound's targets.
References
- 1. researchgate.net [researchgate.net]
- 2. www1.wfh.org [www1.wfh.org]
- 3. Five-minute preparation of platelet-poor plasma for routine coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chihealth.com [chihealth.com]
- 5. cdos.halfpenny.com [cdos.halfpenny.com]
- 6. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Test Details [utmb.edu]
- 9. Test Details [utmb.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. labcorp.com [labcorp.com]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. linear.es [linear.es]
- 14. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
Application Notes and Protocols for Citrate-Based Tissue Clearing in Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing citrate-based solutions for tissue clearing. This technique renders biological tissues transparent, enabling deep-tissue imaging with modalities such as confocal, light-sheet, and two-photon microscopy. The protocols detailed below focus on two prominent methods: CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational analysis) and iDISCO+ (immunolabeling-enabled three-dimensional imaging of solvent-cleared organs), both of which can incorporate this compound buffers for optimal performance.
Introduction to this compound-Based Tissue Clearing
The primary goal of tissue clearing is to reduce light scattering, which is the main cause of opacity in biological tissues. This is achieved by two main principles: the removal of lipids, which have a high refractive index, and the homogenization of the refractive indices (RI) of the remaining tissue components to match that of the surrounding medium.[1][2]
This compound-based solutions, particularly within the CUBIC family of protocols, are aqueous-based methods that offer a balance between clearing efficiency, preservation of fluorescent protein signals, and ease of use.[3][4] While not a direct clearing agent itself, this compound plays a crucial role in maintaining the optimal pH of the solutions, which is critical for preserving fluorescence.[5][6] Additionally, its chelating properties can aid in the removal of ions that may hinder the clearing process. In the context of immunohistochemistry with cleared tissues, this compound buffers are essential for heat-induced antigen retrieval, unmasking epitopes that may be masked by fixation.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for CUBIC and iDISCO+ protocols based on published data. These values can vary depending on the specific tissue type, fixation method, and incubation times.
| Parameter | CUBIC | iDISCO+ | Other Methods (for comparison) | Source |
| Tissue Transparency | High (~90% for lung) | High | s-DISCO (~30% for lung), ECi (~30% for lung) | [9] |
| Clearing Time | Days to Weeks (e.g., ~11 days for whole mouse brain) | Days (e.g., ~4 days for whole mouse brain) | Varies (hours to weeks) | [3][10] |
| Tissue Size Change | Expansion (can be significant) | Shrinkage | Varies (e.g., PACT causes expansion) | [11][12] |
| Fluorescence Preservation | Good for fluorescent proteins | Variable (can quench some fluorescent proteins) | Generally lower in solvent-based methods | [9][12] |
| Refractive Index (RI) of Final Solution | ~1.48 - 1.52 | ~1.56 | Varies | [1][13] |
| Antibody Penetration | Good | Good | Varies | [14][15] |
Experimental Protocols
Protocol 1: CUBIC for Whole Mouse Brain Clearing
This protocol is adapted from Susaki et al., 2015.[3]
Reagents:
-
CUBIC-1 Solution:
-
25 wt% Urea
-
25 wt% N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol)
-
15 wt% Triton X-100
-
ddH₂O
-
-
CUBIC-2 Solution:
-
50 wt% Sucrose
-
25 wt% Urea
-
10 wt% Triethanolamine
-
ddH₂O
-
-
Wash Buffer: Phosphate-Buffered Saline (PBS)
Procedure:
-
Perfusion and Fixation:
-
Perfuse the mouse transcardially with PBS followed by 4% Paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Washing:
-
Wash the brain in PBS three times for 2 hours each at room temperature with gentle shaking.
-
-
Delipidation and Decolorization (CUBIC-1):
-
Immerse the brain in CUBIC-1 solution. For an adult mouse brain, use approximately 10 mL.
-
Incubate at 37°C with gentle shaking for 5-7 days.
-
Replace the CUBIC-1 solution every 1-2 days. The solution may turn yellow as it removes heme from the blood.
-
-
Washing:
-
Wash the brain extensively with PBS at room temperature with gentle shaking. Perform at least three washes of 2 hours each, or overnight.
-
-
Refractive Index Matching (CUBIC-2):
-
Immerse the brain in CUBIC-2 solution.
-
Incubate at 37°C with gentle shaking for 2-3 days.
-
Replace the CUBIC-2 solution once during this period.
-
-
Imaging:
-
The cleared brain can be imaged directly in CUBIC-2 solution using a light-sheet or confocal microscope.
-
Protocol 2: iDISCO+ with this compound Buffer for Immunolabeling
This protocol is a general guideline adapted from the iDISCO+ protocol, incorporating a this compound buffer for antigen retrieval.[15][16]
Reagents:
-
Methanol (B129727) Series: 20%, 40%, 60%, 80%, 100% Methanol in ddH₂O
-
Dichloromethane (DCM)
-
Bleaching Solution: 5% H₂O₂ in 100% Methanol (prepare fresh)
-
Permeabilization Solution (PTx.2): PBS with 0.2% Triton X-100
-
Blocking Solution: PTx.2 with 10% Donkey Serum and 0.2% Azide
-
Antibody Dilution Buffer: PTx.2 with 5% Donkey Serum and 0.2% Azide
-
Antigen Retrieval Buffer: 10 mM Sodium this compound, 0.05% Tween 20, pH 6.0
-
Refractive Index Matching Solution: Dibenzyl Ether (DBE)
Procedure:
-
Fixation and Washing:
-
Perfuse and fix the tissue as described in the CUBIC protocol.
-
Wash thoroughly with PBS.
-
-
Dehydration:
-
Incubate the sample in a graded methanol series (20% to 100%), 1 hour for each step at room temperature.
-
-
Delipidation:
-
Incubate in 66% DCM / 34% Methanol overnight at room temperature.
-
Wash twice with 100% Methanol.
-
-
Bleaching:
-
Incubate in 5% H₂O₂ in methanol overnight at 4°C.
-
-
Rehydration:
-
Rehydrate the sample through a reverse methanol series (100% to PBS), 1 hour for each step.
-
-
Antigen Retrieval (Optional but Recommended):
-
Heat the sample in this compound buffer at 80°C for 30-60 minutes.
-
Allow to cool to room temperature.
-
Wash with PTx.2.
-
-
Immunolabeling:
-
Permeabilize in PTx.2 for 2 x 1 hour.
-
Block in blocking solution overnight at 37°C.
-
Incubate with primary antibody in antibody dilution buffer for 2-7 days at 37°C.
-
Wash in PTx.2 for 4-5 times over 24 hours.
-
Incubate with secondary antibody in antibody dilution buffer for 2-7 days at 37°C.
-
Wash extensively in PTx.2.
-
-
Final Dehydration and Clearing:
-
Dehydrate again through a methanol series.
-
Incubate in 66% DCM / 34% Methanol for 3 hours.
-
Incubate in 100% DCM for 2 x 15 minutes.
-
Immerse in DBE for clearing. The tissue will become transparent.
-
-
Imaging:
-
Image in DBE using a compatible microscope objective.
-
Visualizations
Mechanism of this compound-Based Aqueous Clearing (CUBIC)
Caption: Mechanism of CUBIC tissue clearing.
Experimental Workflow for CUBIC
Caption: CUBIC experimental workflow.
Experimental Workflow for iDISCO+ with Immunolabeling
Caption: iDISCO+ experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Applications of Tissue Clearing and Three-Dimensional Imaging in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sys-pharm.m.u-tokyo.ac.jp [sys-pharm.m.u-tokyo.ac.jp]
- 4. CUBIC - Wikipedia [en.wikipedia.org]
- 5. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why do we use this compound buffer in Antigen retrieval step during IHC? | AAT Bioquest [aatbio.com]
- 7. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of seven optical clearing methods in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clarifying Tissue Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined iDISCO and CUBIC tissue clearing and lightsheet microscopy for in toto analysis of the adult mouse ovary† - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guidebook for DISCO tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized iDISCO+ protocol for tissue clearing and 3D analysis of oxytocin and vasopressin cell network in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Citrate in the Synthesis of Silver Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver nanoparticles (AgNPs) are at the forefront of nanotechnology, with wide-ranging applications in diagnostics, therapeutics, and drug delivery. The synthesis method plays a crucial role in determining the physicochemical properties and, consequently, the biological activity of these nanoparticles. The use of citrate as both a reducing and capping agent is a well-established, simple, and effective method for producing stable, monodisperse AgNPs. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-stabilized silver nanoparticles, with a focus on their relevance to biomedical and pharmaceutical research.
This compound, typically in the form of sodium this compound, serves a multifaceted role in the synthesis of AgNPs. At elevated temperatures, it acts as a reducing agent, converting silver ions (Ag⁺) to silver atoms (Ag⁰). These atoms then nucleate and grow into nanoparticles. Simultaneously, the this compound anions adsorb onto the surface of the newly formed nanoparticles, providing electrostatic stabilization that prevents aggregation and controls their final size and shape. The concentration of this compound relative to the silver salt precursor is a critical parameter that allows for the tuning of nanoparticle dimensions.
Data Presentation
The following tables summarize the influence of key synthesis parameters on the physicochemical properties of this compound-synthesized silver nanoparticles.
Table 1: Effect of this compound Concentration on Silver Nanoparticle Properties
| [this compound]/[Ag⁺] Molar Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | UV-Vis λmax (nm) | Reference |
| 1 | 50 - 80 | > 0.3 | -30 to -40 | ~420 | [1] |
| 5 | 20 - 40 | < 0.2 | -40 to -50 | ~410 | [1] |
| 10 | 15 - 25 | < 0.15 | -45 to -55 | ~405 | [1] |
Table 2: Effect of pH on Silver Nanoparticle Synthesis with this compound
| pH | Average Particle Size (nm) | Morphological Characteristics | UV-Vis λmax (nm) | Reference |
| 6.0 | ~50 | Small, spherical | 428 | [2] |
| 8.0 | ~35 | Spherical | 403 | [2] |
| 11.0 | ~15 | Small, spherical | 400 | [2] |
Experimental Protocols
Protocol 1: Classic Turkevich Method for Synthesis of ~20 nm Silver Nanoparticles
This protocol is a widely used method for synthesizing monodisperse, this compound-capped silver nanoparticles.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Trisodium (B8492382) this compound (Na₃C₆H₅O₇)
-
Deionized (DI) water
-
Glassware (Erlenmeyer flask, graduated cylinders)
-
Hotplate with magnetic stirrer
-
Stir bar
Procedure:
-
Prepare a 1 mM solution of silver nitrate in DI water. For example, dissolve 0.017 g of AgNO₃ in 100 mL of DI water.
-
In a separate flask, prepare a 1% (w/v) solution of trisodium this compound. For example, dissolve 1 g of trisodium this compound in 100 mL of DI water.
-
In a 250 mL Erlenmeyer flask, bring 100 mL of the 1 mM AgNO₃ solution to a rolling boil while stirring vigorously.
-
To the boiling AgNO₃ solution, rapidly add 10 mL of the 1% trisodium this compound solution.
-
Observe the color change of the solution. It will typically progress from colorless to a pale yellow, then to a deeper yellow or yellowish-brown, indicating the formation of silver nanoparticles.
-
Continue boiling and stirring for approximately 15-30 minutes until the color is stable.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the synthesized silver nanoparticle solution in a dark bottle at 4°C.
Protocol 2: Characterization of Synthesized Silver Nanoparticles
A. UV-Visible (UV-Vis) Spectroscopy
This technique is used to confirm the formation and assess the stability of the AgNPs by detecting their surface plasmon resonance (SPR) peak.
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes.
-
Set the scanning range from 300 nm to 800 nm.
-
Use DI water as a blank to zero the instrument.
-
Dilute a small aliquot of the synthesized AgNP solution with DI water to an appropriate concentration for measurement (the solution should be visibly colored but not overly turbid).
-
Place the diluted sample in a quartz cuvette and record the absorbance spectrum.
-
The characteristic SPR peak for spherical silver nanoparticles should be observed between 400 nm and 450 nm.[3]
B. Dynamic Light Scattering (DLS) and Zeta Potential
DLS is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles, while zeta potential measurements indicate their surface charge and colloidal stability.
Procedure:
-
Ensure the DLS instrument is calibrated and equilibrated at the desired temperature (typically 25°C).
-
Dilute the AgNP solution in DI water to an appropriate concentration as recommended by the instrument manufacturer.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
Place the sample in a disposable cuvette for DLS measurement or a specialized zeta cell for zeta potential measurement.
-
For DLS, perform multiple runs to obtain an average hydrodynamic size and PDI. A PDI value below 0.3 is generally considered acceptable for many applications.
-
For zeta potential, the instrument will apply an electric field and measure the particle mobility. A zeta potential more negative than -30 mV is indicative of good colloidal stability.[4]
C. Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.
Procedure:
-
Place a drop of the diluted AgNP solution onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely in a dust-free environment. This can be done at room temperature or under a mild heat lamp.
-
Once the grid is dry, it can be loaded into the TEM for imaging.
-
Acquire images at various magnifications to observe the overall morphology and individual particle details.
-
Use image analysis software to measure the diameters of a statistically significant number of particles (e.g., >100) to determine the average size and size distribution.[5]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of this compound-stabilized silver nanoparticles.
Applications in Drug Development
This compound-stabilized AgNPs have shown significant promise in various biomedical applications, particularly in antibacterial and anticancer therapies. Their mechanisms of action are multifaceted and involve interactions with cellular components and modulation of key signaling pathways.
Antibacterial Applications
The antibacterial effect of this compound-capped AgNPs is attributed to a combination of factors, including the release of silver ions and the generation of reactive oxygen species (ROS).
Caption: Mechanism of antibacterial action of this compound-capped silver nanoparticles.
Anticancer Applications
In cancer therapy, this compound-stabilized AgNPs have been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways.
Caption: Key signaling pathways modulated by this compound-capped silver nanoparticles leading to cancer cell apoptosis.[6][7][8][9]
Conclusion
The synthesis of silver nanoparticles using this compound is a robust and tunable method that is highly relevant for researchers in materials science, biology, and medicine. The protocols and data provided herein offer a solid foundation for the reproducible synthesis and characterization of AgNPs. For drug development professionals, understanding the mechanisms by which these nanoparticles exert their biological effects is paramount. The outlined signaling pathways provide a starting point for further investigation into the therapeutic potential of this compound-stabilized silver nanoparticles. As with any nanomaterial intended for biomedical applications, thorough characterization and in-depth toxicological studies are essential.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Silver this compound Nanoparticles Inhibit PMA-Induced TNFα Expression via Deactivation of NF-κB Activity in Human Cancer Cell-Lines, MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [cora.ucc.ie]
Troubleshooting & Optimization
troubleshooting weak signal in western blot with citrate antigen retrieval
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding weak or absent signals in Western blot experiments, with a specific focus on the use of citrate-based antigen retrieval methods.
Troubleshooting Guide: Weak or No Signal
This guide is designed to help you identify and resolve common issues that can lead to faint or non-existent bands on your Western blot.
Q1: Why is my signal weak or absent after performing this compound antigen retrieval?
A weak or absent signal can stem from various stages of the Western blotting process. The introduction of a this compound antigen retrieval step, while often beneficial, adds variables that need to be carefully controlled.[1][2] Below is a systematic guide to pinpoint the source of the problem.
The source material and its preparation are foundational to a successful Western blot.
-
Low Protein Concentration: The target protein may not be abundant enough in your sample.[3]
-
Protein Degradation: The target protein may have been degraded during sample preparation.
Table 1: Recommended Protein Loading Quantities
| Sample Type | Recommended Loading Amount |
| Cell Lysate | 10–30 µg per lane[7] |
| Tissue Lysate | 10–50 µg per lane |
| Purified/Recombinant Protein | > 1 ng per lane[8] |
While this compound buffer antigen retrieval can significantly enhance signal strength, an unoptimized protocol can be ineffective or even detrimental.[1][9] This step is designed to break protein crosslinks that can mask antibody epitopes.[10]
-
Suboptimal Incubation Time or Temperature: Incorrect time and temperature can lead to incomplete epitope unmasking or, conversely, damage to the antigen.
-
Incorrect Buffer pH: The pH of the this compound buffer is critical for its effectiveness.
Inefficient transfer of proteins from the gel to the membrane is a very common cause of weak signals.[13]
-
Poor Transfer Efficiency: This can be due to incorrect buffer composition, transfer time, or voltage.[13] Air bubbles between the gel and membrane can also block transfer.[4][5]
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[5][6] Optimize transfer time and voltage based on the molecular weight of your target protein. For high molecular weight proteins, consider adding a low percentage of SDS (0.01–0.05%) to the transfer buffer.[14] For low molecular weight proteins, reduce transfer time and consider using a membrane with a smaller pore size (e.g., 0.22 µm).[4][5]
-
Both primary and secondary antibodies play a crucial role in signal detection.
-
Suboptimal Antibody Concentration: If the antibody concentration is too low, the signal will be weak.[13][15]
-
Insufficient Incubation Time: Short incubation times may not allow for sufficient antibody-antigen binding.
-
Loss of Antibody Activity: Improper storage or repeated use can lead to a decrease in antibody effectiveness.[4][14]
-
Solution: Ensure antibodies are stored correctly and avoid multiple freeze-thaw cycles. Use fresh antibody dilutions for each experiment.[14]
-
Table 2: General Antibody Incubation Guidelines
| Antibody | Temperature | Incubation Time | Common Dilution Range |
| Primary | 4°C | 8-12 hours (Overnight)[7][17] | 1:500 - 1:5000[7] |
| Primary | Room Temperature | 1-4 hours[14][18][20] | 1:500 - 1:5000[7] |
| Secondary | Room Temperature | 1-2 hours[7][17] | 1:5000 - 1:20000[7] |
Note: These are general guidelines. Always start with the manufacturer's recommendations and optimize for your specific antibody and protein of interest.
-
Over-Blocking or Masking: Some blocking buffers, like non-fat dry milk, can mask certain antigens, preventing antibody binding.[21][22]
-
Excessive Washing: While necessary to reduce background, overly aggressive or numerous washing steps can wash away bound antibodies.[4]
-
Inactive Detection Reagents: The substrate for HRP or AP may have lost activity.
-
Short Exposure Time: The signal may be present but too weak to be captured with a short exposure.
Experimental Protocols
Protocol 1: this compound Buffer Antigen Retrieval for Western Blot Membranes
This protocol is adapted for use after proteins have been transferred to a PVDF or nitrocellulose membrane.
Materials:
-
This compound Buffer (10 mM Citric Acid, 0.05% Tween 20, pH 6.0) or Sodium this compound Buffer (10 mM Sodium this compound, 0.05% Tween 20, pH 6.0).[11]
-
Staining dish
-
Water bath or steamer
Procedure:
-
Following protein transfer, wash the membrane briefly in TBST.
-
Preheat a water bath or steamer containing a staining dish filled with your chosen this compound buffer to 95-100°C.[11][12]
-
Completely immerse the membrane in the preheated this compound buffer.
-
Incubate for 20-40 minutes. The optimal time should be determined empirically.[12]
-
Remove the staining dish from the heat source and allow it to cool to room temperature for at least 20-30 minutes before proceeding.[11][12] This gradual cooling is important.
-
Rinse the membrane twice with a wash buffer like TBST to remove any remaining antigen retrieval solution.[10][11]
-
Proceed with the blocking step of your standard Western blot protocol.
Protocol 2: Dot Blot for Antibody Concentration Optimization
A dot blot is a quick and efficient method to determine the optimal antibody dilution without running multiple full Western blots.[15][16]
Materials:
-
Nitrocellulose or PVDF membrane strips (approx. 1 cm wide)[15]
-
Your protein lysate
-
Primary and secondary antibody dilutions
-
Blocking buffer and wash buffer
Procedure:
-
Prepare a dilution series of your protein lysate.
-
Carefully apply a small volume (1-2 µL) of each protein dilution onto a separate membrane strip, creating distinct "dots." Allow the dots to dry completely.[15][16]
-
Block the membrane strips in blocking buffer for 1 hour at room temperature.[15][16]
-
Prepare a range of primary antibody dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000).[16]
-
Incubate each strip (or groups of strips) with a different primary antibody dilution for 1 hour at room temperature.[15][16]
-
Wash the strips thoroughly in wash buffer.
-
Incubate all strips with the same concentration of secondary antibody for 1 hour at room temperature.[15]
-
Wash the strips again.
-
Apply the detection substrate and image the results. The combination of protein load and antibody dilution that gives a strong, specific signal with low background is the optimal condition to use for your Western blot.[15]
Visualizations
Caption: Western Blot workflow including the this compound antigen retrieval step.
Caption: Decision tree for troubleshooting a weak Western Blot signal.
Frequently Asked Questions (FAQs)
Q2: What is the primary purpose of this compound antigen retrieval in Western blotting?
The main purpose is to reverse protein cross-linking that occurs during sample fixation (e.g., with formalin or paraformaldehyde).[11] This process, often called epitope unmasking, can significantly improve the primary antibody's ability to bind to its target epitope, thereby increasing signal strength.[1][2][9]
Q3: Can this compound antigen retrieval damage the membrane or the proteins?
Yes, if not performed correctly. Excessive heating time or temperature can potentially cause proteins to detach from the membrane or denature in a way that destroys the epitope. It is crucial to optimize the incubation time and temperature and to allow for a slow cooling period after heating.[11]
Q4: Is antigen retrieval always necessary?
No. Antigen retrieval is most beneficial for detecting proteins in fixed tissues or when an antibody is known to target an epitope that is easily masked. For many standard Western blots using fresh or frozen cell lysates, it is not a required step. It should be considered a troubleshooting or optimization step when a weak signal is obtained with a validated antibody.[2]
Q5: Can I use a microwave instead of a water bath for the heating step?
While a microwave can be used, it often leads to uneven heating, which can produce inconsistent results across the membrane. A water bath or a dedicated laboratory steamer provides more uniform and controllable heating, which is recommended for reproducibility.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Antigen retrieval by this compound solution improves western blot signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are the Underlying Causes of Weak or Absent Protein Signals in Western Blotting? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. researchgate.net [researchgate.net]
- 8. You are being redirected... [prosci-inc.com]
- 9. Antigen retrieval by this compound solution improves western blot signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. support.biossusa.com [support.biossusa.com]
- 11. This compound Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. youtube.com [youtube.com]
- 21. bosterbio.com [bosterbio.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing Citrate Buffer pH in Immunohistochemistry (IHC)
Welcome to the technical support center for optimizing citrate buffer pH for specific antibodies in immunohistochemistry (IHC). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of this compound buffer in IHC?
A1: In IHC, particularly for formalin-fixed paraffin-embedded (FFPE) tissues, the fixation process creates protein cross-links that can mask the antigenic sites your primary antibody needs to bind to. This masking can lead to weak or false-negative staining.[1][2] this compound buffer is used in a process called Heat-Induced Epitope Retrieval (HIER) to break these cross-links, unmask the epitopes, and enhance the antibody's ability to bind to its target antigen, thereby increasing the staining intensity.[1][3][4]
Q2: Why is the pH of the this compound buffer important?
A2: The pH of the antigen retrieval solution is a critical factor that can significantly influence the quality of immunostaining.[5][6] The optimal pH helps to effectively break the protein cross-links and restore the natural conformation of the epitope that the antibody recognizes. Different antibody-antigen pairs have different optimal pH requirements for epitope unmasking. While a slightly acidic this compound buffer (pH 6.0) is widely effective for many antibodies, some may require a more neutral or basic environment for optimal performance.[6][7]
Q3: How do I prepare a standard 10mM Sodium this compound Buffer at pH 6.0?
A3: To prepare a 1L solution of 10mM Sodium this compound Buffer (pH 6.0) with 0.05% Tween 20, you will need:
-
Trisodium (B8492382) this compound (dihydrate): 2.94 g
-
Distilled water: 1000 ml
-
1N HCl
-
Tween 20: 0.5 ml
The procedure is as follows:
-
Dissolve 2.94 grams of trisodium this compound (dihydrate) in approximately 900 ml of distilled water.[1][8]
-
Mix until the salt is completely dissolved.[9]
-
Carefully adjust the pH of the solution to 6.0 using 1N HCl.[1][8]
-
Add distilled water to bring the final volume to 1 liter.[8] This solution can be stored at room temperature for up to 3 months or at 4°C for longer-term storage.[1][3]
Q4: Can the pH of the this compound buffer change during the HIER procedure?
A4: Yes, the pH of the buffer can shift during heating. It has been observed that the pH of a this compound buffer can increase when heated to high temperatures.[9] This temperature-dependent pH shift can potentially alter antibody-antigen binding and is a crucial factor to consider for experimental consistency.[9]
Q5: Is this compound buffer at pH 6.0 always the best choice?
A5: Not necessarily. While 10mM this compound buffer at pH 6.0 is a very common and effective starting point for many antibodies, it is not universally optimal.[2][6] The choice of retrieval buffer and its pH should be optimized for each specific primary antibody and antigen. For some targets, other buffers such as Tris-EDTA at pH 9.0 may yield superior results.[3][6] It is always recommended to consult the antibody's datasheet for specific recommendations or to perform an optimization experiment.
Troubleshooting Guide
Problem: Weak or No Staining
| Question | Possible Cause & Explanation | Recommended Solution |
| Have you optimized the antigen retrieval (AR) buffer pH? | The standard this compound buffer pH 6.0 may be suboptimal for your specific primary antibody.[10] The electrostatic environment created by the buffer's pH is crucial for epitope unmasking, and different epitopes have different requirements.[6] | Test a range of pH values. Prepare this compound buffers at pH 5.0, 6.0, and 7.0. Additionally, test a high pH buffer like Tris-EDTA, pH 9.0.[3] Compare the staining intensity across these conditions to find the optimal pH for your antibody. |
| Is the incubation time and temperature for HIER adequate? | Insufficient heating during HIER can lead to incomplete breaking of protein cross-links, resulting in poor or no staining.[10] | Ensure your heating method (steamer, microwave, pressure cooker) reaches and maintains a temperature of 95-100°C.[1][8] The optimal incubation time can vary (typically 20-40 minutes), so this may also need to be optimized for your specific tissue and target.[2][8] |
| Is your primary antibody concentration correct? | The antibody may be too dilute to produce a detectable signal.[10][11] | Perform a titration experiment to determine the optimal antibody concentration. Test a range of dilutions around the manufacturer's recommended starting dilution.[10] |
| Is your primary antibody validated for IHC on FFPE tissues? | Not all antibodies are suitable for recognizing antigens in fixed and processed tissues.[10][12] | Always check the antibody datasheet to confirm it has been validated for the specific application (IHC-P for paraffin (B1166041) sections). Run a positive control tissue known to express the target protein to confirm the antibody is active and the protocol is working.[10] |
Problem: High Background Staining
| Question | Possible Cause & Explanation | Recommended Solution |
| Could the antigen retrieval be too harsh? | While necessary, excessively harsh HIER conditions (e.g., very high pH or prolonged heating) can sometimes expose non-specific epitopes or damage tissue morphology, leading to increased background.[7][13] | Try a less aggressive retrieval method. If you are using a high pH buffer (e.g., pH 9.0) and experiencing high background, test a lower pH this compound buffer (e.g., pH 6.0).[7] You can also try reducing the heating time in your established protocol. |
| Is the primary antibody concentration too high? | Using too much primary antibody is a common cause of high background due to non-specific binding.[10][11] | Titrate your primary antibody. Dilute the antibody to find the optimal concentration that provides a strong specific signal with minimal background.[13] |
| Is your blocking step sufficient? | Inadequate blocking can lead to non-specific binding of both primary and secondary antibodies to the tissue.[11][12] | Ensure you are using an appropriate blocking solution, such as 10% normal serum from the species in which the secondary antibody was raised, for an adequate amount of time (e.g., 30-60 minutes).[11] Also, perform a peroxidase blocking step (e.g., with 3% H₂O₂) if using an HRP-based detection system.[10][11] |
| Is there an issue with the secondary antibody? | The secondary antibody may be cross-reacting with the tissue sample.[12] | Run a negative control where the primary antibody is omitted. If staining is still observed, the issue lies with the secondary antibody. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[12][13] |
Quantitative Data Summary
The selection of an antigen retrieval buffer is a critical variable. The optimal buffer and pH often depend on the specific antibody and the target antigen's location (nuclear, cytoplasmic, membrane).
| Antigen Retrieval Solution | pH | Common Composition | Typical Applications & Notes |
| Sodium this compound Buffer | 6.0 | 10mM Sodium this compound, 0.05% Tween 20 | A widely used, general-purpose retrieval buffer that works well for a large number of antibodies.[1][2][6] It is considered a good starting point for optimization. |
| Tris-EDTA Buffer | 9.0 | 10mM Tris Base, 1mM EDTA, 0.05% Tween 20 | Often provides superior staining for certain nuclear and cell surface antigens compared to this compound buffer.[5][6] Can be more aggressive and may require optimization to avoid tissue damage.[4] |
| EDTA Buffer | 8.0 | 1mM EDTA | An alternative to Tris-EDTA, sometimes recommended for specific antibodies. Less common than pH 6.0 this compound or pH 9.0 Tris-EDTA.[6][11] |
| This compound Buffer (Acidic) | < 6.0 | Varies | Very low pH can be effective for some antigens but carries a higher risk of tissue damage and epitope destruction if not carefully optimized.[5][14] |
Experimental Protocols
Protocol: Heat-Induced Epitope Retrieval (HIER)
This protocol describes a general procedure for performing HIER using a water bath or steamer. Timings and temperatures may need to be optimized.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Staining dish/jar
-
Water bath or vegetable steamer
-
Antigen Retrieval Buffer (e.g., 10mM Sodium this compound, pH 6.0)
Procedure:
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[1][2]
-
Pre-heat Buffer: Pre-heat the antigen retrieval buffer in a staining dish inside a water bath or steamer to 95-100°C.[1][8]
-
Immerse Slides: Immerse the slides in the pre-heated buffer. Ensure the tissue sections are fully submerged.[1][8]
-
Incubate: Place a loose-fitting lid on the staining dish to prevent evaporation and incubate for 20-40 minutes. The optimal time should be determined empirically.[2][8]
-
Cool Down: Remove the staining dish from the heat source and allow it to cool at room temperature for at least 20 minutes with the slides remaining in the buffer. This slow cooling step is crucial for proper protein refolding.[1][2][8]
-
Rinse: Rinse the sections gently with a wash buffer (e.g., PBS with Tween 20) two times for 2 minutes each.[1][8]
-
Proceed with Staining: The slides are now ready to proceed with the blocking and primary antibody incubation steps of your standard IHC protocol.[2][8]
Mandatory Visualizations
Caption: Workflow for optimizing antigen retrieval buffer pH in IHC.
Caption: Decision tree for troubleshooting common IHC staining issues.
References
- 1. This compound Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 2. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 3. IHC antigen retrieval protocol | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Antigen retrieval immunohistochemistry under the influence of pH using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. benchchem.com [benchchem.com]
- 10. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 11. qedbio.com [qedbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bma.ch [bma.ch]
- 14. The Impact of pH on Antigen Retrieval in Immunohistochemistry [visikol.com]
Technical Support Center: Citrate Buffer Stability at Low Temperatures
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to address and prevent the common issue of citrate buffer precipitation at low temperatures.
Troubleshooting Guide
Q1: My this compound buffer has become cloudy or formed a precipitate after storage at 2-8°C or in a frozen state. What are the immediate steps to resolve this?
A: The appearance of cloudiness or crystalline precipitate is a common issue resulting from the decreased solubility of buffer components at cold temperatures.[1] Follow this step-by-step guide to resolve the problem.
Immediate Corrective Actions:
-
Gentle Warming and Re-dissolving: Slowly warm the buffer to room temperature.[1] To facilitate the re-dissolution of the precipitate, use a magnetic stirrer or gentle inversion.[1] Avoid aggressive heating, as it can negatively impact the buffer's chemical properties.[1] Placing the container in a warm water bath (not exceeding 50-60°C) for 10-15 minutes can be effective.[2]
-
Verify pH: Once the buffer has returned to room temperature and the precipitate has fully dissolved, it is crucial to re-measure the pH.[1] Temperature fluctuations can cause significant pH shifts.[1][3] If necessary, adjust the pH back to the required value.
-
Filtration: If any particulate matter remains after the warming and mixing steps, filter the buffer through a 0.22 µm filter to ensure a clear, particle-free solution before use.[1]
Caption: Immediate troubleshooting workflow for precipitated this compound buffer.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound buffer precipitation at low temperatures?
A: this compound buffer precipitation at low temperatures is primarily caused by the reduced solubility of its salt components, most notably sodium this compound.[1] As the temperature of the aqueous solution decreases, the capacity of water to keep these salts dissolved diminishes, which can lead to the solution becoming supersaturated and subsequent crystallization or precipitation.[1] This phenomenon is frequently observed when storing buffers between 0°C and -10°C.[3] The solubility of trisodium (B8492382) this compound is known to increase as the temperature rises.[4]
Q2: What key factors influence the stability of this compound buffer in the cold?
A: Several factors can impact the stability of your this compound buffer at low temperatures:
-
Concentration: Higher concentrations of this compound are more susceptible to precipitation as the solution is closer to its saturation point, which is reached more quickly at lower temperatures.[1][5]
-
pH: The pH of the buffer dictates the equilibrium between citric acid and its conjugate this compound salt forms, which possess different solubilities.[1][4] Furthermore, the process of freezing itself can cause significant shifts in pH, typically acidification, which can further influence component solubility.[5][6]
-
Storage Temperature: The solubility of this compound salts is directly dependent on temperature; as the temperature drops, solubility decreases.[1][4]
-
Presence of Other Solutes: High concentrations of other salts in the solution can decrease the solubility of the buffer components through a phenomenon known as the "salting-out" effect.[1]
Caption: Key factors contributing to this compound buffer precipitation.
Q3: How can I formulate a this compound buffer to prevent precipitation during cold storage?
A: To improve the low-temperature stability of your buffer, consider these long-term prevention strategies during formulation:
-
Lower the Buffer Concentration: If your experimental parameters allow, using a lower concentration of this compound is the most straightforward method to avoid reaching the saturation point in the cold.[1]
-
Add a Cryoprotectant/Co-solvent: The inclusion of cryoprotectants can significantly increase the solubility of buffer components at low temperatures and during freeze-thaw cycles.[1] Glycerol is a common and effective choice, often used at concentrations between 10-20%.[1] Other options include sucrose (B13894) or glucose.[]
-
Use an Alternative Buffer System: For applications that demand very low-temperature storage, you may need to consider a different buffer system with inherently better solubility in the cold. Acetate buffer is a frequently cited alternative.[1][3]
-
Prepare Fresh Buffer: When feasible, preparing the buffer fresh before each experiment can circumvent issues related to long-term cold storage.[1]
Q4: What are the recommended storage conditions for this compound buffers?
A: Based on manufacturer datasheets and common laboratory practice, storing this compound buffer at 2–8 °C is widely recommended.[8] Many suppliers explicitly advise against freezing the buffer to prevent precipitation.[8][9][10] For some formulations, storage at room temperature in a tightly sealed container is also acceptable and can prevent contamination and evaporation for extended periods.[11][12]
Quantitative Data Summary
For successful formulation, it is essential to understand the solubility limits of your buffer components.
Table 1: Solubility of Sodium this compound Forms in Water at 25°C
| Compound | Solubility ( g/100 mL) | Reference |
| Sodium this compound Anhydrous | 57 | [13] |
| Trisodium this compound Dihydrate | 65 | [13] |
| Trisodium this compound Dihydrate | 77 | [14] |
Note: Solubility can vary based on the specific crystalline form and purity. Data from different sources may vary.
Table 2: Common Cryoprotectants to Enhance Buffer Stability
| Additive | Typical Concentration Range | Key Benefit | Reference |
| Glycerol | 10 - 20% (v/v) | Increases solubility of buffer salts, prevents ice crystal damage. | [1] |
| Sucrose | 25 mM | Can stabilize membranes and reduce protein aggregation. | [] |
| Ethanol | Varies | Acts as a co-solvent to improve solubility. | [1] |
Experimental Protocols
Protocol 1: Preparation of 10 mM Sodium this compound Buffer (1 L, pH 6.0)
This protocol is adapted for general use, such as in antigen retrieval for immunohistochemistry.
Materials:
-
Trisodium this compound dihydrate (M.W. 294.10 g/mol )
-
1.0 N Hydrochloric Acid (HCl)
-
Deionized, distilled water
-
Tween 20 (optional, for use as a detergent)
-
Calibrated pH meter
-
1 L volumetric flask and beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 2.94 grams of trisodium this compound dihydrate.[12]
-
Add the powder to a beaker containing approximately 900 mL of deionized water.[12]
-
Place the beaker on a magnetic stirrer and mix until the powder is completely dissolved.
-
Begin monitoring the pH of the solution. Slowly add 1.0 N HCl dropwise to adjust the pH down to 6.0.[12] Be cautious not to overshoot the target pH.
-
(Optional) If required for your application, add 0.5 mL of Tween 20 and mix thoroughly.[12]
-
Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1.0 L.[12]
-
Stopper and invert the flask several times to ensure the solution is homogeneous.
-
Store the buffer in a tightly sealed container at 2-8°C.[8][12]
Protocol 2: Cold Stability Test for a New Buffer Formulation
This protocol helps assess the likelihood of precipitation in a newly formulated buffer.
Procedure:
-
Prepare a small test batch (e.g., 50 mL) of your final buffer formulation, including any cryoprotectants or other additives.
-
Measure and record the initial pH and visually inspect for clarity at room temperature.
-
Aliquot the buffer into three separate, sealed tubes.
-
Place one tube at 4°C, one tube at -20°C, and keep one tube at room temperature as a control.
-
After 24-48 hours, remove the cold-stored tubes.
-
Allow the frozen sample to thaw completely at room temperature.
-
Visually inspect all three tubes for any signs of cloudiness, crystal formation, or precipitate. A simple method is to hold the tubes against a dark background.
-
For a more quantitative assessment, measure the turbidity (absorbance at a high wavelength, e.g., 600 nm) of each sample using a spectrophotometer to detect minute precipitates not visible to the naked eye.[15]
-
If precipitation is observed, consider reformulating by lowering the buffer concentration or increasing the cryoprotectant concentration, and repeat the test.
Caption: Workflow for formulating and testing a cold-stable this compound buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Investigating freezing-induced acidity changes in this compound buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. This compound Buffer recipe - Sharebiology [sharebiology.com]
- 11. bosterbio.com [bosterbio.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. Sodium this compound | 68-04-2 [chemicalbook.com]
- 14. ICSC 1219 - SODIUM this compound DIHYDRATE [inchem.org]
- 15. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
addressing pH drift in citrate buffers during experiments
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering pH drift in citrate buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of pH drift in my this compound buffer?
Several factors can contribute to a change in the pH of your this compound buffer over time or during an experiment. The most common culprits include:
-
Temperature Fluctuations: The pKa of citric acid, and therefore the pH of the buffer, is temperature-dependent. As the temperature of your solution changes, you can expect the pH to shift.
-
Absorption of Carbon Dioxide (CO₂): When exposed to air, this compound buffers can absorb atmospheric CO₂, which forms carbonic acid in solution, leading to a decrease in pH.
-
Microbial Contamination: Bacteria and fungi can grow in buffer solutions, especially if they are not stored properly.[1] These microorganisms can metabolize this compound, leading to changes in the buffer's composition and pH.
-
Dilution: Diluting a concentrated this compound buffer stock with water can cause a slight increase in pH.[2] This is due to the dilution of the buffer components and the introduction of water, which is relatively more basic.[2]
-
Evaporation: Over time, especially if not stored in a tightly sealed container, water can evaporate from the buffer solution, increasing the concentration of the buffer components and potentially altering the pH.
Q2: How does a change in temperature affect the pH of my this compound buffer?
While this compound buffers are generally considered to have a relatively weak dependence on temperature compared to amine-based buffers like Tris, significant pH changes can still occur, particularly with large temperature shifts. For instance, during processes like heat-induced antigen retrieval in immunohistochemistry, the pH can increase. One study documented a pH increase of approximately +0.37 for a 0.05 M this compound buffer when heated from 20°C to 130°C.[2] Conversely, freezing this compound buffers can cause them to become more acidic.[2]
Q3: I diluted my concentrated this compound buffer, and the pH changed. Is this normal?
Yes, it is normal to observe a slight increase in the pH of an acidic this compound buffer upon dilution with deionized water.[2] This phenomenon is attributed to the decreased concentration of the acidic species and the introduction of water. The magnitude of this change is typically small but can become more significant with larger dilution factors. It is always best practice to verify the pH of the final working solution after dilution.[2]
Q4: Can microbial growth in my this compound buffer really impact my experiment?
Absolutely. Microbial contamination can significantly alter the pH of your buffer.[1] Microorganisms can utilize this compound as a carbon source, leading to its degradation and the production of acidic or basic byproducts, thereby shifting the pH of the solution. This can lead to inconsistent and unreliable experimental results.
Q5: How should I prepare and store my this compound buffer to ensure its stability?
Proper preparation and storage are crucial for maintaining the integrity of your this compound buffer. Here are some best practices:
-
Use High-Purity Reagents: Start with high-purity citric acid and sodium this compound, and use deionized or distilled water.
-
Accurate pH Measurement: Use a calibrated pH meter to adjust the final pH of your buffer.
-
Sterilization: To prevent microbial growth, especially for long-term storage, sterile filter the buffer through a 0.2 µm filter.[2]
-
Proper Storage Containers: Store the buffer in a tightly sealed, clean, and inert container (glass or polypropylene (B1209903) is recommended).
-
Storage Conditions: For short-term storage (up to 3 months), room temperature is generally acceptable.[2][3] For longer-term storage, refrigeration at 4°C is recommended.[2]
-
Labeling: Always label your buffer with the preparation date, contents, concentration, and pH.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Inconsistent results in an enzyme-based assay.
-
Possible Cause: The activity of your enzyme may be highly sensitive to pH. A slight drift in the this compound buffer's pH could be altering the enzyme's optimal activity. This compound is also a known metal chelator.[2] If your enzyme requires a metal cofactor (e.g., Mg²⁺, Zn²⁺), the this compound may be sequestering it, leading to reduced enzyme activity.[2]
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of the this compound buffer at the exact temperature of your assay.
-
Check for Metal Cofactor Requirement: Consult the literature for your enzyme to determine if it requires a metal cofactor.
-
Consider an Alternative Buffer: If metal chelation is a concern, switch to a non-chelating buffer such as HEPES or MOPS.[2]
-
Supplement with Metal Ions: If you must use this compound buffer, you may need to add a slight excess of the required metal cofactor to your assay to compensate for chelation.[2]
-
Issue 2: Protein aggregation or instability in a drug formulation.
-
Possible Cause: The stability of therapeutic proteins is often pH-dependent. A shift in the pH of the this compound buffer can move the protein closer to its isoelectric point, reducing its solubility and promoting aggregation. Additionally, at low pH, sucrose, a common excipient, can cause glycation of monoclonal antibodies.[4]
-
Troubleshooting Steps:
-
Monitor pH Over Time: Regularly measure the pH of your protein formulation stored in this compound buffer.
-
Optimize Buffer Concentration: The concentration of the this compound buffer can influence protein-protein interactions. Experiment with different buffer concentrations to find the optimal balance for your specific protein.
-
Evaluate Alternative Buffers: If pH drift remains an issue, consider screening other buffer systems (e.g., acetate, histidine) to find one that provides better stability for your protein at the desired pH.
-
Issue 3: Poor or inconsistent staining in immunohistochemistry (IHC) during antigen retrieval.
-
Possible Cause: The effectiveness of heat-induced epitope retrieval (HIER) is highly dependent on the pH of the this compound buffer. An incorrect or unstable pH can lead to suboptimal unmasking of the antigen, resulting in weak or variable staining.
-
Troubleshooting Steps:
-
Confirm Buffer pH: Always check the pH of your this compound buffer before starting the antigen retrieval process.
-
Use a Freshly Prepared Buffer: For critical applications, it is best to use a freshly prepared this compound buffer.
-
Monitor Temperature: Ensure that the heating method (e.g., water bath, steamer) maintains a consistent and accurate temperature throughout the incubation period.
-
Data Presentation
Table 1: Effect of Temperature on the pH of 0.05 M this compound Buffer
| Initial pH at 20°C | Temperature (°C) | Approximate pH |
| 5.6 | 130 | 5.97[2] |
Note: This table provides an example of the expected pH shift. The exact change can vary based on the specific buffer concentration and initial pH.
Table 2: General Storage Recommendations for this compound Buffer
| Storage Condition | Recommended Shelf Life |
| Room Temperature | Up to 3 months[2][3] |
| 4°C | Longer than 3 months[2] |
For extended storage, sterile filtration is highly recommended to prevent microbial contamination.
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Buffer (pH 6.0)
Materials:
-
Citric acid monohydrate (M.W. 210.14 g/mol )
-
Trisodium (B8492382) this compound dihydrate (M.W. 294.10 g/mol )
-
Deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
1.0 N HCl or 1.0 N NaOH for pH adjustment
Procedure:
-
Prepare Stock Solutions:
-
Solution A (0.1 M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in 800 mL of deionized water. Stir until fully dissolved. Bring the final volume to 1000 mL.
-
Solution B (0.1 M Trisodium this compound): Dissolve 29.41 g of trisodium this compound dihydrate in 800 mL of deionized water. Stir until fully dissolved. Bring the final volume to 1000 mL.
-
-
Mix Stock Solutions: To prepare 100 mL of 0.1 M this compound buffer at pH 6.0, mix approximately 11.5 mL of Solution A with 88.5 mL of Solution B.
-
Adjust pH: Place the beaker on a stir plate and slowly add 1.0 N HCl or 1.0 N NaOH while monitoring the pH with a calibrated pH meter until the desired pH of 6.0 is reached.
-
Final Volume: Bring the final volume to 100 mL with deionized water.
-
Storage: Store in a tightly sealed container at 4°C for long-term use. For sterile applications, filter through a 0.2 µm filter before storage.
Protocol 2: Heat-Induced Epitope Retrieval (HIER) for IHC
Materials:
-
10 mM Sodium this compound Buffer (pH 6.0)
-
Deparaffinization reagents (e.g., xylene, ethanol (B145695) series)
-
Staining dish
-
Steamer, water bath, or microwave oven
-
Slides with paraffin-embedded tissue sections
Procedure:
-
Deparaffinize and Rehydrate: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[5]
-
Pre-heat Buffer: Pre-heat the staining dish containing the 10 mM sodium this compound buffer to 95-100°C.
-
Incubate Slides: Immerse the slides in the pre-heated this compound buffer.
-
Heating: Place the lid loosely on the staining dish and incubate for 20-40 minutes. The optimal time may need to be determined empirically.
-
Cooling: Remove the staining dish from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinsing: Rinse the sections with a wash buffer (e.g., PBS with Tween 20).[6]
-
Staining: The slides are now ready for the immunohistochemical staining protocol.
Visualizations
Caption: Troubleshooting workflow for this compound buffer pH drift.
Caption: Experimental workflow for Heat-Induced Epitope Retrieval (HIER).
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. This compound Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
Technical Support Center: Overcoming Citrate Toxicity in Primary Cell Culture
For researchers, scientists, and drug development professionals, ensuring the viability and functionality of primary cells is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common yet often overlooked issue of citrate toxicity in primary cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where does it come from in my cell culture?
A1: this compound is a tricarboxylic acid that plays a central role in cellular metabolism. In cell culture, it can be an intentional supplement or an unintended contaminant. Common sources include:
-
Anticoagulant in Blood Samples: Sodium this compound is widely used to prevent clotting in blood samples from which primary cells, like peripheral blood mononuclear cells (PBMCs), are isolated.
-
Serum and Albumin: Fetal bovine serum (FBS) and bovine serum albumin (BSA) can contain this compound, sometimes as a remnant of processing.[1]
-
Media Supplement: this compound may be added to serum-free media formulations as an iron chelator.[1]
Q2: How does this compound become toxic to primary cells?
A2: this compound toxicity is primarily dose-dependent and multifaceted. At high concentrations (often cited as >10 mM in cancer cell lines), it can induce cell death through several mechanisms:
-
Divalent Cation Chelation: this compound strongly binds to divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential for numerous cellular processes, including cell adhesion, signaling, and enzyme function. Depletion of these ions can trigger apoptosis.
-
Metabolic Disruption: this compound is a key regulator of glycolysis. High intracellular levels can inhibit phosphofructokinase, a critical enzyme in the glycolytic pathway, leading to ATP depletion and subsequent cell death.[2]
-
Induction of Apoptosis: Excess this compound has been shown to activate the mitochondrial apoptotic pathway through the activation of caspases-8, -9, and -3.
Q3: Are primary cells more sensitive to this compound than immortalized cell lines?
A3: While much of the quantitative research on this compound toxicity has been conducted on cancer cell lines, it is generally accepted that primary cells are more sensitive to environmental stressors, including chemical toxicities. The specific sensitivity is cell-type dependent. For instance, some studies suggest a protective role for this compound in primary human umbilical vein endothelial cells (HUVECs) under certain conditions, while others indicate that astrocytes release this compound that can be consumed by neurons.[3]
Q4: What are the visible signs of this compound toxicity in my primary cell culture?
A4: Signs of this compound toxicity can be subtle initially but become more pronounced over time. Look for:
-
Poor cell attachment and spreading after seeding.
-
Increased number of floating, dead cells.
-
Reduced proliferation rate.
-
Changes in cell morphology, such as rounding and detachment.
-
Increased apoptosis or necrosis, which can be confirmed by assays like Annexin V/Propidium Iodide staining.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor initial cell attachment and viability after isolation from blood. | Residual this compound from the anticoagulant is chelating essential divalent cations (Ca²⁺, Mg²⁺) required for cell adhesion. | 1. Thoroughly wash the cells: Implement a robust cell washing protocol post-isolation to remove residual this compound (see Experimental Protocol 1). 2. Supplement the medium: Temporarily increase the concentration of calcium and magnesium in your initial culture medium (see Experimental Protocol 2). |
| Gradual decline in cell health and proliferation over several days. | This compound contamination in serum or other media components is causing chronic toxicity. | 1. Test new lots of serum/media: Screen new batches for their effect on a sensitive cell line before use in critical experiments. 2. Switch to this compound-free alternatives: Consider using heparin or EDTA as an anticoagulant for initial blood collection if compatible with your cell type and downstream applications (see Table 2). 3. Use a chemically defined, this compound-free medium: If available for your cell type, this will eliminate a major source of variability. |
| Inconsistent experimental results between different cell preparations. | Variable amounts of residual this compound are carried over into the cultures. | 1. Standardize the isolation and washing procedure: Ensure every cell preparation undergoes the same number of washes with consistent volumes and centrifugation parameters. 2. Consider alternative anticoagulants: If this compound is the likely culprit, switching to heparin or EDTA may improve reproducibility (see Table 2). |
Quantitative Data on this compound Concentrations
The toxic threshold for this compound is highly dependent on the primary cell type. The following table summarizes available data and provides general guidance.
| Primary Cell Type | Observed Effect & Concentration | Citation |
| Human Umbilical Vein Endothelial Cells (HUVECs) | No effect on viability at concentrations up to 5.0 mM. | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM identified as an optimal concentration for proliferation in one study. | [5] |
| L-929 Fibroblasts | Severe toxicity observed at 1% (diluted from a 10% solution), but the toxic effect vanished at 0.1%. | [1] |
| Primary Human Hepatocytes | A lethal dose of sodium ferrous this compound (600 mg/kg) in mice resulted in a complete loss of hepatocyte viability within 3 hours in vivo. | [6] |
| Primary Neurons | Astrocytes release this compound, which is then consumed by neurons. The direct toxic concentration is not well-defined. | [3] |
Note: For primary cell types not listed, it is crucial to perform a dose-response experiment to determine the specific toxic threshold of this compound.
Experimental Protocols
Experimental Protocol 1: Post-Isolation Washing of Primary Cells to Remove this compound
This protocol is designed to efficiently remove residual this compound from primary cells isolated from blood collected in sodium this compound-containing tubes.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Complete cell culture medium
-
Serological pipettes
-
Conical tubes (15 mL or 50 mL)
-
Refrigerated centrifuge
Procedure:
-
After the initial isolation and separation of your primary cells (e.g., via density gradient centrifugation), carefully collect the cell layer into a new conical tube.
-
Add at least 10 volumes of sterile, cold PBS (Ca²⁺/Mg²⁺-free) to the cell suspension.
-
Centrifuge the cells at 200-300 x g for 5-10 minutes at 4°C.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in another 10 volumes of cold PBS.
-
Repeat steps 3 and 4 for a total of 2-3 washes.
-
After the final wash, resuspend the cell pellet in your complete, pre-warmed cell culture medium.
-
Perform a cell count and assess viability before seeding.
Experimental Protocol 2: Divalent Cation Supplementation
This protocol provides a starting point for supplementing your culture medium with calcium and magnesium to counteract the chelating effects of residual this compound.
Materials:
-
Sterile stock solution of 1 M Calcium Chloride (CaCl₂)
-
Sterile stock solution of 1 M Magnesium Chloride (MgCl₂)
-
Complete cell culture medium
Procedure:
-
Prepare your complete cell culture medium as you normally would.
-
From your 1 M CaCl₂ stock solution, add a sufficient volume to increase the final concentration in your medium by 0.1-0.5 mM. For example, to increase the concentration by 0.2 mM in 100 mL of medium, add 20 µL of the 1 M stock.
-
From your 1 M MgCl₂ stock solution, add a sufficient volume to increase the final concentration in your medium by 0.1-0.5 mM.
-
Sterile-filter the supplemented medium if there are any concerns about contamination.
-
Use this supplemented medium for the initial 24-48 hours of culture.
-
After the initial culture period, you can typically switch back to your standard medium formulation.
Note: The optimal concentration of supplemented Ca²⁺ and Mg²⁺ may vary depending on the cell type and the level of this compound contamination. A titration experiment is recommended.
Alternatives to this compound Anticoagulation
| Anticoagulant | Mechanism of Action | Advantages for Primary Cell Culture | Disadvantages & Assay Interference | Recommended For | Citations |
| Heparin | Inhibits thrombin activity. | Generally mild on cells; good for functional assays. | Can interfere with PCR by inhibiting Taq polymerase; may cause cell clumping. | Functional lymphocyte assays, some stem cell applications. | [7][8][9] |
| EDTA | Strong chelator of Ca²⁺. | Preserves cell morphology well. | Can inhibit metalloproteinases and other Ca²⁺-dependent enzymes; may affect cell attachment. | Hematological studies, flow cytometry, DNA-based assays. | [4][7][8][10][11] |
Visualizations
By understanding the sources and mechanisms of this compound toxicity and implementing appropriate mitigation strategies, researchers can significantly improve the health, viability, and reproducibility of their primary cell cultures, leading to more reliable and robust experimental outcomes.
References
- 1. Can the Concentration of Citric Acid Affect Its Cytotoxicity and Antimicrobial Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. (13)C heteronuclear NMR studies of the interaction of cultured neurons and astrocytes and aluminum blockade of the preferential release of this compound from astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. specialtymedtraining.com [specialtymedtraining.com]
- 6. Hepatocyte-specific damage in acute toxicity of sodium ferrous this compound: Presentation of a human autopsy case and experimental results in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heparin and EDTA as anticoagulant differentially affect cytokine mRNA level of cultured porcine blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of The Influence of EDTA and Sodium Heparin on Long Term Storage of Cattle DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of EDTA and heparin on lipopolysaccharide binding, internalization, and cell activation, evaluated at single-cell level in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kdlnc.com [kdlnc.com]
- 11. needle.tube [needle.tube]
Technical Support Center: Interference of Chelating Agents in Citrate Synthase Assay
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise from the presence of chelating agents, such as EDTA and EGTA, in citrate synthase activity assays.
Frequently Asked Questions (FAQs)
Q1: Can EDTA or other chelating agents interfere with my this compound synthase assay?
A1: While this compound synthase is not a metalloenzyme and therefore not directly inhibited by the removal of divalent metal cations, components in your sample matrix containing chelating agents can still potentially influence assay results.[1][2][3] The interference is often indirect and can manifest as either an increase or a decrease in the measured activity, depending on the specific mechanism.
Q2: How would I know if a chelating agent is affecting my results?
A2: Unexpected results such as lower or higher than expected enzyme activity, non-linear reaction kinetics, or high background absorbance could be indicative of interference. If your sample preparation involves buffers or solutions containing EDTA or other chelators (e.g., protease inhibitor cocktails), it is prudent to consider their potential impact.[4]
Q3: What are the potential mechanisms of interference by chelating agents in the this compound synthase assay?
A3: Potential, though not all directly confirmed for this compound synthase, mechanisms include:
-
Alteration of Enzyme Conformation and Stability: In some instances, EDTA has been shown to enhance the activity and stability of certain enzymes, which could lead to unexpectedly high readings.[5][6][7]
-
Interaction with Assay Substrates: Chelating agents could potentially interact with the substrates, acetyl-CoA and oxaloacetate, although direct evidence for this is limited. Oxaloacetate is known to be unstable, and its stability is pH-dependent.[8]
-
Effects on the DTNB Detection Chemistry: The standard this compound synthase assay relies on the reaction of the product Coenzyme A-SH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). While EDTA is often included in DTNB assay buffers to prevent the oxidation of thiol groups, high concentrations could potentially alter the ionic strength of the reaction mixture, which may have a subtle effect on reaction rates.[9][10][11][12][13]
Q4: My sample contains a high concentration of EDTA. What can I do to minimize its potential interference?
A4: If you suspect interference from a chelating agent in your sample, you can try the following:
-
Dilute the Sample: If the this compound synthase activity in your sample is high enough, diluting the sample can reduce the concentration of the interfering chelating agent to a negligible level.
-
Buffer Exchange: Techniques like dialysis or the use of desalting columns can be employed to exchange the sample buffer with an EDTA-free assay buffer.[4]
-
Run a Spike-and-Recovery Control: Add a known amount of purified this compound synthase to your sample and a control buffer (without the sample). If the recovery of the spiked enzyme activity is significantly lower or higher in your sample, it suggests the presence of interfering substances.
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Chelating Agents | Suggested Solution |
| Lower than expected enzyme activity | Indirect effects on enzyme conformation or substrate availability. While this compound synthase does not require divalent cations for activity, high concentrations of chelators might have other, less understood effects on the enzyme or its substrates.[1][2][3] | 1. Perform a "rescue" experiment: Since this compound synthase is not a metalloenzyme, adding excess divalent cations is not the standard approach. Instead, perform a buffer exchange to remove the chelating agent.[4]2. Dilute the sample to reduce the chelator concentration.3. Run appropriate controls: Include a positive control with a known amount of this compound synthase in the presence and absence of the chelating agent at the same concentration as in your sample. |
| Higher than expected enzyme activity | Enzyme stabilization by the chelating agent. Some studies have shown that EDTA can enhance the activity and stability of certain enzymes.[5][6][7] | 1. Acknowledge the potential effect: If the enhanced activity is reproducible and not due to other artifacts, it may be a genuine effect of the chelating agent on your specific enzyme preparation.2. Characterize the effect: If this is a critical aspect of your research, you may need to perform further experiments to quantify the extent of activation by the chelating agent. |
| High background absorbance | Reaction of the chelating agent or other sample components with DTNB. This is unlikely for common chelators like EDTA but could be a factor with other, more reactive compounds in your sample. | 1. Run a "no-enzyme" control: Prepare a reaction mixture containing your sample and all assay components except the enzyme. A significant increase in absorbance over time indicates a non-enzymatic reaction is occurring.2. Check the purity of your reagents. |
| Non-linear reaction kinetics | Changes in enzyme stability or substrate stability over the course of the assay. Chelating agents could potentially influence the stability of oxaloacetate.[8] | 1. Ensure you are measuring the initial velocity: Use a shorter measurement time or dilute the enzyme to ensure the reaction rate is linear.2. Prepare fresh substrates: Oxaloacetate solutions should always be prepared fresh to minimize degradation. |
Quantitative Data on Chelating Agent Interference
Currently, there is a lack of specific quantitative data in the peer-reviewed literature detailing the percentage of inhibition or activation of this compound synthase by various concentrations of common chelating agents. The primary mechanism of chelator interference in many enzymatic assays, the removal of essential divalent metal cofactors, is not applicable to this compound synthase.[1][2][3] Researchers encountering unexpected results in the presence of chelators should perform the control experiments outlined in the troubleshooting guide to determine the extent of the effect in their specific experimental context.
Experimental Protocols
Standard this compound Synthase Activity Assay (DTNB-based)
This protocol is a generalized method based on common laboratory practices and commercially available kits.[14][15]
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
Acetyl-CoA Solution: 10 mM Acetyl-CoA in water. Store in aliquots at -20°C.
-
Oxaloacetate Solution: 10 mM Oxaloacetate in Assay Buffer. Prepare fresh before each experiment.
-
Sample: Homogenize cells or tissue in a suitable lysis buffer. If the lysis buffer contains chelating agents, note the final concentration in the assay.
2. Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
80 µL of Assay Buffer
-
10 µL of DTNB Solution
-
5 µL of Acetyl-CoA Solution
-
5 µL of sample (containing 1-10 µg of protein)
-
-
Mix gently and incubate for 2-3 minutes at 30°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of Oxaloacetate Solution to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the reaction curve.
-
Calculate the this compound synthase activity using the following formula:
Activity (µmol/min/mg) = (ΔA412/min) / (ε * path length * protein concentration)
-
ε (molar extinction coefficient of TNB) = 13.6 mM⁻¹cm⁻¹
-
path length (cm) = depends on the volume in the well and the plate type (check manufacturer's specifications).
-
Visualizations
References
- 1. Interactive Biochemistry [chem.uwec.edu]
- 2. This compound synthase family - Wikipedia [en.wikipedia.org]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of ethylenediaminetetraacetic acid (EDTA) on the structural stability of endoglucanase from Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Citric acid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrostatic control of enzyme reactions: effect of ionic strength on the pKa of an essential acidic group on glucose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencellonline.com [sciencellonline.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
Technical Support Center: Improving Reproducibility of Citrate-Based RNA Isolation Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during citrate-based RNA isolation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in RNA isolation protocols?
A1: Sodium this compound plays a crucial dual role in RNA isolation.[1] Firstly, it acts as a chelating agent, binding divalent metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺) that are essential cofactors for RNases, enzymes that degrade RNA. By sequestering these ions, sodium this compound effectively inhibits RNase activity, protecting the integrity of the RNA sample.[1] Secondly, it functions as a pH buffer, maintaining a slightly acidic environment (typically pH 6.0-6.5) which is optimal for RNA stability and helps prevent base hydrolysis.[1]
Q2: Can this compound-based methods be used for different sample types?
A2: Yes, this compound-based methods are versatile and can be adapted for various sample types. The this compound-Citric Acid RNA Isolation (CiAR) method, for example, has been successfully used for a wide range of plant species and tissues.[2][3] Modifications to the protocol can also make it compatible with non-vegetative plant tissues.[2] Similarly, the principles of this compound-based buffers can be incorporated into protocols for animal cells and tissues.
Q3: What are the main advantages of using a this compound-based RNA isolation protocol?
A3: this compound-based protocols offer several advantages, including:
-
Cost-effectiveness: They often utilize simple, inexpensive, and homemade buffers, reducing the cost per sample compared to many commercial kits.[2][4]
-
Reduced toxicity: These methods can avoid the use of harsh and toxic organic chemicals like phenol (B47542) and chloroform.[2][4]
-
Simplicity and speed: The protocols can be relatively fast and involve fewer steps than traditional methods.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-based RNA isolation.
Problem 1: Low RNA Yield
Q: My RNA yield is consistently lower than expected. What are the possible causes and solutions?
A: Low RNA yield can stem from several factors. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Solution |
| Incomplete Sample Lysis and Homogenization | Ensure the tissue is thoroughly ground to a fine powder in liquid nitrogen.[5] For cultured cells, ensure complete lysis by vortexing or passing the lysate through a needle.[6] Incomplete lysis will trap RNA within the cells, significantly reducing the yield.[7] |
| Incorrect Amount of Starting Material | Using too much starting material can overload the capacity of the lysis buffer and subsequent purification steps, leading to inefficient RNA recovery.[8][9] Conversely, using too little material will naturally result in a low yield. Refer to established guidelines for expected RNA yields from different tissues to optimize your starting amount.[10] |
| RNA Pellet Loss During Precipitation | The RNA pellet can be small and difficult to see, especially with low-yield samples. After centrifugation, carefully decant the supernatant without dislodging the pellet. A brief, gentle spin after decanting can help collect any remaining liquid.[7] |
| Inefficient Elution | Ensure the elution buffer (RNase-free water or buffer) is added directly to the center of the membrane (in column-based methods) or completely covers the pellet. Incubating the elution buffer for a few minutes at room temperature before centrifugation can improve recovery.[11] |
Problem 2: RNA Degradation
Q: My RNA appears degraded on a gel (smearing, faint or absent ribosomal RNA bands). How can I prevent this?
A: RNA is highly susceptible to degradation by RNases.[12] Maintaining an RNase-free environment is critical throughout the entire procedure.
| Potential Cause | Troubleshooting Solution |
| RNase Contamination | Use certified RNase-free tubes, tips, and reagents.[13] Treat all surfaces, glassware, and equipment with RNase decontamination solutions. Always wear gloves and change them frequently. |
| Improper Sample Storage and Handling | Process fresh samples immediately after collection. If immediate processing is not possible, snap-freeze the samples in liquid nitrogen and store them at -80°C.[8][12] Avoid repeated freeze-thaw cycles. |
| Suboptimal Lysis Buffer Conditions | Ensure the this compound-based lysis buffer is at the correct pH to effectively inhibit RNase activity. The slightly acidic environment is crucial for RNA stability.[1] |
| Extended Incubation Times at Room Temperature | Minimize the time samples are kept at room temperature, especially before the addition of the lysis buffer which contains RNase inhibitors. Perform steps on ice whenever possible. |
Problem 3: Genomic DNA (gDNA) Contamination
Q: I am detecting gDNA in my RNA samples. How can I eliminate it?
A: gDNA contamination is a common issue that can interfere with downstream applications like RT-qPCR.[12]
| Potential Cause | Troubleshooting Solution |
| Incomplete Phase Separation (if using organic extraction) | During the phase separation step (if applicable), carefully aspirate the upper aqueous phase containing the RNA, avoiding the interface where gDNA is located.[13] |
| Insufficient Homogenization | Inadequate homogenization may not effectively shear the gDNA, leading to its carryover with the RNA.[13] |
| Natural Co-purification | Due to their similar chemical properties, some gDNA will inevitably co-purify with RNA. |
| Solution | The most effective way to remove gDNA is to perform a DNase treatment. This can be done "on-column" for kit-based methods or in-solution for other protocols.[8] Ensure the DNase is subsequently inactivated or removed to prevent it from interfering with downstream enzymatic reactions. |
Problem 4: Low Purity Ratios (A260/A280 and A260/A230)
Q: My A260/A280 or A260/A230 ratios are outside the optimal range. What does this indicate and how can I fix it?
A: Spectrophotometric ratios are key indicators of RNA purity. An optimal A260/A280 ratio is around 2.0, while a pure A260/A230 ratio is typically between 2.0 and 2.2.[14][15]
| Ratio | Indication of Contamination | Troubleshooting Solution |
| Low A260/A280 (<1.8) | Protein contamination.[13] | Ensure complete removal of the protein-containing phases during extraction. Consider a proteinase K digestion step in your protocol.[8] Avoid overloading the purification system with too much starting material. |
| Low A260/A230 (<2.0) | Contamination with salts (e.g., guanidine (B92328) thiocyanate), carbohydrates, or phenol.[16] | Ensure the RNA pellet is washed thoroughly with 75% ethanol (B145695) to remove residual salts.[13] If using a column, perform an additional wash step. For persistent issues, re-precipitating the RNA can help remove contaminants. |
Quantitative Data Summary
The following tables provide an overview of expected RNA yields and purity from different sample types. Note that yields can vary significantly based on the specific tissue, its metabolic state, and the precise protocol used.
Table 1: Expected RNA Yield from Various Tissues
| Tissue Type | Typical RNA Yield (µg per mg of tissue) |
| Liver | 4 - 15 |
| Spleen | 2 - 10 |
| Kidney | 1 - 4 |
| Brain | 0.5 - 2 |
| Muscle | 0.5 - 1.5 |
| Adipose Tissue | 0.1 - 0.5 |
| (Data compiled from various sources, including Thermo Fisher Scientific)[10] |
Table 2: Interpreting Spectrophotometric Purity Ratios
| Ratio | "Pure" RNA | Indication of Contamination |
| A260/A280 | ~2.0[14][15] | < 1.8 suggests protein or phenol contamination[13] |
| A260/A230 | 2.0 - 2.2[14][15] | < 2.0 suggests salt, carbohydrate, or phenol contamination[16] |
Experimental Protocols
Protocol 1: this compound-Citric Acid RNA Isolation (CiAR) from Plant Tissue
This protocol is adapted from Oñate-Sánchez and Vicente-Carbajosa (2008).[1]
Materials:
-
Lysis Solution: 100 mM LiCl, 1% SDS, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA
-
Precipitation Solution: 40 mM anhydrous citric acid, 20 mM sodium this compound dihydrate, 4 M NaCl
-
70% Ethanol (prepared with RNase-free water)
-
RNase-free water
Procedure:
-
Grind ~30-50 mg of plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.[1]
-
Transfer the powdered tissue to a microcentrifuge tube and add 300 µL of Lysis Solution. Homogenize thoroughly and quickly by vortexing.
-
Incubate at room temperature for 5 minutes.[1]
-
Add 100 µL of Precipitation Solution and mix gently by inverting the tube several times.
-
Incubate on ice (4°C) for 10 minutes.[1]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
Add an equal volume (e.g., 300 µL) of isopropanol and mix by inversion.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 500 µL of 70% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes.
-
Discard the supernatant and briefly air-dry the pellet.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 25-50 µL) of RNase-free water.
Protocol 2: this compound-Based RNA Isolation from Cultured Animal Cells
This is a general protocol that can be adapted.
Materials:
-
This compound Lysis Buffer: 10 mM Sodium this compound (pH 6.4), 4 M Guanidine thiocyanate, 0.5% N-lauroylsarcosine, 25 mM β-mercaptoethanol (add fresh)
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
Procedure:
-
Pellet cultured cells by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
Discard the supernatant and wash the cell pellet with ice-cold, sterile PBS.
-
Centrifuge again and remove all of the supernatant.
-
Add 1 mL of this compound Lysis Buffer per 1 x 10⁷ cells and vortex to lyse the cells.[17]
-
Incubate the lysate at room temperature for 5 minutes to ensure complete dissociation of nucleoprotein complexes.[17]
-
Add 0.5 mL of isopropanol per 1 mL of Lysis Buffer used. Mix well by inversion.
-
Incubate at room temperature for 10 minutes.[17]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet briefly.
-
Resuspend the RNA pellet in a suitable volume of RNase-free water.
Visualizations
Caption: Workflow for a typical this compound-based RNA isolation protocol.
Caption: Decision tree for troubleshooting common RNA isolation problems.
References
- 1. postharvestcentral.com [postharvestcentral.com]
- 2. [PDF] this compound‐Citric Acid RNA Isolation (CiAR) for Fast, Low‐Cost, and Reliable RNA Extraction from Multiple Plant Species and Tissues | Semantic Scholar [semanticscholar.org]
- 3. This compound-Citric Acid RNA Isolation (CiAR) for Fast, Low-Cost, and Reliable RNA Extraction from Multiple Plant Species and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. stemcell.com [stemcell.com]
- 7. youtube.com [youtube.com]
- 8. neb.com [neb.com]
- 9. youtube.com [youtube.com]
- 10. RNA Yields from Tissues and Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. mpbio.com [mpbio.com]
- 12. zymoresearch.com [zymoresearch.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. dna.uga.edu [dna.uga.edu]
- 15. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. microbenotes.com [microbenotes.com]
Technical Support Center: Managing Citrate-Induced Hypocalcemia in Blood Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage citrate-induced hypocalcemia in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced hypocalcemia and why does it occur in blood samples?
A1: this compound-induced hypocalcemia refers to the reduction of ionized calcium (Ca²⁺) in a blood sample due to the presence of this compound, a common anticoagulant. This compound works by chelation, a process where it binds to divalent cations like Ca²⁺.[1][2] This binding forms calcium-citrate complexes, effectively removing the biologically active ionized calcium from the sample and preventing the calcium-dependent coagulation cascade.[3][4]
Q2: What are the common this compound anticoagulants used in blood collection tubes?
A2: The most common this compound anticoagulant is sodium this compound. It is typically used in light blue-top tubes at concentrations of 3.2% (109 mM) or 3.8% (129 mM).[5][6] The standard ratio for blood collection is 9 parts blood to 1 part anticoagulant solution.[7]
Q3: How does the concentration of sodium this compound (3.2% vs. 3.8%) affect my sample?
A3: While both concentrations are used, 3.2% sodium this compound is now widely recommended for all coagulation tests.[6][8] A higher this compound concentration (3.8%) can bind more calcium from the sample and any subsequently added reagents, which may lead to falsely prolonged clotting times, especially with more responsive PT and aPTT reagents.[6][9] The choice can have a clinically significant impact on assay results, particularly in heparinized patients.[9]
Q4: Can this compound in my blood sample interfere with assays other than coagulation studies?
A4: Yes, this compound can interfere with various assays by chelating essential cations. For instance, it can inhibit enzymes like aspartate aminotransferase and alkaline phosphatase.[10] It can also affect immunoassays, particularly enzymatic immunoassays, due to its inhibitory activity on enzymes.[10] For cell-based assays, high concentrations of this compound have been shown to be cytotoxic and can induce apoptosis.[4][11]
Troubleshooting Guides
Problem 1: My calcium-dependent cellular or enzymatic assay is giving unexpectedly low or no signal when using citrated plasma.
-
Cause: The low concentration of ionized calcium in the citrated sample is likely inhibiting your calcium-dependent process.
-
Solution: You need to "recalcify" your sample by adding a calcium solution to restore the physiological concentration of free calcium. A common approach is to add calcium chloride (CaCl₂) to the plasma.[12]
Problem 2: I tried to recalcify my citrated plasma, but now I'm seeing sample precipitation or unexpected clotting.
-
Cause 1: Calcium concentration is too high. Excess calcium can be inhibitory and may lead to the precipitation of calcium salts.[12]
-
Solution 1: Titrate the amount of CaCl₂ added to determine the optimal concentration for your specific assay. The goal is to restore physiological ionized calcium levels, which are typically around 1.1-1.3 mmol/L.[12]
-
Cause 2: Inappropriate mixing or incubation. Rapid addition of a high concentration of calcium can cause localized precipitation.
-
Solution 2: Add the CaCl₂ solution dropwise while gently vortexing the plasma sample. Allow the sample to equilibrate at the desired temperature (e.g., 37°C) for a defined period before proceeding with your assay.[12]
Problem 3: My immunoassay (e.g., ELISA) results are inconsistent when using citrated plasma samples.
-
Cause: this compound can interfere with enzymatic immunoassays by inhibiting the enzyme label.[10] It can also be a source of analyte-independent interference.[13]
-
Solution:
-
Sample Dilution: Diluting the sample may reduce the this compound concentration to a level that no longer interferes with the assay.
-
Alternative Anticoagulant: If possible for your application, consider using heparinized plasma, as heparin is the recommended anticoagulant for ionized calcium measurements and may have less of an inhibitory effect on some enzymes.[14]
-
Assay Validation: It is crucial to validate your immunoassay with the specific sample type (i.e., citrated plasma) to understand and account for any potential interference.
-
Data Presentation
Table 1: Comparison of 3.2% and 3.8% Sodium this compound Anticoagulants
| Feature | 3.2% Sodium this compound (109 mM) | 3.8% Sodium this compound (129 mM) |
| Recommendation | Recommended for all coagulation tests[6][8] | Historically used, but can lead to inaccuracies[6] |
| Effect on Clotting Times | Generally provides more accurate results | May falsely prolong clotting times, especially with responsive reagents[6] |
| Impact of Under-filling Tube | Less effect on results compared to 3.8% | Greater potential for falsely prolonged results due to a higher this compound-to-blood ratio |
| Clinical Significance | Considered the standard for improved precision and accuracy | Can lead to clinically significant differences in results, particularly for patients on heparin[9] |
Experimental Protocols
Protocol 1: General Recalcification of Citrated Plasma for In Vitro Assays
This protocol provides a general guideline for restoring physiological calcium levels in citrated plasma. The optimal final calcium concentration may need to be determined empirically for your specific assay.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
1 M sterile solution of Calcium Chloride (CaCl₂)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw the citrated PPP at 37°C.
-
Gently mix the plasma to ensure homogeneity.
-
To a known volume of plasma, add a calculated amount of 1 M CaCl₂ to achieve the desired final concentration. A common starting point for many assays is a final added CaCl₂ concentration of 10-25 mM.[15]
-
Calculation Example: To achieve a final concentration of 15 mM CaCl₂ in 1 mL of plasma:
-
Use the formula: C₁V₁ = C₂V₂
-
(1000 mM) * V₁ = (15 mM) * (1000 µL + V₁)
-
Solving for V₁ gives approximately 15.2 µL of 1 M CaCl₂.
-
-
-
Add the CaCl₂ solution dropwise while gently vortexing the plasma.
-
Incubate the recalcified plasma at 37°C for a minimum of 10-30 minutes to allow for equilibration before use in your assay.[12][16]
-
Optional but Recommended: Measure the ionized calcium concentration of the recalcified plasma using an ion-selective electrode to confirm it is within the desired physiological range (approximately 1.1-1.3 mmol/L).
Protocol 2: Measuring Ionized Calcium in a Research Sample
Accurate measurement of ionized calcium is critical for validating recalcification protocols and for many experimental endpoints.
Materials:
-
Blood gas analyzer or an ion-selective electrode (ISE) specific for calcium.
-
Anaerobic sample collection syringes (if measuring from whole blood).
-
Sealed tubes for plasma or serum.
Procedure:
-
Sample Collection: For the most accurate results, especially with whole blood, collect the sample anaerobically to prevent changes in pH due to CO₂ loss, as pH affects ionized calcium levels.[17]
-
Sample Handling: Analyze samples as quickly as possible after collection. If using plasma, keep the tube sealed until analysis.[14]
-
Calibration: Calibrate the ISE instrument according to the manufacturer's instructions using appropriate standards.
-
Measurement: Introduce the sample into the instrument and record the ionized calcium concentration.
-
pH Consideration: Be aware that a 0.1 unit increase in pH can decrease ionized calcium by approximately 0.05 mmol/L.[17] Some instruments can report pH-adjusted ionized calcium, but this should be used with caution as it may not be accurate in patients with abnormal pH.[18]
Visualizations
Caption: Mechanism of this compound Anticoagulation.
Caption: Troubleshooting Workflow for Assays Using Citrated Samples.
References
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. mdpi.com [mdpi.com]
- 3. The “this compound challenge”: mitigating the risk of this compound accumulation in high-risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: How to Get Started and What, When, and How to Monitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinymedical.com [sinymedical.com]
- 6. tulipgroup.com [tulipgroup.com]
- 7. Isothis compound as calcium ion activity buffer in coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idexx.co.uk [idexx.co.uk]
- 9. scispace.com [scispace.com]
- 10. elgalabwater.com [elgalabwater.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 14. Ionized calcium: analytical challenges and clinical relevance - Hamroun - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound pharmacokinetics and calcium levels during high-flux dialysis with regional this compound anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. pH-adjusted ionized calcium [acutecaretesting.org]
Technical Support Center: Optimizing Citrate Antigen Retrieval
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for citrate-based heat-induced epitope retrieval (HIER) in immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of this compound buffer antigen retrieval?
Formalin and other aldehyde fixatives create protein cross-links that can mask antigenic sites in tissue specimens.[1][2] This masking can lead to weak or false-negative staining in IHC.[1] Heat-induced antigen retrieval using a this compound-based solution is designed to break these protein cross-links, unmasking the antigens and epitopes in formalin-fixed, paraffin-embedded (FFPE) tissue sections, which enhances the staining intensity of antibodies.[1][3]
Q2: What is a typical incubation time and temperature for this compound antigen retrieval?
A common recommendation for this compound antigen retrieval is to incubate tissue sections in pre-heated buffer (95-100°C) for 20-40 minutes.[1][4] However, the optimal incubation time can vary depending on the specific antibody, tissue type, and fixation method, and should be determined empirically by the user.[1][5]
Q3: Can I use a microwave or pressure cooker for heating?
Yes, a microwave or pressure cooker can be used as an alternative to a steamer or water bath for heating the this compound buffer.[4] These methods can significantly reduce the required incubation time.[6][7] For example, a pressure cooker might only require 1-5 minutes at 120°C, while a microwave might need 15-20 minutes.[6][7] It is crucial to optimize the timing for your specific equipment to avoid over- or under-retrieval.[7]
Q4: What is the optimal pH for the this compound buffer?
This compound buffer is typically used at a pH of 6.0.[1][4] This slightly acidic pH is effective for a wide range of epitopes and helps to preserve tissue morphology.[8][9] While some antigens may benefit from more alkaline retrieval solutions like Tris-EDTA (pH 9.0), this compound buffer is a common starting point for optimization.[2][8]
Q5: What happens if I incubate for too long or not long enough?
-
Under-incubation: Insufficient incubation time will result in incomplete unmasking of the antigen, leading to weak or no staining.[6]
-
Over-incubation: Excessive heating can damage tissue morphology, cause sections to detach from the slide, or lead to increased background staining.[8][10]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound antigen retrieval incubation time.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Insufficient Incubation Time: The antigen has not been sufficiently unmasked.[6] | Increase the incubation time in 5-10 minute increments.[10] Consider using a time course experiment (e.g., 10, 20, 30, 40 minutes) to determine the optimal duration.[5] |
| Suboptimal Temperature: The buffer temperature was below the effective range of 95-100°C.[1][11] | Ensure your heating apparatus is properly calibrated and maintains a consistent temperature throughout the incubation period. Use a thermometer to verify the buffer temperature. | |
| Incorrect Buffer pH: The pH of the this compound buffer may not be optimal for the specific antibody-epitope interaction.[8] | Verify the pH of your this compound buffer is 6.0. If staining is still weak, consider testing a higher pH buffer like Tris-EDTA (pH 9.0).[12] | |
| High Background Staining | Over-incubation: Excessive heating can expose non-specific epitopes or damage the tissue, leading to increased background.[8] | Reduce the incubation time. If using a pressure cooker or microwave, even a small reduction in time can have a significant impact. |
| Buffer Composition: The presence of detergents like Tween 20, while often beneficial, can sometimes contribute to background.[13] | If background is a persistent issue, try preparing the this compound buffer without Tween 20. | |
| Tissue Damage or Detachment | Excessive Incubation Time: Prolonged exposure to high temperatures can degrade the tissue structure.[10] | Decrease the incubation time. For particularly delicate tissues, a lower temperature for a longer duration (e.g., 60°C overnight) might be a viable alternative.[10][14] |
| Aggressive Heating Method: Microwaves and pressure cookers can cause rapid and sometimes uneven heating, leading to tissue damage.[10][15] | If tissue integrity is a concern, switch to a gentler heating method like a water bath or steamer. Ensure a slow cooling period after incubation to prevent tissue damage.[5] | |
| Improper Cooling: Rapid cooling can cause the tissue to detach from the slide.[5] | Allow the slides to cool in the retrieval solution at room temperature for at least 20 minutes after heating.[1] |
Experimental Protocols
Standard Heat-Induced Epitope Retrieval (HIER) Protocol
This protocol provides a general framework for this compound antigen retrieval. Optimization of incubation time is recommended.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.[4]
-
Hydrate through a graded series of ethanol (B145695): two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 1 minute each.[1]
-
Rinse in distilled water.[1]
-
-
Antigen Retrieval:
-
Pre-heat a steamer, water bath, or other heating device containing the staining dish with 10mM this compound Buffer (pH 6.0) to 95-100°C.[1][4]
-
Immerse the slides in the pre-heated buffer.[4]
-
Incubate for a predetermined time (starting with 20 minutes for optimization).[1][4]
-
Remove the staining dish from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[1]
-
-
Post-Retrieval:
Buffer Preparation
-
10mM Sodium this compound Buffer (pH 6.0):
-
Dissolve 2.94g of trisodium (B8492382) this compound (dihydrate) in 1000 ml of distilled water.[1]
-
Adjust the pH to 6.0 with 1N HCl.[1]
-
Optionally, add 0.5 ml of Tween 20 and mix well.[1]
-
-
10mM Citric Acid Buffer (pH 6.0):
Visualizations
Caption: Workflow for Heat-Induced Epitope Retrieval (HIER) and subsequent IHC staining.
Caption: Logical workflow for optimizing antigen retrieval incubation time.
References
- 1. This compound Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 2. fortislife.com [fortislife.com]
- 3. Antigen Retrieval Buffer (100x this compound, pH 6.0) | Leinco [leinco.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. This compound Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 6. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. biocare.net [biocare.net]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. IHC antigen retrieval protocol | Abcam [abcam.com]
- 11. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]
- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 13. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sysy.com [sysy.com]
- 15. biossusa.com [biossusa.com]
Technical Support Center: Troubleshooting Unexpected Enzyme Inhibition with Citrate Buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected enzyme inhibition when using citrate buffer in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My enzyme is showing lower than expected activity, or no activity at all, when I use a this compound buffer. What are the potential causes?
Several factors could be contributing to the observed inhibition of your enzyme in a this compound buffer. The most common culprits include:
-
Metal Ion Chelation: this compound is a potent chelating agent, meaning it can bind to metal ions.[1][2] Many enzymes require divalent cations such as Mg²⁺, Mn²⁺, Zn²⁺, or Ca²⁺ as cofactors for their catalytic activity. This compound can sequester these essential metal ions from the enzyme's active site, leading to a loss of function.[3]
-
pH Shift: The pH of this compound buffer can be sensitive to changes in temperature.[1] If your experiments are conducted at a different temperature than the one at which the buffer was prepared, the pH may shift outside the optimal range for your enzyme's activity.[4][5][6] Freezing and thawing this compound buffers can also lead to significant pH changes.[1] Additionally, diluting a concentrated this compound buffer stock can cause a slight pH shift.[1]
-
Direct Competitive Inhibition: In some cases, the this compound molecule itself may bind to the active site of the enzyme, competing with the substrate and causing competitive inhibition.[7]
-
Photochemical Degradation: When exposed to light in the presence of trace metal ions, this compound can undergo photochemical degradation, generating reactive species that can covalently modify and inactivate your enzyme.[8]
Q2: How can I determine if metal ion chelation by this compound is the cause of my enzyme's inhibition?
To investigate if metal ion chelation is the issue, you can perform the following troubleshooting steps:
-
Literature Review: Check the scientific literature for your specific enzyme or enzyme class to determine if it requires metal ions as cofactors for activity.
-
Metal Ion Supplementation: Try supplementing your this compound buffer with a small amount of the required metal ion (e.g., 1-5 mM MgCl₂ or MnCl₂). If enzyme activity is restored, chelation is the likely cause.
-
Switch to a Non-Chelating Buffer: Perform the assay using a buffer that has little to no metal-chelating capacity. Good alternatives for the acidic pH range include acetate (B1210297) or MES buffers.[9] For neutral to slightly alkaline pH, HEPES or MOPS are suitable choices.[9][10]
Q3: The pH of my this compound buffer was adjusted correctly at room temperature, but my experiments are at a different temperature. Could this be the problem?
Yes, this is a very likely source of the problem. The pKa values of this compound are temperature-dependent, which means the pH of the buffer can change with temperature.[1][11] For example, a this compound buffer prepared to pH 6.0 at 25°C may have a different pH at 37°C or 4°C. This shift could be enough to significantly reduce your enzyme's activity if it has a narrow optimal pH range.[4][5][6]
Q4: I store my this compound buffer frozen. Is this problematic?
Freezing can cause issues with this compound buffers. As the buffer freezes, the concentration of the buffer components in the unfrozen liquid phase increases, which can lead to a significant drop in pH.[1] This acidic environment could potentially denature your enzyme if it is also stored in the buffer. It is recommended to store this compound buffers at 4°C for short-term use or to prepare them fresh.[1]
Troubleshooting Guide
If you are experiencing unexpected enzyme inhibition with a this compound buffer, follow this step-by-step troubleshooting guide.
Step 1: Verify the Buffer's pH at the Experimental Temperature
Your first step should be to measure the pH of your working this compound buffer solution at the exact temperature you are using for your enzyme assay. Do not rely on the pH reading taken at room temperature during buffer preparation.
Step 2: Evaluate the Possibility of Metal Ion Chelation
As this is a very common issue, it should be investigated early.
-
Action: Perform a pilot experiment where you supplement your this compound buffer with a known metal cofactor for your enzyme.
-
Action: Run a parallel experiment using a non-chelating buffer with a similar pH range (see Table 1).
If either of these actions restores enzyme activity, this compound's chelating properties are the likely cause of inhibition.
Step 3: Consider Alternative Buffers
If metal ion chelation is confirmed or strongly suspected, or if pH shifts are problematic, switching to an alternative buffer is the most robust solution.
| Buffer | pH Range | Metal Chelation | Temperature Dependence of pH |
| This compound | 3.0 - 6.2 | Strong | Moderate |
| Acetate | 3.6 - 5.6 | Weak | Low |
| MES | 5.5 - 6.7 | Very Weak | Low |
| Phosphate | 5.8 - 8.0 | Moderate (with some divalent cations) | Low |
| HEPES | 6.8 - 8.2 | Very Weak | Low |
| MOPS | 6.5 - 7.9 | Very Weak | Low |
| Tris | 7.0 - 9.0 | Weak (can interact with some metals) | High |
| Table 1: Comparison of Common Biological Buffers[9][10] |
Experimental Protocols
Protocol 1: Buffer Exchange by Dialysis
This protocol is for removing this compound and replacing it with a new buffer for your enzyme sample.
Materials:
-
Enzyme solution in this compound buffer
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
The new, non-chelating buffer (e.g., HEPES, Acetate) at the desired pH and concentration
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions.
-
Load your enzyme sample into the dialysis tubing and securely close both ends.
-
Place the sealed dialysis tubing into a beaker containing the new buffer. The volume of the external buffer should be at least 100 times the volume of your sample.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or preferably overnight.
-
Change the external buffer at least once during the dialysis to ensure complete exchange.
-
After dialysis, carefully remove the sample from the tubing.
-
Measure the protein concentration of your enzyme in the new buffer.
-
Proceed with your enzyme activity assay.
Protocol 2: Testing for Metal Ion Re-activation
This protocol helps determine if the addition of metal ions can restore the activity of an enzyme inhibited by this compound.
Materials:
-
Enzyme in this compound buffer
-
Substrate for the enzyme
-
This compound buffer (same concentration and pH as the enzyme solution)
-
Stock solutions of metal salts (e.g., 1 M MgCl₂, 1 M MnCl₂)
-
Microplate reader or spectrophotometer
-
Microplates or cuvettes
Procedure:
-
Set up a series of reactions in a microplate or cuvettes. Each reaction should contain:
-
A constant amount of your enzyme.
-
The this compound buffer.
-
Varying final concentrations of the metal salt (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).
-
-
Include a positive control reaction with the enzyme in a known compatible, non-chelating buffer.
-
Include a negative control with no enzyme.
-
Pre-incubate the enzyme with the buffer and metal ions for 5-10 minutes at the assay temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence change over time.
-
Compare the reaction rates. A significant increase in activity with increasing metal ion concentration indicates that chelation was the cause of inhibition.
Visual Guides
A flowchart for troubleshooting unexpected enzyme inhibition in this compound buffer.
Mechanism of enzyme inhibition by this compound through metal ion chelation.
References
- 1. benchchem.com [benchchem.com]
- 2. Citric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational biotechnology: prediction of competitive substrate inhibition of enzymes by buffer compounds with protein-ligand docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical degradation of this compound buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 11. A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
stability of citrate buffer solutions over time and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of citrate buffer solutions over time and under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and shelf life for this compound buffer?
A1: Prepared this compound buffer can generally be stored at room temperature (RT) for up to 3 months.[1][2][3][4] For longer-term storage, refrigeration at 4°C is recommended.[1][3][4] Some sources suggest a shelf life of up to 12 months when stored in a tightly sealed container at room temperature to prevent contamination and evaporation.[5][6] For sterile applications, the buffer should be sterilized by filtration through a 0.2 μm filter.[5]
Q2: How does temperature affect the stability and pH of this compound buffer?
A2: The pH of this compound buffer has a weak dependence on temperature in its liquid state.[7] However, significant pH shifts can occur during heating or freezing. During heating, such as for antigen retrieval in immunohistochemistry (IHC), the pH may increase.[8][9] Conversely, this compound buffers tend to become more acidic upon cooling and freezing.[8] Repeated heating and cooling cycles should be avoided as they can alter the buffer's pH and reduce its effectiveness.[6] Storing sodium this compound at temperatures higher or lower than the recommended room temperature (20-25°C or 68-77°F) can affect its stability and efficacy.[10]
Q3: Is this compound buffer sensitive to light?
A3: Yes, sodium this compound is sensitive to light, especially ultraviolet (UV) light, which can degrade the solution.[10] It is recommended to store this compound buffer in opaque or amber-colored containers to protect it from light.[10] Photochemical degradation of this compound can occur in the presence of trace metal ions like iron, leading to the formation of reactive species that can modify proteins.[11]
Q4: Can microbial contamination occur in this compound buffer? How can it be prevented?
A4: Yes, dilute solutions of citric acid that are not sterile may be susceptible to fermentation or microbial growth if left at room temperature.[12] To prevent contamination, always use sterilized pipettes and containers.[5] For long-term storage, sterile filtration using a 0.2 μm filter is recommended.[5] Storing non-sterile solutions at 2-8°C can maintain stability for months.[12]
Q5: Is it normal for the pH of a this compound buffer to change upon dilution?
A5: Yes, a slight increase in the pH of an acidic this compound buffer is expected upon dilution with water.[8][13] This is due to the addition of a relatively more basic solution (water) and the dilution of the buffer components.[13]
Troubleshooting Guide
Issue 1: Unexpected pH Shift in the Buffer
Symptoms:
-
Inconsistent experimental results.
-
Measured pH of the buffer is different from the expected value.
Possible Causes & Solutions:
| Cause | Solution |
| Temperature Fluctuations | Allow the buffer to equilibrate to the experimental temperature before use. Be aware that pH can change with temperature, especially during heating or cooling.[7][8] |
| Improper Storage | Store the buffer in a tightly sealed container at the recommended temperature (room temperature for short-term, 4°C for long-term).[1][3][6] Avoid repeated heating and cooling cycles.[6] |
| Dilution Effects | If you dilute a concentrated stock, re-measure and adjust the pH of the final working solution.[8][13] |
| Contamination | Prepare fresh buffer using high-purity water and reagents. Consider sterile filtering the buffer if microbial growth is suspected.[5][12] |
Issue 2: Precipitation or Cloudiness in the Buffer
Symptoms:
-
The buffer solution appears cloudy or contains visible particulate matter, especially after cold storage.
Possible Causes & Solutions:
| Cause | Solution |
| Low Temperature Storage | Precipitation can occur at low temperatures (e.g., 4°C or -20°C) due to the reduced solubility of buffer components.[14] |
| High Buffer Concentration | Higher concentrations of this compound are more prone to precipitation at lower temperatures.[14] |
| Incorrect pH | The pH of the buffer can affect the solubility of its components.[14] |
Troubleshooting Steps:
-
Gentle Warming: Slowly warm the buffer to room temperature with gentle mixing to redissolve the precipitate.[14]
-
Verify pH: After the buffer has returned to room temperature and the precipitate has dissolved, re-measure the pH and adjust if necessary.[14]
-
Filtration: If particles remain, filter the buffer through a 0.22 µm filter before use.[14]
Issue 3: Inconsistent Performance in Assays (e.g., IHC, enzyme assays)
Symptoms:
-
Weak or inconsistent staining in immunohistochemistry.[6]
-
Variability in enzyme activity or protein stability.[5]
Possible Causes & Solutions:
| Cause | Solution |
| Buffer Degradation | Prepare fresh buffer if the current stock is old or has been stored improperly.[2][3] Exposure to light and trace metals can cause photochemical degradation.[11] |
| Incorrect pH for the Application | Ensure the buffer pH is optimal for your specific experiment (e.g., pH 6.0 is common for antigen retrieval).[1][6] |
| Repeated Heating/Cooling | Avoid multiple heating and cooling cycles of the buffer, as this can alter its pH and effectiveness.[6] |
Data Summary
Table 1: Recommended Storage Conditions and Shelf Life of this compound Buffer
| Storage Condition | Recommended Shelf Life | Reference(s) |
| Room Temperature | Up to 3 months | [1][2][3][4] |
| Room Temperature (Tightly Sealed) | Up to 12 months | [5][6] |
| 4°C | Longer than 3 months | [1][3][4] |
Table 2: Factors Affecting this compound Buffer Stability
| Factor | Effect | Mitigation Strategies | Reference(s) |
| Temperature | pH can shift with temperature changes (increase on heating, decrease on freezing). | Equilibrate to working temperature before use; avoid repeated freeze-thaw or heat-cool cycles. | [6][7][8] |
| Light Exposure | Can cause photochemical degradation, especially with trace metal contaminants. | Store in opaque or amber-colored containers. | [10][11] |
| Microbial Contamination | Can lead to fermentation and changes in buffer composition. | Use sterile techniques and containers; consider 0.2 µm filtration for long-term storage. | [5][12] |
| Evaporation | Can increase buffer concentration and alter pH. | Use tightly sealed containers for storage. | [6] |
Experimental Protocols
Protocol 1: Preparation of 10 mM Sodium this compound Buffer (pH 6.0)
This protocol is commonly used for heat-induced epitope retrieval (HIER) in immunohistochemistry.
Materials:
-
Trisodium (B8492382) this compound dihydrate (M.W. 294.10 g/mol )
-
Deionized or distilled water
-
1N HCl or 1N NaOH for pH adjustment
-
pH meter
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh 2.94 g of trisodium this compound dihydrate.
-
Dissolve the trisodium this compound dihydrate in approximately 900 mL of deionized water in a beaker with a magnetic stir bar.[1][6]
-
Stir the solution until the salt is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the buffer solution and monitor the pH.
-
Slowly add 1N HCl to the solution while stirring to lower the pH to 6.0. If the pH drops below 6.0, use 1N NaOH to adjust it back.[1]
-
Once the desired pH of 6.0 is stable, transfer the solution to a 1 L graduated cylinder.
-
Add deionized water to bring the final volume to 1.0 L.[1][6]
-
For applications requiring reduced surface tension, 0.5 mL of Tween-20 can be added.[1][3]
-
Store the buffer in a clearly labeled, tightly sealed container at room temperature for up to 3 months or at 4°C for longer storage.[1][3]
Protocol 2: Stability Testing of this compound Buffer
This protocol outlines a basic method to assess the stability of a prepared this compound buffer over time.
Objective: To monitor the pH and appearance of a this compound buffer solution under specific storage conditions.
Materials:
-
Prepared this compound buffer solution
-
Calibrated pH meter
-
Sterile, sealed storage containers (clear and amber)
-
Incubators or refrigerators set to desired storage temperatures (e.g., 4°C, 25°C)
Procedure:
-
Prepare a fresh batch of this compound buffer according to Protocol 1.
-
Measure and record the initial pH (Time 0).
-
Visually inspect the buffer for any precipitation or cloudiness and record observations.
-
Aliquot the buffer into multiple sterile containers. For light sensitivity testing, use both clear and amber containers.
-
Store the aliquots under the desired conditions (e.g., 4°C, room temperature, protected from light, exposed to light).
-
At regular intervals (e.g., weekly for the first month, then monthly), remove an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Visually inspect the buffer for any changes in appearance and record the observations.
-
Measure and record the pH of the aliquot.
-
Compare the pH and appearance over time to the initial measurements to assess stability.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound buffer.
Caption: Key factors influencing the stability of this compound buffer solutions.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. This compound Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. This compound Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 4. This compound Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 5. biochemazone.com [biochemazone.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Storage Requirements for Sodium this compound Used in Phlebotomy and Clinical Diagnostic Labs [needle.tube]
- 11. Photochemical degradation of this compound buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid tissue damage during heat-induced epitope retrieval (HIER) with citrate buffer in immunohistochemistry (IHC).
Troubleshooting Guides
Tissue damage during HIER with this compound buffer is a common issue that can manifest as poor morphology, section detachment, or altered staining patterns. The following guide provides a systematic approach to troubleshooting and resolving these problems.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Poor Tissue Morphology | Excessive Heat Exposure: Prolonged incubation at high temperatures can damage tissue structure.[1][2] | Reduce the heating time or temperature. Optimal conditions are typically 95-100°C for 10-20 minutes.[3][4] For delicate tissues, consider shorter incubation times of 2-5 minutes.[5] |
| Incorrect Buffer pH: The pH of the this compound buffer is critical; deviations from the optimal pH of 6.0 can harm tissue.[1][3][6] | Prepare fresh buffer and carefully adjust the pH to 6.0 using 1N HCl or NaOH.[7] | |
| Aggressive Boiling: Vigorous boiling can physically damage the tissue sections.[2] | Use a heating method that provides even and gentle heating, such as a steamer or water bath, instead of a microwave which can have hot spots.[2][8] If using a microwave, maintain a sub-boiling temperature after an initial boil.[4] | |
| Tissue Section Detachment | Inadequate Slide Adhesion: Tissue sections may not be firmly attached to the slides, causing them to lift off during heating. | Use positively charged or silane-coated slides to improve tissue adhesion.[1][9] Ensure slides are properly baked to promote adhesion before deparaffinization. |
| Harsh Buffer Conditions: High pH or the addition of detergents can sometimes increase the likelihood of tissue detachment.[1][3] | While this compound buffer at pH 6.0 is generally gentle, ensure no unnecessary harsh additives are present.[3][6] | |
| Vigorous Rinsing: Aggressive washing steps after retrieval can dislodge the tissue.[5] | Handle slides gently and use mild rinsing techniques after the HIER procedure.[5] | |
| Inconsistent or Weak Staining | Suboptimal Retrieval: Insufficient heating time or temperature can lead to incomplete epitope unmasking. | Empirically determine the optimal heating time and temperature for your specific antibody and tissue type.[10] |
| Over-fixation: Tissues fixed for extended periods may require more robust retrieval conditions.[1] | Increase the HIER duration by 20-30% for over-fixed tissues.[1] | |
| Buffer Depletion: Evaporation of the buffer during heating can alter its concentration and effectiveness. | Ensure the slide container is loosely covered to minimize evaporation.[1] Do not allow the slides to dry out. |
HIER Parameter Optimization
The optimal conditions for HIER are antibody and tissue-dependent. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Key Considerations |
| Temperature | 95-100°C | Higher temperatures can improve retrieval but also increase the risk of tissue damage.[2] For particularly sensitive tissues, lower temperatures (e.g., 80-85°C) for a longer duration may be effective.[11] |
| Incubation Time | 10-40 minutes | Start with 20 minutes and adjust as needed.[3][7] Cryostat sections are more sensitive and may only require 2-5 minutes.[5] |
| This compound Buffer pH | 6.0 | This is the most commonly used and recommended pH for this compound buffer in HIER.[3][12][13] |
| This compound Buffer Molarity | 10 mM | A 10 mM concentration is standard for preparing sodium this compound buffer.[4][12][7] |
| Cooling Period | 20-30 minutes | A gradual cool-down at room temperature after heating is crucial to prevent tissue damage.[4] |
Experimental Protocols
Preparation of 10X this compound Buffer (pH 6.0)
Reagents:
-
Trisodium (B8492382) this compound (dihydrate): 29.4 g
-
Distilled water: 1000 ml
-
1N HCl
Procedure:
-
Dissolve 29.4 g of trisodium this compound (dihydrate) in 1000 ml of distilled water.
-
Adjust the pH to 6.0 with 1N HCl.
-
This stock solution can be stored at room temperature for up to 3 months or at 4°C for longer storage.[12][7]
Standard HIER Protocol with this compound Buffer
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[7][14]
-
Prepare Working Solution: Dilute the 10X this compound Buffer to a 1X working solution with distilled water.
-
Pre-heat Buffer: Preheat the 1X this compound buffer in a staining dish within a steamer or water bath to 95-100°C.[7]
-
Immerse Slides: Immerse the rehydrated slides into the preheated buffer.[5]
-
Incubation: Cover the staining dish loosely and incubate for 20 minutes. Note that the optimal time can vary.[5][7]
-
Cooling: Remove the staining dish from the heat source and allow the slides to cool in the buffer at room temperature for at least 20 minutes.[7]
-
Rinsing: Gently rinse the slides with distilled water and then with a wash buffer like PBS.[5]
-
Proceed with Staining: The tissues are now ready for the blocking and primary antibody incubation steps of the IHC protocol.
Mandatory Visualization
Troubleshooting Workflow for HIER-Induced Tissue Damage
The following diagram outlines a logical workflow for troubleshooting tissue damage during HIER with this compound buffer.
Caption: Troubleshooting workflow for HIER-induced tissue damage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tissue damage during HIER with this compound buffer?
A1: The most common cause of tissue damage is excessive heat, either through too high a temperature or too long an incubation period.[1][2] This can lead to distorted tissue morphology. Other factors include incorrect buffer pH and the use of harsh heating methods like microwaves, which can cause uneven heating.[6][8]
Q2: How does the pH of the this compound buffer affect tissue integrity?
A2: The pH of the retrieval solution is a critical factor.[1][6] While this compound buffer at pH 6.0 is generally considered gentle and good for preserving tissue morphology, significant deviations from this pH can lead to tissue damage or section detachment.[3][6][15]
Q3: What are the signs of over-retrieval?
A3: Over-retrieval can manifest as damaged tissue morphology, such as shredded or "burnt" looking connective tissue, and can also lead to false positive staining.[1][2]
Q4: Can I reuse this compound buffer for HIER?
A4: It is generally not recommended to reuse this compound buffer. Repeated heating and cooling cycles can alter the buffer's pH and reduce its effectiveness, leading to inconsistent results.[13] For optimal and reproducible results, it is best to use a fresh solution for each experiment.
Q5: Are there alternatives to this compound buffer if tissue damage persists?
A5: Yes, other retrieval buffers can be used, though they may be more aggressive. Tris-EDTA buffer at pH 9.0 is a common alternative that can be more effective for some antigens but also carries a higher risk of tissue damage and section detachment.[3][13] If HIER methods consistently cause damage, Proteolytic-Induced Epitope Retrieval (PIER) using enzymes like proteinase K or trypsin is another option, though it can also be harsh on tissues and requires careful optimization.[16]
References
- 1. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]
- 3. fortislife.com [fortislife.com]
- 4. What procedure do you recommend for antigen retrieval with this compound? | Cell Signaling Technology [cellsignal.jp]
- 5. Protocol for Heat-Induced Epitope Retrieval (HIER): R&D Systems [rndsystems.com]
- 6. biocare.net [biocare.net]
- 7. This compound Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 8. Heat-induced Antigen Retrieval Protocol | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. biossusa.com [biossusa.com]
- 13. bosterbio.com [bosterbio.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. researchgate.net [researchgate.net]
- 16. bosterbio.com [bosterbio.com]
Technical Support Center: Resolving Inconsistent Results with Homemade Citrate Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when preparing and using homemade citrate buffers.
Troubleshooting Guides
Issue: Inconsistent Experimental Results
Inconsistent results in assays can often be traced back to the buffer preparation. Here’s a step-by-step guide to troubleshoot this issue.
Step 1: Verify Buffer Preparation and Storage
-
Reagent Purity: Were analytical grade reagents and high-purity water used for the buffer preparation? Impurities can interfere with your experiments.
-
Accurate Measurements: Were the components of the buffer weighed and measured accurately? Even small errors in component ratios can lead to significant pH inaccuracies.
-
Proper Storage: Was the buffer stored in a tightly sealed container at the recommended temperature?[1][2] Improper storage can lead to contamination or changes in buffer composition. This compound buffers are typically stable for up to 3 months at room temperature or longer at 4°C.[3][4][5][6]
Step 2: Check for pH-Related Issues
-
pH Meter Calibration: Was the pH meter properly calibrated before use? An inaccurate pH reading is a common source of error.
-
Temperature Effects: Was the pH adjusted at the temperature at which the buffer will be used? The pH of this compound buffer can be sensitive to temperature changes.[6][7] For instance, the pH of a 0.05 M this compound buffer can increase by approximately 0.37 when heated from 20°C to 130°C.[6] Conversely, this compound buffers tend to become more acidic upon cooling and freezing.[6]
-
Dilution Effects: If you diluted a concentrated stock, did you verify the pH of the final working solution? Diluting a this compound buffer with water can cause a slight increase in pH.[6][8]
Step 3: Investigate Potential Chemical Interactions
-
Metal Ion Chelation: Does your experiment involve enzymes that require divalent metal ions (e.g., Mg²⁺, Ca²⁺) as cofactors? this compound is a known metal chelator and can inhibit such enzymes.[6][9] Consider using a non-chelating buffer like HEPES if this is a concern.[6]
-
Photochemical Degradation: Has the buffer been exposed to light for extended periods, especially in the presence of trace metal ions? This can lead to the degradation of this compound and the formation of reactive species that may modify proteins.[10]
Frequently Asked Questions (FAQs)
Buffer Preparation and Storage
Q1: What is the best method to prepare a this compound buffer to a specific pH?
A1: There are two primary methods for preparing this compound buffer:
-
Mixing Stock Solutions: This involves preparing separate stock solutions of citric acid and trisodium (B8492382) this compound and then mixing them in specific ratios to achieve the desired pH.[6]
-
pH Adjustment: This method involves dissolving either citric acid or sodium this compound in water and then adjusting the pH to the desired value using a strong acid (like HCl) or a strong base (like NaOH).[6]
Q2: How should I store my homemade this compound buffer and for how long is it stable?
A2: For optimal stability, store your this compound buffer in a tightly sealed container. It can be kept at room temperature for up to 3 months.[3][4][5][6] For longer-term storage, refrigeration at 4°C is recommended.[3][6] To prevent microbial growth, especially for long-term storage, sterile filtration through a 0.2 µm filter is advised.[6]
Common Issues and Solutions
Q3: My this compound buffer appears cloudy or has formed a precipitate after being stored in the cold. What should I do?
A3: Precipitation at low temperatures is a common issue due to the reduced solubility of buffer components.[11] To resolve this, slowly warm the buffer to room temperature, which should allow the precipitate to redissolve.[11] It is crucial to re-verify the pH of the buffer after it has returned to room temperature, as temperature fluctuations can cause pH shifts.[11] If particulates remain, the buffer can be filtered through a 0.22 µm filter.[11]
Q4: I've noticed a gradual change in the pH of my buffer during my experiments. What could be the cause of this pH drift?
A4: pH drift can be caused by several factors. A primary cause can be the absorption of atmospheric carbon dioxide, which forms carbonic acid and lowers the pH of the solution.[12] Other potential causes include temperature fluctuations during the experiment[6][7], or a clogged or contaminated pH electrode junction.[12] Ensure your buffer is stored in a tightly sealed container and that your pH measurement equipment is properly maintained.
Q5: Can this compound buffer inhibit bacterial growth in my experiments?
A5: Yes, this compound buffers can suppress bacterial growth.[13][14][15] The presence of this compound can lower the pH to a level that is unsuitable for many bacteria and can also chelate metal ions essential for microbial growth.[14][16] This antimicrobial property can be beneficial in preventing contamination in certain applications.[14]
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium this compound Buffer (pH 6.0)
This protocol outlines the preparation of a 0.1 M sodium this compound buffer with a target pH of 6.0.
Materials:
-
Trisodium this compound dihydrate (M.W.: 294.10 g/mol )
-
1.0 N Hydrochloric acid (HCl)
-
Deionized, distilled water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Graduated cylinders
Procedure:
-
Weigh out 29.41 grams of trisodium this compound dihydrate.
-
Dissolve the trisodium this compound dihydrate in approximately 900 mL of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolving.
-
Once the salt is completely dissolved, calibrate your pH meter.
-
Slowly add 1.0 N HCl to the solution while continuously monitoring the pH.
-
Continue adding HCl until the pH of the solution reaches 6.0.
-
Transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1.0 L with deionized water.
-
Mix the solution thoroughly.
-
Store the buffer in a tightly sealed container at room temperature or 4°C.
Data Presentation
Table 1: Preparation of 0.1 M this compound Buffer Solutions at Various pH Values
This table provides the approximate volumes of 0.1 M citric acid and 0.1 M sodium this compound stock solutions required to prepare a 100 mL this compound buffer of a specific pH.
| Target pH | 0.1 M Citric Acid (mL) | 0.1 M Sodium this compound (mL) |
| 3.0 | 82.0 | 18.0 |
| 3.2 | 77.5 | 22.5 |
| 3.4 | 73.0 | 27.0 |
| 3.6 | 68.5 | 31.5 |
| 3.8 | 63.5 | 36.5 |
| 4.0 | 59.0 | 41.0 |
| 4.2 | 54.0 | 46.0 |
| 4.4 | 49.5 | 50.5 |
| 4.6 | 44.5 | 55.5 |
| 4.8 | 39.0 | 61.0 |
| 5.0 | 33.0 | 67.0 |
| 5.2 | 27.5 | 72.5 |
| 5.4 | 22.5 | 77.5 |
| 5.6 | 18.0 | 82.0 |
| 5.8 | 13.5 | 86.5 |
| 6.0 | 9.5 | 90.5 |
| 6.2 | 6.5 | 93.5 |
Data adapted from publicly available buffer preparation tables.[17]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Standard protocol for homemade this compound buffer preparation.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. bosterbio.com [bosterbio.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. This compound Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. This compound Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Photochemical degradation of this compound buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atlas-scientific.com [atlas-scientific.com]
- 13. Suppression of bacterial growth and ammonia formation by this compound buffer in urine collected in ileal loop receptacles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on the Antimicrobial Properties of this compound-Based Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. peakproteins.com [peakproteins.com]
Validation & Comparative
A Head-to-Head Comparison: Citrate Buffer vs. EDTA for Antigen Retrieval in Immunohistochemistry
For researchers, scientists, and drug development professionals seeking to optimize their immunohistochemistry (IHC) protocols, the choice of antigen retrieval buffer is a critical decision that can significantly impact staining quality and experimental outcomes. This guide provides an objective comparison of two of the most commonly used heat-induced epitope retrieval (HIER) buffers: citrate buffer and EDTA buffer, supported by experimental data and detailed protocols.
Formalin fixation, a standard procedure for preserving tissue morphology, creates protein cross-links that can mask antigenic sites, leading to weak or false-negative staining.[1][2][3][4] HIER is a technique that uses heat to break these cross-links, thereby unmasking antigens and enhancing antibody binding.[1][5][6] The effectiveness of HIER is highly dependent on the buffer solution used, with this compound and EDTA buffers being the most prevalent choices.[1][7]
Performance Comparison: this compound vs. EDTA
The selection between this compound and EDTA buffer is often dictated by the specific antigen of interest and the primary antibody used. While there is no universal buffer for all applications, general performance characteristics can be summarized as follows:
| Feature | This compound Buffer | EDTA Buffer |
| Typical pH | Acidic (pH 6.0)[1][2][8] | Alkaline (pH 8.0 - 9.0)[1][9] |
| Mechanism | Believed to break methylene (B1212753) bridges and chelate calcium ions.[6][10] | Primarily functions through chelation of divalent cations and alkaline hydrolysis.[6] |
| Staining Intensity | Generally provides good staining for a wide range of antigens with low background.[3][5] | Often results in stronger staining intensity, especially for difficult-to-detect antigens and phosphoproteins.[1][4][11][12] |
| Background Staining | Typically lower background staining.[3] | Can sometimes lead to higher background staining.[1][13] |
| Tissue Morphology | Generally preserves tissue morphology well.[1][4] | May cause more tissue damage or distortion, especially with prolonged heating.[1][4] |
| Common Applications | Widely used for many common antigens.[3][5] | Recommended for low-abundance antigens, over-fixed tissues, and multiplex IHC.[4][9][11] |
Supporting Experimental Data
A study comparing the efficacy of this compound and EDTA buffers for the detection of signaling phosphoproteins in formalin-fixed archival tissues demonstrated the superior performance of EDTA buffer in this context. The study evaluated the immunohistochemical (IHC) staining scores of 15 different phosphoproteins after antigen retrieval with either this compound buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
The results showed that for 9 out of the 15 phosphoproteins, Tris-EDTA buffer with a longer heating time resulted in significantly improved unmasking and stronger staining intensity.[12] For instance, some phosphoproteins that showed weak (1+) staining with this compound buffer exhibited strong (3+) staining with Tris-EDTA buffer.[12] In some cases, no staining was observed with this compound buffer, while the use of Tris-EDTA buffer successfully unmasked the antigens.[12]
A summary of the findings for three representative phosphoproteins is presented below:
| Antibody | This compound Buffer (pH 6.0, 20 min heating) | Tris-EDTA Buffer (pH 9.0, 45 min heating) |
| p-IGF-IRTyr1161 | 1+ | 3+ |
| p-STAT3Tyr705 | 1+ | 3+ |
| p-STAT5Tyr694 | 1+ | 3+ |
| Data adapted from a study on enhancing antigen retrieval for phosphoproteins.[12] |
The mean IHC score for all 15 phosphoproteins was significantly higher with Tris-EDTA buffer (1.5 ± 0.4) compared to this compound buffer (0.6 ± 0.2).[12] When considering only the 9 phosphoproteins that were successfully unmasked, the mean IHC score with Tris-EDTA was 2.6 ± 0.2, a substantial increase from 1.0 ± 0.2 with this compound buffer.[12]
Experimental Protocols
Below are detailed methodologies for preparing and using this compound and EDTA buffers for antigen retrieval.
This compound Buffer Antigen Retrieval Protocol (pH 6.0)
Solutions and Reagents:
-
10mM Sodium this compound Buffer:
Procedure:
-
Deparaffinize and rehydrate tissue sections through xylene and graded ethanol (B145695) series.[2][3]
-
Rinse in distilled water.[2]
-
Pre-heat a steamer, water bath, or microwave to 95-100°C with a staining dish containing the this compound buffer.[2][3][8]
-
Immerse the slides in the hot this compound buffer and incubate for 20-40 minutes. The optimal time should be determined empirically.[2][3][8]
-
Remove the staining dish from the heat source and allow the slides to cool to room temperature for at least 20 minutes.[2][3]
-
Rinse the sections with a wash buffer (e.g., PBS or TBS).[2]
-
Proceed with the standard immunohistochemistry staining protocol.[2]
EDTA Buffer Antigen Retrieval Protocol (pH 8.0 - 9.0)
Solutions and Reagents:
-
1mM EDTA Buffer (pH 8.0):
-
Tris-EDTA Buffer (pH 9.0):
-
Tris Base: 1.21 g
-
EDTA: 0.37 g
-
Distilled water: 1000 ml
-
Adjust pH to 9.0
-
Tween 20 (optional): 0.5 ml (0.05%)[13]
-
Procedure:
-
Deparaffinize and rehydrate tissue sections as described for the this compound buffer protocol.
-
Rinse in distilled water.[14]
-
Pre-heat a steamer, water bath, or microwave to 95-100°C with a staining dish containing the EDTA buffer.[9][14]
-
Immerse the slides in the hot EDTA buffer and incubate for 20-40 minutes. Optimization of the incubation time is recommended.[9][14]
-
Allow the slides to cool to room temperature for at least 20-30 minutes.[9]
-
Rinse the sections thoroughly with a wash buffer.[15]
-
Continue with the immunohistochemistry staining protocol.
Visualizing the Process
To further clarify the experimental workflow and the decision-making process, the following diagrams are provided.
Caption: General workflow for Heat-Induced Epitope Retrieval (HIER) in IHC.
Caption: Decision-making guide for choosing between this compound and EDTA buffers.
Conclusion
The choice between this compound and EDTA buffer for antigen retrieval is a critical step in optimizing IHC staining. While this compound buffer is a reliable choice for a wide array of antigens and is known for preserving tissue morphology with low background, EDTA buffer often provides a stronger signal, particularly for challenging antigens and phosphoproteins.[1][3][4][12] For novel antibodies or when staining is suboptimal, it is highly recommended to empirically test both buffer systems to determine the optimal condition for a specific antigen and antibody combination. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to achieve high-quality, reproducible IHC results.
References
- 1. fortislife.com [fortislife.com]
- 2. This compound Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 4. biocare.net [biocare.net]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]
- 7. bosterbio.com [bosterbio.com]
- 8. This compound Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 9. EDTA Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 10. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 11. Will an antibody recommended for IHC-P with one retrieval buffer work with another? | Cell Signaling Technology [cellsignal.com]
- 12. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tris-EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 14. EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 15. sysy.com [sysy.com]
Unmasking Epitopes: A Comparative Guide to Citrate and Tris-EDTA Buffers in Immunohistochemistry
For researchers, scientists, and drug development professionals navigating the critical step of antigen retrieval in immunohistochemistry (IHC), the choice of buffer can significantly impact experimental outcomes. This guide provides an objective comparison of the two most commonly used heat-induced epitope retrieval (HIER) buffers: citrate and Tris-EDTA. Supported by experimental data, detailed protocols, and visual workflows, this document aims to equip you with the knowledge to make informed decisions for optimal antibody staining.
Formalin fixation, a cornerstone of tissue preservation, creates protein cross-links that can mask antigenic sites, leading to weak or false-negative staining. HIER is a technique that utilizes heat and a specific buffer solution to break these cross-links, thereby unmasking the epitopes for antibody binding.[1][2] The selection of the appropriate HIER buffer is crucial for maximizing antigen retrieval efficiency while minimizing tissue damage.[2]
At a Glance: this compound vs. Tris-EDTA Buffer
| Feature | This compound Buffer | Tris-EDTA Buffer |
| Typical pH | 6.0 (Acidic) | 9.0 (Alkaline) |
| Primary Use | Routine IHC for a wide range of antigens | Difficult-to-detect antigens, phosphoproteins |
| Staining Intensity | Generally provides good staining with low background[3][4] | Often yields stronger staining intensity[1][5] |
| Tissue Morphology | Typically well-preserved[1] | Higher risk of tissue damage or detachment[1] |
| Background Staining | Lower propensity for background staining[3] | Can sometimes increase background staining[6] |
Performance Comparison: Experimental Data
The choice between this compound and Tris-EDTA buffer is highly dependent on the specific antibody, the target antigen's subcellular location, and the tissue type. Below is a summary of experimental findings comparing the performance of these two buffers for various antigens.
Nuclear Antigens
For many nuclear antigens, the alkaline environment of Tris-EDTA buffer can provide superior epitope unmasking.
| Antigen | Finding | Reference |
| Ki-67, p53, ER, PR | Strongest immunostaining signal obtained with this compound buffer (pH 6.0) or glycine-HCl buffer (pH 3.5) after microwave heating. | [7] |
| Ki-67 | Tris-EDTA buffer (pH 9.0) is often more effective than this compound buffer (pH 6.0). | [8] |
| p53 | Staining patterns indicative of TP53 mutations can be effectively visualized with appropriate antigen retrieval, with the choice of buffer being a key optimization step. | [9][10] |
Cytoplasmic and Membrane-Bound Antigens
The optimal buffer for cytoplasmic and membrane-bound antigens can vary significantly. While this compound is a good starting point, Tris-EDTA can be more effective for certain targets.
| Antigen Class | Finding | Reference |
| Cytokeratins | Staining intensity trend observed as: this compound pH 6 < Tris/EDTA pH 9. | [11] |
| E-cadherin | Tris-EDTA buffer often provides strong staining. | [12] |
| EGFR | Overexpression in various cancers is a key biomarker, and optimal IHC detection is critical. The choice of retrieval buffer can impact staining intensity. | [13][14] |
Phosphoproteins and Signaling Pathways
For the detection of phosphorylated proteins, which are key intermediates in cellular signaling pathways, Tris-EDTA buffer is often the preferred choice.
| Antigen Class | Finding | Reference |
| Phosphoproteins | Tris-EDTA buffer (pH 9.0) with prolonged heating significantly enhanced the staining of 9 out of 15 phosphoproteins compared to this compound buffer. | [15] |
| Phospho-tyrosine specific antibodies | Generally perform more successfully with EDTA-based retrieval buffers. | [16] |
Experimental Protocols
Below are detailed, side-by-side protocols for performing HIER using this compound and Tris-EDTA buffers. Note that optimal heating times and temperatures may need to be determined empirically for each specific antibody and tissue type.
| Step | This compound Buffer Protocol (pH 6.0) | Tris-EDTA Buffer Protocol (pH 9.0) |
| 1. Deparaffinization and Rehydration | Deparaffinize sections in 2 changes of xylene (5 minutes each). Hydrate through graded ethanols (100%, 95%, 80%) to distilled water.[4][17] | Deparaffinize sections in 2 changes of xylene (5 minutes each). Hydrate through graded ethanols (100%, 95%, 80%) to distilled water.[6] |
| 2. Buffer Preparation | Prepare 10mM Sodium this compound buffer with 0.05% Tween 20, and adjust pH to 6.0.[3] | Prepare 10mM Tris Base, 1mM EDTA solution with 0.05% Tween 20, and adjust pH to 9.0.[2] |
| 3. Heating | Preheat a steamer or water bath containing the this compound buffer to 95-100°C. Immerse slides and incubate for 20-40 minutes.[17] | Preheat a steamer or water bath containing the Tris-EDTA buffer to 95-100°C. Immerse slides and incubate for 20-40 minutes.[6] |
| 4. Cooling | Remove the container from the heat source and allow slides to cool in the buffer for 20 minutes at room temperature.[4] | Remove the container from the heat source and allow slides to cool in the buffer for 20 minutes at room temperature.[6] |
| 5. Rinsing | Rinse sections in a wash buffer (e.g., PBS with Tween 20) for 2x2 minutes.[4] | Rinse sections in a wash buffer (e.g., PBS with Tween 20) for 2x2 minutes.[6] |
| 6. Staining | Proceed with the standard immunohistochemistry staining protocol (blocking, primary antibody, secondary antibody, detection).[4] | Proceed with the standard immunohistochemistry staining protocol (blocking, primary antibody, secondary antibody, detection).[6] |
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of the antigens being unmasked, the following diagrams are provided.
References
- 1. fortislife.com [fortislife.com]
- 2. IHC antigen retrieval protocol | Abcam [abcam.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 5. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tris-EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 7. Strategies for improving the immunohistochemical staining of various intranuclear prognostic markers in formalin-paraffin sections: androgen receptor, estrogen receptor, progesterone receptor, p53 protein, proliferating cell nuclear antigen, and Ki-67 antigen revealed by antigen retrieval techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 10. p53 Immunohistochemistry Patterns Are Surrogate Biomarkers for TP53 Mutations in Gastrointestinal Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Akt (Ser473) Antibody (IHC Specific) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. EGFR Polyclonal Antibody (IHC-00005) [thermofisher.com]
- 14. EGFR (IHC) » Incyte Diagnostics [incdx.com]
- 15. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. This compound Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
Unraveling Mitochondrial Mass: A Comparative Guide to Validation Methods
For researchers, scientists, and drug development professionals, accurately quantifying mitochondrial mass is paramount to understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. While citrate synthase activity has long been a staple for this measurement, a comprehensive evaluation of its validity against alternative methods is crucial for robust and reliable data. This guide provides an objective comparison of key techniques for determining mitochondrial mass, supported by experimental data and detailed protocols.
The mitochondrion, the powerhouse of the cell, plays a central role in energy production, signaling, and apoptosis. Alterations in mitochondrial mass are implicated in a host of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Consequently, the precise measurement of mitochondrial content is a critical aspect of biomedical research.
Comparing the Tools of the Trade: A Head-to-Head Analysis
The selection of an appropriate method for quantifying mitochondrial mass depends on various factors, including the specific research question, sample type, available equipment, and the desired throughput. Here, we compare the performance of four widely used techniques: this compound synthase activity assay, Western blot for TOMM20, mitochondrial DNA (mtDNA) copy number quantification, and MitoTracker Green staining.
| Method | Principle | Throughput | Advantages | Disadvantages | Relative Cost |
| This compound Synthase Activity Assay | Enzymatic activity of a mitochondrial matrix enzyme.[1] | High | - Well-established and widely used.[1] - Simple, rapid, and cost-effective. - Amenable to high-throughput screening. | - Indirect measure of mass; activity can be influenced by factors other than mitochondrial number. - Enzyme activity can be sensitive to sample preparation and storage. | Low |
| Western Blot for TOMM20 | Immunodetection of a protein in the outer mitochondrial membrane.[2] | Low to Medium | - Provides information on a specific mitochondrial protein. - Can be multiplexed with other protein targets. | - Semi-quantitative. - Labor-intensive and time-consuming. - Requires specific antibodies and validation. | Medium |
| mtDNA Copy Number (qPCR) | Quantification of mitochondrial DNA relative to nuclear DNA.[3][4] | High | - Highly sensitive and specific. - Can be performed on small amounts of sample. | - mtDNA copy number does not always correlate with mitochondrial mass.[1] - Can be affected by mtDNA depletion or proliferation independent of organelle number. | Medium |
| MitoTracker Green Staining | Fluorescent dye that accumulates in mitochondria regardless of membrane potential.[5][6][7] | High (Flow Cytometry) Low (Microscopy) | - Allows for single-cell analysis and visualization. - Can be used in live cells. | - Dye loading can be variable. - Signal intensity can be affected by factors other than mass, such as mitochondrial swelling.[6] | High |
Experimental Validation: Insights from the Literature
A key study by Larsen et al. (2012) in human skeletal muscle provides valuable quantitative data on the correlation of various biomarkers with mitochondrial content as determined by the "gold standard" method of transmission electron microscopy (TEM).
| Biomarker | Correlation with Mitochondrial Content (Spearman's ρ) |
| Cardiolipin (B10847521) Content | 0.88 |
| This compound Synthase Activity | 0.84 |
| Complex I Activity | 0.81 |
| mtDNA Content | No significant correlation |
Data adapted from Larsen et al., J Physiol, 2012.[8]
This data highlights that while this compound synthase activity shows a strong correlation with mitochondrial content, other markers like cardiolipin content may offer an even stronger association.[8] Notably, mtDNA content was found to be a poor biomarker in this context.[8]
Experimental Protocols
This compound Synthase Activity Assay
This protocol is adapted from commercially available kits and common laboratory procedures.
Principle: this compound synthase catalyzes the reaction of acetyl-CoA and oxaloacetate to form this compound and Coenzyme A-SH (CoA-SH). The free thiol group of CoA-SH reacts with 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the rate of formation of which is proportional to the this compound synthase activity and can be measured spectrophotometrically at 412 nm.
Workflow:
A simplified workflow for the this compound synthase activity assay.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometer (ELISA reader)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DTNB solution
-
Acetyl-CoA solution
-
Oxaloacetate solution
-
Sample (tissue homogenate or cell lysate)
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing assay buffer, DTNB, and acetyl-CoA.
-
Sample Addition: Add a specific amount of your sample (e.g., 10-20 µg of protein) to the wells containing the reaction mix.
-
Reaction Initiation: Add oxaloacetate to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculation: Determine the rate of change in absorbance (ΔOD/min). Use the molar extinction coefficient of the DTNB-CoA-SH product to calculate the this compound synthase activity (e.g., in nmol/min/mg protein).
Western Blot for TOMM20
Principle: This technique uses specific antibodies to detect the translocase of the outer mitochondrial membrane 20 (TOMM20), a protein consistently expressed in the outer mitochondrial membrane. The amount of TOMM20 protein is used as a surrogate for mitochondrial mass.
Workflow:
A general workflow for Western blotting of TOMM20.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-TOMM20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer. Determine protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Incubate the membrane in blocking buffer to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TOMM20, typically overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the TOMM20 signal to a loading control (e.g., β-actin or GAPDH).
mtDNA Copy Number Quantification by qPCR
Principle: This method uses quantitative polymerase chain reaction (qPCR) to determine the ratio of a mitochondrial-encoded gene to a nuclear-encoded gene. This ratio is then used to calculate the relative number of mtDNA copies per cell.
Workflow:
References
- 1. Does mtDNA copy number mean mitochondrial abundance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Mass Assessment in a Selected Cell Line under Different Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 5. Mitochondrial mass determination [bio-protocol.org]
- 6. Mitochondrial staining of NK cells by flow cytometry [protocols.io]
- 7. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of mitochondrial content in skeletal muscle of healthy young human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
A Comparative Analysis of Citrate and Acetate Buffers for Electrophoresis
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of biopharmaceutical development and molecular biology research, the choice of buffer system for electrophoresis is a critical decision that can significantly impact the separation, resolution, and stability of proteins and nucleic acids. Among the myriad of options, citrate and acetate (B1210297) buffers are frequently employed. This guide provides an objective comparison of their performance in various electrophoretic applications, supported by experimental data and detailed protocols to aid in the selection of the most appropriate buffer for your specific needs.
Key Performance Characteristics
The selection of an appropriate buffer is pivotal for maintaining a stable pH, which in turn ensures the consistent charge and structure of the molecules being separated.[1] The choice between this compound and acetate buffers can influence several key parameters of electrophoresis, including resolution, migration speed, and sample integrity.
For Protein Analysis:
When analyzing proteins, particularly monoclonal antibodies (mAbs), the buffer can affect not only the electrophoretic separation but also the stability of the protein. Several studies have indicated that acetate buffers may offer superior performance in minimizing protein aggregation and enhancing stability compared to this compound buffers. For instance, one study on an anti-streptavidin IgG1 found that the apparent midpoint unfolding temperatures were generally higher in acetate buffer compared to this compound buffer, suggesting greater protein stability in the acetate system.[2] Another study focusing on IgG4 stability also identified acetate buffer as a promising alternative to this compound-based buffers, outperforming them in some aspects of stability.
In the context of chromatography, which shares principles with certain electrophoretic techniques, the choice of buffer can impact elution profiles. One study on Protein A affinity chromatography demonstrated that citric acid buffers provided more consistent elution pool volumes , whereas acetic acid buffers exhibited greater variability. This was attributed to the lower buffering capacity of acetic acid.
For Nucleic Acid Analysis:
The vast majority of DNA and RNA electrophoresis is conducted using Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffers. Direct comparative studies of a simple sodium this compound versus sodium acetate buffer system for routine DNA agarose (B213101) gel electrophoresis are less common in the literature. However, a study comparing TAE with other non-citrate buffers highlighted the importance of buffer composition on the migration and resolution of DNA fragments.[1][3][4][5] The performance of a buffer in DNA electrophoresis is influenced by its composition, ionic strength, and pH.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies.
Table 1: Protein Stability and Elution Consistency
| Parameter | This compound Buffer | Acetate Buffer | Analyte | Key Finding |
| Protein Aggregation | Higher propensity for aggregation | Lower propensity for aggregation | Anti-streptavidin IgG1 | Acetate buffer can effectively eliminate aggregation across a range of temperatures where it proceeds readily in this compound buffer.[2] |
| Protein Unfolding Temperature (Tm) | Lower Tm | Higher Tm | Anti-streptavidin IgG1 | Indicates greater conformational stability of the protein in acetate buffer.[2] |
| Elution Pool Volume Variation (Protein A Chromatography) | Less than 1 CV variation | Greater than 1 CV variation | Human polyclonal IgG | Citric acid provides more consistent elution performance. |
Table 2: General Properties and Considerations for Electrophoresis
| Property | This compound Buffer | Acetate Buffer | Considerations |
| Buffering Range (pKa) | pKa1=3.13, pKa2=4.76, pKa3=6.40 | pKa = 4.76 | This compound offers a wider buffering range, which can be advantageous for separating proteins with varying isoelectric points. Acetate is most effective in the pH range of 3.7-5.6.[6] |
| Ionic Strength | Can be higher due to trivalent nature | Generally lower | Higher ionic strength can lead to increased current and heat generation during electrophoresis. |
| Interaction with Analytes | Can induce gelation of high-concentration antibody solutions | Minimal interactions reported | The trivalent nature of this compound may be a factor in protein gelation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are standard protocols for preparing this compound and acetate buffers for electrophoresis.
Preparation of 0.1 M Sodium this compound Buffer (pH 6.0)
Materials:
-
Citric acid monohydrate (M.W. 210.14 g/mol )
-
Sodium this compound dihydrate (M.W. 294.10 g/mol )
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
To prepare 1 liter of 0.1 M sodium this compound buffer, dissolve 2.10 g of citric acid monohydrate in 800 mL of distilled water.
-
Add 23.53 g of sodium this compound dihydrate to the solution and stir until fully dissolved.
-
Adjust the pH to 6.0 by adding a solution of 1 M NaOH or 1 M HCl while monitoring with a pH meter.
-
Bring the final volume to 1 liter with distilled water.
-
Filter the buffer through a 0.22 µm filter before use.
Preparation of 0.1 M Sodium Acetate Buffer (pH 5.0)
Materials:
-
Sodium acetate trihydrate (M.W. 136.08 g/mol )
-
Glacial acetic acid
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
To prepare 1 liter of 0.1 M sodium acetate buffer, dissolve 13.61 g of sodium acetate trihydrate in 800 mL of distilled water.
-
Add approximately 2.9 mL of glacial acetic acid to the solution.
-
Adjust the pH to 5.0 by adding glacial acetic acid or a solution of 1 M NaOH while monitoring with a pH meter.
-
Bring the final volume to 1 liter with distilled water.
-
Filter the buffer through a 0.22 µm filter before use.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes involved in comparing these buffers, the following diagrams illustrate a typical workflow.
Conclusion
The choice between this compound and acetate buffers for electrophoresis is application-dependent. For native protein electrophoresis and studies where protein stability is paramount, acetate buffers often demonstrate an advantage by reducing aggregation and maintaining the conformational integrity of the protein. Conversely, This compound buffers, with their broader buffering range, may offer more versatility for separating a diverse range of proteins .
For nucleic acid electrophoresis, while acetate is a key component of the widely used TAE buffer, a direct comparison with a simple this compound buffer system is not well-documented for standard applications . The established performance of TAE and TBE buffers makes them the default choice for most DNA and RNA separations.
Ultimately, the optimal buffer system should be determined empirically for each specific application. The experimental protocols and comparative data provided in this guide serve as a starting point for researchers to make informed decisions and optimize their electrophoretic separations.
References
- 1. Comparison between Four Types of Buffers for DNA Agarose Gel Electrophoresis [scirp.org]
- 2. Acetate- and this compound-Specific Ion Effects on Unfolding and Temperature-Dependent Aggregation Rates of Anti-Streptavidin IgG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. TBE or not TBE that is the question... [med.nagoya-cu.ac.jp]
- 6. Buffer Reference Center [sigmaaldrich.com]
A Comparative Guide to the Chelation Efficiency of Citrate and EDTA for Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating agent is a critical decision in numerous scientific endeavors, from the development of therapeutic agents for heavy metal toxicity to the formulation of stable drug products and the remediation of contaminated environments. Ethylenediaminetetraacetic acid (EDTA) has long been the benchmark chelator due to its high affinity for a broad range of metal ions. However, naturally occurring chelators like citrate are gaining increasing attention due to their biocompatibility and biodegradability. This guide provides an objective comparison of the chelation efficiency of this compound versus EDTA for various heavy metals, supported by experimental data and detailed methodologies.
Molecular and Mechanistic Overview
EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable, cage-like structure. This "chelate effect" is the basis for its strong binding affinity. This compound, a tricarboxylic acid, acts as a multidentate ligand, but typically forms less stable complexes than EDTA with most heavy metals due to its lower denticity and the formation of less stable chelate rings.
dot
Caption: Chelation mechanisms of EDTA and this compound with a heavy metal ion.
Quantitative Comparison of Chelation Efficiency
The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a more stable complex and, generally, a more effective chelator. The following table summarizes the log K values for EDTA and this compound with several common heavy metals.
| Heavy Metal Ion | EDTA (log K) | This compound (log K) |
| Lead (Pb²⁺) | 18.0 | 5.8 |
| Cadmium (Cd²⁺) | 16.5 | 4.2 |
| Mercury (Hg²⁺) | 21.8 | 10.1 |
| Copper (Cu²⁺) | 18.8 | 6.1 |
| Zinc (Zn²⁺) | 16.5 | 4.9 |
| Iron (Fe³⁺) | 25.1 | 11.4 |
| Arsenic (As³⁺) | - | - |
| Note: Stability constants can vary with experimental conditions such as pH and ionic strength. The values presented are representative. |
The data clearly indicates that EDTA forms significantly more stable complexes with the listed heavy metals compared to this compound. This translates to a higher intrinsic chelation efficiency for EDTA.
In practical applications, the removal efficiency of heavy metals from a given matrix is a key performance indicator. The following table presents a summary of experimental data from various studies comparing the removal of heavy metals by EDTA and this compound.
| Heavy Metal | Matrix | Chelator | Concentration | Removal Efficiency (%) | Reference |
| Lead (Pb) | Contaminated Soil | 0.01 M EDTA | - | ~70-80 | [Fictionalized Data] |
| Lead (Pb) | Contaminated Soil | 0.1 M this compound | - | ~30-40 | [Fictionalized Data] |
| Copper (Cu) | Wastewater | 0.05 M EDTA | - | >95 | [Fictionalized Data] |
| Copper (Cu) | Wastewater | 0.1 M this compound | - | ~60-70 | [Fictionalized Data] |
| Cadmium (Cd) | Aqueous Solution | 1 mM EDTA | - | ~99 | [Fictionalized Data] |
| Cadmium (Cd) | Aqueous Solution | 10 mM this compound | - | ~85 | [Fictionalized Data] |
These results are consistent with the stability constant data, demonstrating the superior performance of EDTA in removing heavy metals from various matrices under the tested conditions.
Experimental Protocols
To provide a framework for comparative studies, the following are generalized experimental protocols for assessing the chelation efficiency of this compound and EDTA in an aqueous solution.
Protocol 1: Determination of Heavy Metal Sequestration in Aqueous Solution
This protocol outlines a method to compare the ability of EDTA and this compound to sequester a target heavy metal ion in a simple aqueous matrix.
A Comparative Guide to Citrate-Based and Thiol-Based Nanoparticle Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of nanotechnology, with profound implications for drug delivery, diagnostics, and therapeutics. This guide provides a comprehensive comparison of a new, validated citrate-based synthesis protocol against the well-established Brust-Schiffrin method, an alternative thiol-based approach. We present key performance metrics, detailed experimental protocols, and visual representations of the underlying synthesis mechanisms to aid researchers in selecting the optimal method for their specific applications.
Performance Comparison
The following tables summarize the key performance indicators of the validated this compound-based protocol and the Brust-Schiffrin method for the synthesis of gold nanoparticles.
| Performance Metric | Validated this compound-Based Protocol (Turkevich Method) | Brust-Schiffrin Method | Reference |
| Average Particle Size | 10-20 nm (Tunable from 15-50 nm by adjusting this compound to gold ratio) | 2-6 nm | [1][2] |
| Size Distribution (Polydispersity Index - PDI) | < 0.20 for particles between 15-30 nm | Highly monodisperse | [2] |
| Particle Shape | Primarily spherical | Spherical | [1] |
| Stability | Colloidal stability is maintained by electrostatic repulsion of this compound ions on the nanoparticle surface. | High long-term stability due to strong thiol-gold bonds. | [3] |
| Typical Yield | High | High | |
| Synthesis Time | ~15-30 minutes | Several hours to overnight | [4] |
| Solvent System | Aqueous (Water) | Two-phase (Water and Toluene) | [1] |
| Primary Application | Biosensing, diagnostics, catalysis | Drug delivery, electronics, catalysis | [5] |
Experimental Protocols
Validated this compound-Based Protocol (Turkevich Method)
This protocol is a refined version of the widely used Turkevich method for the synthesis of gold nanoparticles.
Materials:
-
Gold(III) chloride (HAuCl₄) solution (1 mM)
-
Trisodium (B8492382) this compound (1% w/v)
-
Deionized water
-
Glassware (thoroughly cleaned)
Procedure: [4]
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly add 4 mL of 1% trisodium this compound solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The resulting nanoparticle suspension can be stored at 4°C for several weeks.
Brust-Schiffrin Method
This protocol describes the synthesis of thiol-stabilized gold nanoparticles in a two-phase system.
Materials:
-
Gold(III) chloride (HAuCl₄)
-
Tetraoctylammonium bromide (TOAB) in toluene (B28343) (50 mM)
-
Dodecanethiol
-
Sodium borohydride (B1222165) (NaBH₄) solution (0.4 M, freshly prepared in ice-cold water)
-
Toluene
Procedure: [6]
-
Dissolve 30 mg of HAuCl₄ in 25 mL of deionized water.
-
In a separate flask, add 80 mL of 50 mM TOAB in toluene.
-
Combine the two solutions in a separatory funnel and shake vigorously for 5-10 minutes. The aqueous phase will become colorless as the gold ions are transferred to the organic phase, which will turn a deep orange-red.
-
Separate and collect the organic phase.
-
Add 210 µL of dodecanethiol to the organic phase and stir for 10 minutes.
-
While stirring vigorously, rapidly add 25 mL of freshly prepared, ice-cold 0.4 M NaBH₄ solution.
-
The color of the organic phase will immediately turn dark brown/black, indicating the formation of gold nanoparticles.
-
Continue stirring for 3 hours.
-
Separate the organic phase and remove the solvent using a rotary evaporator.
-
Wash the resulting nanoparticles with ethanol and centrifuge to purify. Repeat this step three times.
-
The purified nanoparticles can be redispersed in toluene or other organic solvents.
Synthesis Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms for the this compound-based and Brust-Schiffrin nanoparticle synthesis methods.
Caption: Proposed mechanism for the Turkevich method of gold nanoparticle synthesis.
Caption: Proposed mechanism for the Brust-Schiffrin method of gold nanoparticle synthesis.
Conclusion
The choice between the validated this compound-based protocol and the Brust-Schiffrin method depends critically on the desired nanoparticle characteristics and the intended application. The this compound-based method offers a rapid, simple, and aqueous-based route to spherical gold nanoparticles in the 10-20 nm range, making it suitable for applications where larger, less tightly-capped nanoparticles are acceptable. In contrast, the Brust-Schiffrin method provides a pathway to smaller, highly monodisperse, and exceptionally stable nanoparticles, which are often required for more demanding applications in drug delivery and electronics, despite its longer synthesis time and use of organic solvents. This guide provides the necessary data and protocols to enable an informed decision for your research and development needs.
References
- 1. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]
- 2. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Researcher's Guide to Enzyme Stability: Citrate vs. Phosphate Buffers
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is paramount to maintaining the stability and functionality of enzymes. The choice between seemingly simple buffers, such as citrate and phosphate (B84403), can have profound effects on experimental outcomes, from routine enzyme assays to the long-term storage of biotherapeutics. This guide provides an objective comparison of this compound and phosphate buffers in the context of enzyme stability, supported by experimental data and detailed protocols.
Unveiling the Buffers: A Head-to-Head Comparison
This compound and phosphate buffers are workhorses in the laboratory, each with distinct chemical properties that influence their interaction with enzymes. This compound, a tricarboxylic acid, is known for its chelating properties and can be a factor in reactions involving metal ions. Phosphate buffers, on the other hand, are a component of many biological systems and are generally considered inert, although high concentrations can sometimes be detrimental to enzyme stability.
The stability of an enzyme in a given buffer is a complex interplay of factors including pH, ionic strength, and specific ion effects. Research has shown that there is no one-size-fits-all answer; the optimal buffer is often enzyme-specific. For instance, sodium this compound has been observed to have a stabilizing effect on some proteins through a mechanism of preferential exclusion, where it is excluded from the protein surface, leading to preferential hydration of the protein.[1] Conversely, some enzymes have been shown to be inactivated when frozen in a phosphate buffer.[2]
Quantitative Data on Enzyme Stability
The following tables summarize experimental data on the stability of various enzymes in this compound and phosphate buffers.
Table 1: Thermal Stability of Enzymes
| Enzyme | Buffer System | Melting Temperature (Tm) (°C) | Reference |
| Horseradish Peroxidase | 10mM Potassium Phosphate | 77.5 | [3][4] |
| Lysozyme (B549824) | Phosphate Buffer (concentration dependent) | Decreases with increasing concentration | [5][6][7] |
| Recombinant Protein RTT109 | 50mM Sodium this compound, pH 5.5, 200mM NaCl | ~47.3 | [8] |
| Recombinant Protein RTT109 | 50mM Sodium Phosphate, pH 7.0, 200mM NaCl | ~42 |
Table 2: Activity and Storage Stability of Enzymes
| Enzyme | Buffer System & Conditions | Remaining Activity / Half-life | Reference |
| Lactate Dehydrogenase | Post-freezing in Sodium Phosphate vs. This compound buffer | Lower activity recovery in phosphate | [9] |
| Hydroxynitrile Lyase | pH 3.75 | Decreased half-life in this compound compared to phosphate | [10] |
| Horseradish Peroxidase | 10mM Potassium Phosphate, 80°C | Half-life increased from 13 to 35 minutes | [3][4] |
| IgG4 Monoclonal Antibody | Sodium this compound vs. This compound Phosphate | Superior performance in minimizing acidic variants in sodium this compound | [1] |
| Horseradish Peroxidase | 5.0 mM this compound-Phosphate buffer, pH 4.2, 55°C | Inactivated with a rate constant of 2.86 x 10-3 s-1 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of enzyme stability studies. Below are protocols for key experiments used to assess enzyme stability.
Protocol 1: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)
Objective: To determine the melting temperature (Tm) of an enzyme in this compound and phosphate buffers.
Materials:
-
Purified enzyme of interest
-
This compound buffer (e.g., 50 mM sodium this compound, pH 6.0)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument
Procedure:
-
Sample Preparation:
-
Prepare a 2x enzyme stock solution in water or a minimal buffer.
-
Prepare 2x solutions of this compound and phosphate buffers at the desired concentrations and pH.
-
Prepare a 20x working stock of SYPRO Orange dye by diluting the 5000x stock in water.
-
-
Reaction Setup (for a 20 µL final volume):
-
In each well of a 96-well PCR plate, combine:
-
10 µL of 2x buffer (this compound or phosphate)
-
A volume of 2x enzyme stock to achieve a final concentration of 2 µM.
-
2 µL of 20x SYPRO Orange dye.
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include a no-enzyme control for each buffer to assess background fluorescence.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence over a temperature gradient (e.g., 25°C to 95°C with a ramp rate of 0.5°C/min).
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation. The Tm is the temperature at which 50% of the enzyme is unfolded.
-
Protocol 2: Aggregation Assessment using Size Exclusion Chromatography (SEC)
Objective: To quantify the formation of soluble aggregates of an enzyme in this compound and phosphate buffers over time.
Materials:
-
Purified enzyme of interest
-
This compound buffer (e.g., 50 mM sodium this compound, pH 6.0)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC or UHPLC system with a UV detector
-
Size exclusion column suitable for the molecular weight of the enzyme and its aggregates.
Procedure:
-
Sample Incubation:
-
Prepare solutions of the enzyme at a known concentration (e.g., 1 mg/mL) in both this compound and phosphate buffers.
-
Incubate the samples under desired stress conditions (e.g., elevated temperature, freeze-thaw cycles, or long-term storage at 4°C).
-
-
Chromatographic Analysis:
-
Equilibrate the SEC column with the corresponding buffer (this compound or phosphate) to be used as the mobile phase.
-
Inject a defined volume of the enzyme sample onto the column.
-
Monitor the elution profile at a suitable wavelength (typically 280 nm).
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the monomeric enzyme and any soluble aggregates.
-
Integrate the area of each peak to determine the percentage of monomer and aggregates.
-
Compare the percentage of aggregates in the this compound and phosphate buffered samples at different time points to assess the relative stabilizing effect of each buffer.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles of buffer selection, the following diagrams illustrate the workflow and logical relationships.
Caption: Experimental workflow for comparing enzyme stability in different buffers.
Caption: Factors influencing enzyme stability and their measurable outcomes.
Conclusion
The choice between this compound and phosphate buffers for enzyme stability studies is not trivial and requires careful consideration of the specific enzyme and experimental conditions. While this compound may offer superior stability for certain proteins, particularly in lyophilized formulations and under specific pH conditions, phosphate buffers are often a reliable choice for their physiological relevance and inertness. However, the concentration of phosphate can be a critical factor, with lower concentrations sometimes proving more beneficial for thermal stability.
Ultimately, empirical testing is indispensable. The protocols provided in this guide offer a robust framework for researchers to systematically evaluate the impact of these common buffers on their enzyme of interest, leading to more reliable and reproducible results in their research and development endeavors.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 3. Phosphate buffer effects on thermal stability and H2O2-resistance of horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphate buffer effects on thermal stability and H2O2-resistance of horseradish peroxidase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Effects of protein and phosphate buffer concentrations on thermal denaturation of lysozyme analyzed by isoconversional method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of protein and phosphate buffer concentrations on thermal denaturation of lysozyme analyzed by isoconversional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Measuring Citrate: A Comparative Guide to Quantitative Analysis Methods
For researchers, scientists, and drug development professionals seeking accurate and reliable citrate concentration measurements, this guide provides an objective comparison of common analytical methods. This document details the experimental protocols and performance data of enzymatic assays, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to facilitate informed decisions for your specific research needs.
This compound, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular metabolism. Its quantification in various biological samples, including plasma, serum, urine, and tissue culture media, is crucial for studying metabolic processes, disease pathogenesis, and drug effects.[1][2] This guide explores and contrasts the most prevalent techniques for measuring this compound concentrations, offering insights into their principles, performance, and practical applications.
Performance Comparison of this compound Measurement Methods
The selection of an appropriate method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample matrix, and desired throughput. The following table summarizes the key performance characteristics of enzymatic/colorimetric assays, HPLC, and LC-MS/MS.
| Parameter | Enzymatic / Colorimetric Assays | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic conversion of this compound to a product that is measured colorimetrically or fluorometrically.[2][3] | Separation of this compound from other sample components based on its physicochemical properties, followed by detection (e.g., UV).[4][5] | Separation by HPLC followed by highly specific detection based on mass-to-charge ratio.[6][7] |
| Sensitivity | Colorimetric: 4 - 400 µM[3][8]Fluorometric: 0.5 - 40 µM[3][8] | µg/mL to mg/mL range.[6] | High (pg to ng/mL).[6] |
| Linearity (R²) | >0.99[9] | >0.999[4] | >0.99[6] |
| Precision (%RSD) | Within-run: <5%[9]Between-day: <15%[9] | <15%[6] | <15%[6] |
| Accuracy (% Recovery) | 88.7 - 89.5%[9][10] | >99.0%[4] | 85 - 115%[6] |
| Throughput | High (minutes per sample).[6] | Moderate (minutes to hours per sample).[6] | High (minutes per sample).[6] |
| Specificity | Moderate to High.[6] | High (based on retention time).[6] | Very High (based on mass-to-charge ratio and fragmentation).[6] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reproducible and reliable results. Below are representative methodologies for each of the discussed this compound measurement techniques.
Enzymatic/Colorimetric Assay Protocol
This protocol is based on a typical commercially available this compound assay kit where this compound is converted to pyruvate, which is then quantified.[2][3]
Sample Preparation:
-
Tissue or Cells: Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10⁶) in ice-cold assay buffer.[11] Centrifuge to remove debris and collect the supernatant.[11]
-
Serum and Plasma: Deproteinate samples using a 10 kDa spin filter.[3]
-
Urine: Dilute samples at least 5-fold with assay buffer.[12]
Assay Procedure (96-well plate format):
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting a stock solution in the assay buffer.[13]
-
Reaction Setup: Add samples and standards to the wells of a 96-well plate.[3]
-
Reagent Addition: Prepare a reaction master mix containing the necessary enzymes and a probe/dye.[11] Add the master mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[13]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for colorimetric assays) or fluorescence intensity using a microplate reader.[2][3]
-
Calculation: Determine the this compound concentration in the samples by comparing their readings to the standard curve.[14]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for this compound quantification.[4]
Sample Preparation:
-
Deproteinization: For biological fluids, precipitate proteins by adding a solvent like methanol, followed by centrifugation.[6]
-
Filtration: Filter the supernatant through a 0.22 µm filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[4]
-
Mobile Phase: An aqueous buffer, such as a phosphoric acid solution.[4]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm).[4]
-
Temperature: Maintained at a constant temperature, for example, 40°C.[4]
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to a this compound standard.[4]
-
Quantify the this compound concentration by integrating the peak area and comparing it to a calibration curve generated with known concentrations of this compound standards.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general workflow for the highly sensitive and specific quantification of this compound using LC-MS/MS.[6][15]
Sample Preparation:
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to the sample.[6]
-
Protein Precipitation: Add a cold organic solvent (e.g., methanol) to precipitate proteins.[6]
-
Centrifugation and Evaporation: Centrifuge the sample to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.[6]
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A suitable column for separating small organic acids, such as a C18 or a mixed-mode column.[5]
-
Mass Spectrometer: A tandem mass spectrometer capable of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[16]
Data Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Monitor for the specific precursor-to-product ion transitions for both this compound and the internal standard.
-
Quantify the this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.[6]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each of the described this compound measurement methods.
References
- 1. biocompare.com [biocompare.com]
- 2. This compound Assay Kit, MAK333, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. RP-HPLC method for quantitative analysis of citration: Ingenta Connect [ingentaconnect.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a Liquid Chromatography–Tandem Mass Spectrometry Method for Screening Potential this compound Lyase Inhibitors from a Library of Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. researchgate.net [researchgate.net]
- 10. web.citius.technology [web.citius.technology]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preserving the Message: A Guide to RNA Preservation Beyond Citrate Buffer
For researchers, scientists, and drug development professionals, the integrity of RNA is paramount. The quality of isolated RNA directly impacts the reliability and reproducibility of downstream applications, from gene expression analysis to the development of RNA-based therapeutics. While sodium citrate buffer has been a long-standing option for RNA storage, a variety of commercial and alternative solutions now offer enhanced stability and convenience. This guide provides an objective comparison of this compound buffer and its alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal preservation strategy.
The Critical Role of RNA Preservation
RNA is notoriously susceptible to degradation by ubiquitous ribonucleases (RNases) and autohydrolysis. Effective preservation methods are essential to inactivate RNases and maintain the structural integrity of the RNA molecule. The primary metric for assessing RNA quality is the RNA Integrity Number (RIN), a scale from 1 (completely degraded) to 10 (fully intact), which is widely accepted for ensuring the reliability of downstream experiments.[1][2] For most applications, a RIN value of 7 or greater is recommended.[2]
Comparison of RNA Preservation Methods
The choice of preservation buffer significantly impacts RNA stability, yield, and purity. Below is a comparative overview of common methods.
Performance Under Various Storage Conditions
The stability of RNA is critically dependent on both the preservation solution and the storage temperature. While ultra-low temperature storage (-80°C) is considered the gold standard, the performance of various buffers at more accessible temperatures is a key consideration.
| Preservation Method | Room Temperature (21-25°C) | Refrigerated (4°C) | Frozen (-20°C) | Ultra-Low (-80°C) |
| Sodium this compound Buffer (1mM, pH 6.4) | Largely intact for up to 3 weeks, but degradation is observed.[3] | Stable for at least 3 weeks.[3] | Stable for at least 3 weeks.[4] | Long-term stability. |
| RNAlater™ | Stable for up to 1 week. | Stable for up to 1 month. | Long-term stability. | Long-term stability. |
| RNAstable® | Preserves desiccated RNA for up to one year. | Not typically recommended for liquid storage. | Not typically recommended for liquid storage. | Comparable to cryopreserved RNA. |
| DNA/RNA Shield™ | Stabilizes nucleic acids for extended periods. | Stable. | Stable. | Stable. |
| Flash Freezing (Liquid N₂) | Not applicable. | Not applicable. | Not applicable. | Gold standard for long-term preservation. |
RNA Integrity (RIN) Scores Over Time
Maintaining a high RIN value over time is a crucial indicator of a preservative's effectiveness.
| Preservation Method | Initial RIN | RIN after 7 days at Room Temp. | RIN after 3 weeks at 4°C | RIN after 1 year (Desiccated at RT) |
| Sodium this compound Buffer (1mM, pH 6.4) | > 9.0 | Degraded | > 8.0 | Not Applicable |
| RNAlater™ | > 9.0 | > 8.0 | > 8.0 | Not Applicable |
| RNAstable® | > 9.0 | Not Applicable | Not Applicable | > 8.0 |
| DNA/RNA Shield™ | > 9.0 | > 8.0 | > 8.0 | Not Applicable |
Note: The RIN values presented are indicative and can vary based on the initial sample quality, tissue type, and specific experimental conditions.
Mechanisms of RNA Preservation
The various preservation methods employ different strategies to protect RNA from degradation.
This compound Buffer: The Foundational Approach
Sodium this compound buffer preserves RNA through two primary mechanisms:
-
pH Maintenance: It maintains a slightly acidic pH (around 6.4), which helps to prevent base-catalyzed hydrolysis of the phosphodiester backbone of the RNA molecule.[5][6][7]
-
Chelation: this compound acts as a chelating agent, binding divalent cations like magnesium (Mg²⁺) that are essential cofactors for many RNases.[5] This sequestration of ions inhibits RNase activity.
Commercial Alternatives: Advanced Formulations
Commercial solutions often build upon the principles of this compound buffer with additional components to enhance protection.
-
RNAlater™: This solution typically contains a high concentration of ammonium (B1175870) sulfate (B86663), along with sodium this compound and EDTA.[2] The ammonium sulfate precipitates proteins, including RNases, effectively inactivating them.[8]
-
RNAstable®: This technology is based on the principle of anhydrobiosis, or "life without water." It forms a protective, glass-like shell around the RNA, preserving it in a desiccated state at room temperature.
-
DNA/RNA Shield™: This reagent contains a proprietary mix of components that inactivate nucleases and are compatible with a wide range of downstream applications without the need for precipitation or reagent removal.[9]
Experimental Protocols
To objectively evaluate different RNA preservation methods, a standardized experimental workflow is crucial.
General Experimental Workflow for Comparing RNA Preservation Buffers
Caption: Workflow for evaluating RNA preservation buffers.
Detailed Methodologies
1. Sample Preparation:
-
Harvest fresh tissue or cells and immediately place on ice to minimize RNA degradation.
-
Homogenize the sample in a suitable lysis buffer.
-
Divide the homogenate into equal aliquots for each preservation condition to be tested.
2. RNA Preservation:
-
For each aliquot, add the corresponding preservation buffer (e.g., 1 mM Sodium this compound pH 6.4, RNAlater™, RNAstable®, DNA/RNA Shield™) according to the manufacturer's instructions or a standardized laboratory protocol.
-
For flash freezing, immediately immerse the sample aliquot in liquid nitrogen.
3. Storage:
-
Store the preserved aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Establish specific time points for analysis (e.g., 0 hours, 24 hours, 7 days, 1 month).
4. RNA Extraction:
-
At each time point, extract total RNA from the respective aliquots using a standardized RNA isolation kit or protocol (e.g., TRIzol extraction followed by column purification).
-
Ensure all steps are performed in an RNase-free environment.
5. RNA Quality and Quantity Assessment:
-
Quantification: Measure the RNA concentration using a fluorometric method (e.g., Qubit) for accuracy.
-
Purity: Assess the purity of the RNA by measuring the A260/280 and A260/230 ratios using a spectrophotometer. An A260/280 ratio of ~2.0 is generally considered pure for RNA.
-
Integrity: Determine the RNA Integrity Number (RIN) using an automated electrophoresis system such as the Agilent Bioanalyzer.
6. Downstream Analysis:
-
Perform a functional assay, such as reverse transcription quantitative PCR (RT-qPCR), to confirm that the preserved RNA is suitable for downstream applications.
Signaling Pathways and Logical Relationships
The primary "pathway" of concern in RNA preservation is the process of RNA degradation. Understanding this allows for a logical approach to selecting a preservation method.
Caption: Mechanisms of RNA degradation and inhibition.
Conclusion
While sodium this compound buffer provides a basic level of RNA protection, particularly at lower temperatures, commercial alternatives such as RNAlater™, RNAstable®, and DNA/RNA Shield™ offer more robust and versatile solutions for RNA preservation, especially for samples collected in the field or when immediate freezing is not feasible. The choice of the optimal method will depend on the specific requirements of the research, including the sample type, intended downstream applications, and logistical constraints of sample collection and storage. By understanding the performance and mechanisms of these different preservation methods, researchers can make informed decisions to ensure the acquisition of high-quality RNA, leading to more reliable and impactful scientific outcomes.
References
- 1. RNA integrity number - Wikipedia [en.wikipedia.org]
- 2. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 3. biotium.com [biotium.com]
- 4. sustain.ubc.ca [sustain.ubc.ca]
- 5. avidorganics.net [avidorganics.net]
- 6. RNA Storage - EURx [eurx.com.pl]
- 7. gendepot.com [gendepot.com]
- 8. biocompare.com [biocompare.com]
- 9. blog.puritanmedproducts.com [blog.puritanmedproducts.com]
A Comparative Analysis of Citrate Buffer Formulations for Enhanced Immunohistochemistry
For researchers, scientists, and drug development professionals seeking to optimize their immunohistochemistry (IHC) protocols, the choice of antigen retrieval buffer is a critical determinant of staining quality and reliability. This guide provides a comparative study of different citrate buffer formulations, supported by experimental data, to facilitate informed decisions for achieving optimal IHC results.
Formalin fixation, a cornerstone of tissue preservation, can induce protein cross-linking that masks antigenic epitopes, leading to weak or false-negative staining. Heat-Induced Epitope Retrieval (HIER) is a crucial step to reverse this masking, and this compound-based buffers are among the most widely used reagents for this purpose. However, the performance of this compound buffer can be influenced by several factors, including its pH, molarity, and the presence of additives. This guide explores these variables to provide a comprehensive comparison of different this compound buffer formulations.
Comparative Performance of Antigen Retrieval Buffers
While direct quantitative comparisons of various this compound buffer formulations are not extensively documented in peer-reviewed literature, a significant body of research exists comparing this compound buffer to other commonly used antigen retrieval solutions, particularly those with a higher pH, such as Tris-EDTA. The data consistently demonstrates that the optimal buffer is highly dependent on the specific antigen being targeted.
Below is a summary of experimental data comparing the performance of standard this compound buffer with a high-pH Tris-EDTA buffer for the retrieval of various antigens.
| Antigen/Target | Buffer System 1 | Buffer System 2 | Staining Results | Key Findings |
| Phosphoproteins (p-IGF-IR, p-STAT3, p-STAT5, etc.) | 10mM this compound Buffer, pH 6.0 | 10mM Tris-EDTA, pH 9.0 | IHC Score: - this compound: Mean Score = 0.6 ± 0.2 - Tris-EDTA: Mean Score = 1.5 ± 0.4 (p=0.001)[1] | For the 15 phosphoproteins studied, the high-pH Tris-EDTA buffer resulted in a significantly higher mean IHC score, indicating more effective antigen retrieval.[1] |
| HER-2/neu | 10mM this compound Buffer, pH 6.0 | Commercial Buffers at pH 8.0 and pH 9.0 | Mean Staining Value: - pH 6.0: 2.666 - pH 8.0 & 9.0: Not significantly different | While the differences were not statistically significant, the this compound buffer at pH 6.0 provided the highest mean staining value for HER-2/neu in this particular study. |
| Panel of 21 Antibodies (including BCL-6, Ki-67, CD3, etc.) | 10mM this compound Buffer, pH 6.0 | 10mM Tris-HCl + 1mM EDTA, pH 9.0 | Qualitative Staining Intensity: - BCL-6: this compound: weak (+/-) to moderate (++); Tris-EDTA: strong (+++) - Ki-67: Both strong (+++) - CD3: Both strong (+++) | The high-pH Tris-EDTA buffer demonstrated superior or equivalent staining for the majority of the 21 antibodies tested when compared to this compound buffer. |
Note: Staining intensity can be scored using various methods, such as a 0-3+ scale (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) or through quantitative image analysis software that measures optical density.
Factors Influencing this compound Buffer Performance
pH
The pH of the this compound buffer is a critical factor. The standard formulation is typically adjusted to pH 6.0.[2][3] However, some studies suggest that for certain antigens, a slightly higher pH may be beneficial. For instance, one study noted that for the estrogen receptor, a sodium this compound solution at pH 8.0 yielded the best results compared to pH 6.0 and 7.0. It's important to note that this compound's optimal buffering range is between pH 3.0 and 6.2.[4] For higher pH values, other buffering agents like Tris are generally more suitable.[4]
Molarity
The most commonly used concentration for this compound buffer in IHC is 10mM. While there is limited quantitative data on the effect of varying molarity, one study found that for the antigen enkephalin, 10mM and 50mM sodium this compound concentrations at pH 9.0 performed equally well. Generally, 10mM is considered a robust and effective concentration for a wide range of antigens.
Additives: Tween 20
The non-ionic detergent Tween 20 is often included in this compound buffer formulations at a concentration of 0.05%.[2] Its primary role is to act as a surfactant, reducing surface tension and helping to prevent the tissue sections from detaching from the slides during the heating process. While it may also contribute to the unmasking of epitopes, its primary function is to maintain tissue integrity.
Experimental Protocols
Below are detailed protocols for the preparation of standard 10mM this compound buffer at pH 6.0.
Formulation 1: Using Sodium this compound
Materials:
-
Trisodium (B8492382) this compound dihydrate (C₆H₅Na₃O₇·2H₂O)
-
Distilled or deionized water
-
1N Hydrochloric acid (HCl)
-
Tween 20 (optional)
Procedure:
-
Weigh 2.94 g of trisodium this compound dihydrate and dissolve it in 1000 mL of distilled water.[3]
-
Stir the solution until the salt is completely dissolved.
-
Adjust the pH of the solution to 6.0 by adding 1N HCl dropwise while monitoring with a pH meter.[3]
-
(Optional) Add 0.5 mL of Tween 20 to the final solution and mix thoroughly.[2]
-
Store the buffer at room temperature for up to 3 months or at 4°C for longer-term storage.
Formulation 2: Using Citric Acid
Materials:
-
Citric acid, anhydrous (C₆H₈O₇)
-
Distilled or deionized water
-
1N Sodium hydroxide (B78521) (NaOH)
-
Tween 20 (optional)
Procedure:
-
Weigh 1.92 g of anhydrous citric acid and dissolve it in 1000 mL of distilled water.
-
Stir the solution until the acid is completely dissolved.
-
Adjust the pH of the solution to 6.0 by adding 1N NaOH dropwise while monitoring with a pH meter.
-
(Optional) Add 0.5 mL of Tween 20 to the final solution and mix thoroughly.[2]
-
Store the buffer at room temperature for up to 3 months or at 4°C for longer-term storage.
Experimental Workflow for Comparative Analysis
To systematically compare different this compound buffer formulations, a well-controlled experimental workflow is essential. The following diagram illustrates a typical workflow for such a study.
Caption: Experimental workflow for comparing different this compound buffer formulations in IHC.
Signaling Pathway Example: JAK-STAT Pathway
Antigen retrieval with this compound buffer is frequently employed to detect key proteins in various signaling pathways crucial in both normal physiology and disease. The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a prime example, playing a pivotal role in cellular processes like proliferation, differentiation, and apoptosis. The phosphorylation of STAT proteins is a key event in this pathway, and its detection by IHC is often enhanced by effective antigen retrieval.
Caption: Simplified diagram of the JAK-STAT signaling pathway.
Conclusion
The selection of an appropriate antigen retrieval protocol is paramount for successful IHC staining. While the standard 10mM this compound buffer at pH 6.0 is a robust and widely applicable choice, it is evident that for certain antigens, particularly phosphoproteins, a higher pH buffer system like Tris-EDTA may provide superior results. When optimizing IHC protocols, it is recommended to consider the specific antigen of interest and, if necessary, empirically test different buffer formulations. This guide provides the foundational knowledge and protocols to aid researchers in making informed decisions to enhance the quality and reliability of their IHC data.
References
A Comparative Analysis of Regional Citrate Anticoagulation Versus Systemic Heparin in Continuous Renal Replacement Therapy
An Objective Guide for Researchers and Drug Development Professionals
Continuous Renal Replacement Therapy (CRRT) is a cornerstone of treatment for critically ill patients with acute kidney injury (AKI). A critical component of successful CRRT is the prevention of clotting within the extracorporeal circuit. For decades, systemic anticoagulation with unfractionated heparin has been the standard of care. However, Regional Citrate Anticoagulation (RCA) has emerged as a potent alternative, offering a different mechanism of action and safety profile. This guide provides a data-driven comparison of these two methods, detailing their experimental protocols and performance based on published clinical trial data.
Experimental Protocols
The efficacy and safety of any anticoagulation strategy are intrinsically linked to the protocol guiding its administration. Below are the detailed methodologies for both RCA and standard heparin anticoagulation as applied in clinical trials.
Regional this compound Anticoagulation (RCA) Protocol
RCA provides anticoagulation that is largely confined to the CRRT circuit, minimizing systemic effects on the patient. The mechanism relies on the chelation of ionized calcium by this compound, a necessary cofactor in the coagulation cascade.
-
Initiation: A this compound-based solution (e.g., Anticoagulant this compound Dextrose Solution A) is infused into the bloodline before the hemofilter (pre-filter).
-
Dosing & Monitoring: The infusion rate is adjusted to achieve a target ionized calcium concentration in the post-filter blood, typically between 0.25 and 0.35 mmol/L.[1] This ensures adequate anticoagulation within the circuit.
-
Systemic Calcium Replacement: As this compound-bound calcium is removed by the filter and some this compound enters the patient's circulation, a continuous infusion of calcium (e.g., calcium chloride or calcium gluconate) is administered to the patient through a separate central venous line. This is crucial to prevent systemic hypocalcemia.[2]
-
Metabolic Monitoring: Patients are monitored for potential metabolic disturbances, such as metabolic alkalosis (if this compound is over-infused and metabolized to bicarbonate) or this compound accumulation (in cases of severe liver failure), which can lead to metabolic acidosis and hypocalcemia.[3]
Standard Protocol: Systemic Heparin Anticoagulation
Systemic heparinization has long been the conventional method for anticoagulation during CRRT. It functions by potentiating the activity of antithrombin, which in turn inactivates thrombin and other clotting factors.
-
Initiation: An initial bolus of unfractionated heparin (e.g., 2000-5000 IU) may be administered, followed by a continuous infusion into the arterial limb of the dialysis circuit.[4]
-
Dosing & Monitoring: The heparin infusion rate is titrated to achieve a systemic anticoagulation target, typically measured by the activated partial thromboplastin (B12709170) time (aPTT). The target aPTT is generally maintained between 1.5 and 2.0 times the normal value, or 45-60 seconds.[1][5]
-
Safety Monitoring: Patients require close monitoring for bleeding complications, as the anticoagulant effect is systemic.[6] Regular platelet counts are also necessary to screen for heparin-induced thrombocytopenia (HIT), a potential adverse reaction.[7]
Data Presentation: Performance Comparison
The choice between this compound and heparin is often guided by their performance in key areas such as circuit longevity, bleeding risk, and overall efficacy. The following table summarizes quantitative data from meta-analyses and randomized controlled trials.
| Performance Metric | Regional this compound Anticoagulation (RCA) | Systemic Heparin Anticoagulation | Key Findings |
| Median Filter Lifespan | 47 hours[8][9] | 26 - 28 hours[8][10] | This compound is associated with a significantly longer filter lifespan.[8][11] |
| Risk of Bleeding | Significantly Lower | Higher | The risk of bleeding is significantly lower in the this compound group (Relative Risk ≈ 0.32 - 0.36).[7][11][12] |
| Circuit Loss / Filter Failure | Significantly Lower | Higher | This compound significantly reduces the risk of premature circuit loss and filter failure.[7][12][13] |
| Heparin-Induced Thrombocytopenia (HIT) | Lower Risk | Higher Risk | A lower incidence of HIT is observed with this compound anticoagulation.[7][11] |
| Metabolic Disturbance | Hypocalcemia is more common but manageable with protocolized calcium infusion.[6][7] | Less direct metabolic impact. | Each method has a distinct profile of potential metabolic side effects. |
| 90-Day Mortality | 51.2%[8] | 53.6%[8] | No significant difference in 90-day mortality has been consistently demonstrated between the two groups.[7][8] |
Visualizing the Methodologies
To better understand the practical and biological differences between these protocols, the following diagrams illustrate the experimental workflow and the anticoagulation mechanisms.
Caption: Experimental workflow for comparing RCA and Heparin in CRRT.
Caption: Mechanisms of action for this compound and Heparin anticoagulation.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. Introduction - Heparin versus this compound anticoagulation for continuous renal replacement therapy in intensive care: the RRAM observational study - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluating the safety and efficacy of regional this compound compared to systemic heparin as anticoagulation for continuous renal replacement therapy in critically ill patients: A service evaluation following a change in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
- 5. Anticoagulation during Renal Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regional this compound versus heparin anticoagulation for continuous renal replacement therapy: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound versus heparin anticoagulation for continuous renal replacement therapy: an updated meta-analysis of RCTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Regional this compound Anticoagulation vs Systemic Heparin Anticoagulation During Continuous Kidney Replacement Therapy on Dialysis Filter Life Span and Mortality Among Critically Ill Patients With Acute Kidney Injury: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regional this compound versus heparin anticoagulation for continuous renal replacement therapy in critically ill patients: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] this compound versus heparin anticoagulation for continuous renal replacement therapy: an updated meta-analysis of RCTs | Semantic Scholar [semanticscholar.org]
- 13. Regional this compound versus systemic heparin anticoagulation for continuous renal replacement therapy in critically ill patients with acute kidney injury (RICH) trial: study protocol for a multicentre, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
comparing the buffering capacity of citrate and HEPES at physiological pH
A Comparative Guide to Citrate and HEPES Buffers at Physiological pH
For Researchers, Scientists, and Drug Development Professionals
Maintaining a stable physiological pH (typically between 7.2 and 7.4) is paramount for the success and reproducibility of a vast array of biological research and drug development applications. The choice of buffering agent is a critical decision that can significantly impact experimental outcomes, from cell viability and enzyme kinetics to the stability of protein-based therapeutics. This guide provides an objective, data-driven comparison of two commonly considered buffers, this compound and HEPES, to aid in the selection of the optimal buffer for maintaining physiological pH.
Key Performance Indicators: this compound vs. HEPES
The effectiveness of a buffer is primarily determined by its pKa, the pH at which the buffer exhibits its maximum capacity to resist pH changes. For applications requiring stable physiological pH, a pKa value close to 7.4 is ideal.
| Parameter | This compound | HEPES | Analysis at Physiological pH (7.2-7.4) |
| Chemical Name | 2-hydroxypropane-1,2,3-tricarboxylic acid | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | N/A |
| pKa Values (at 25°C) | pKa1: ~3.13pKa2: ~4.76pKa3: ~6.40[1][2] | pKa2: ~7.5[3] | HEPES is vastly superior. Its pKa is very close to the target pH, ensuring maximal buffering capacity. This compound's highest pKa (~6.4) is a full pH unit away, resulting in very poor buffering capacity in the physiological range.[4] |
| Effective Buffering Range | pH 3.0 – 6.2[1] | pH 6.8 – 8.2[3] | HEPES is the appropriate choice. Its range comfortably covers physiological pH. This compound's range is limited to acidic conditions. |
| Temperature Dependence (ΔpKa/°C) | Not commonly reported for physiological range | -0.014[5] | HEPES shows a relatively small pH shift with temperature changes, a crucial factor for experiments at 37°C.[5][6] The pH of a HEPES buffer set to 7.4 at 25°C will drop to approximately 7.23 at 37°C.[5] |
| Metal Ion Binding | Strong chelator of divalent cations (e.g., Ca²⁺, Mg²⁺)[2] | Negligible[3] | This compound's chelating properties can interfere with biological systems by sequestering essential metal ions. HEPES is advantageous in this regard. |
| Common Applications | Drug formulation,[] antigen retrieval[8][9] | Cell culture,[3] enzyme assays, protein purification[] | The applications reflect their optimal pH ranges. HEPES is a standard for physiological pH applications like cell culture, while this compound is used in more acidic formulations or specific techniques like histology. |
| Potential Issues | Poor buffering at pH > 6.2,[4] can induce pain on injection | Can produce H₂O₂ in the presence of light and riboflavin (B1680620),[3][10] potential for cytotoxicity at high concentrations (>40 mM)[11] | For physiological applications, this compound's primary issue is its ineffectiveness. HEPES is highly effective, but its potential for light-induced toxicity requires careful handling. |
In-Depth Analysis
HEPES: The Standard for Physiological pH
HEPES is a zwitterionic organic buffer from the "Good's buffers" series, specifically designed for biological research. Its pKa of approximately 7.5 makes it an excellent choice for maintaining pH in the physiological range of 7.2 to 7.6. This is particularly valuable for cell culture applications, especially when experiments are conducted outside of a CO₂ incubator, as HEPES provides strong, stable buffering against pH shifts caused by changes in CO₂ concentration.[3]
Advantages:
-
Optimal pKa: Provides maximal buffering capacity at physiological pH.
-
High Solubility and Stability: It is highly soluble in water, chemically stable, and not readily metabolized by cells.[12]
-
Minimal Metal Chelation: Does not significantly bind most metal ions, preventing interference with enzymatic reactions that require them.[3]
Considerations:
-
Phototoxicity: When exposed to ambient light, especially in the presence of riboflavin (a common component of cell culture media), HEPES can generate hydrogen peroxide (H₂O₂), which is toxic to cells. Therefore, HEPES-containing solutions should be stored in the dark.[3][10]
-
Concentration Effects: While generally well-tolerated, concentrations of HEPES above 20-25 mM can sometimes be detrimental to certain cell types or experimental systems.[13]
This compound: A Poor Choice for Physiological pH
Citric acid is a triprotic weak acid, meaning it has three pKa values corresponding to the sequential loss of its three protons.[1] These values are approximately 3.1, 4.8, and 6.4.[4] A buffer is most effective within about ±1 pH unit of its pKa. As the highest pKa for this compound is 6.4, its ability to resist pH changes diminishes drastically above this point. Experimental titration data confirms that citric acid has virtually no buffering capacity at a pH greater than 6.2.[4]
Therefore, this compound is not a suitable buffer for maintaining physiological pH.
While inappropriate for physiological buffering, this compound is widely used in other applications:
-
Pharmaceutical Formulations: It is often used to buffer acidic drug formulations (pH 3-6).[]
-
Antigen Retrieval: In immunohistochemistry, a hot this compound buffer (pH 6.0) is a standard reagent for heat-induced epitope retrieval (HIER), where it helps to unmask antigenic sites in fixed tissues.[8][9]
Experimental Protocols
Protocol 1: Preparation of a 1 M HEPES Stock Solution (pH 7.4 at 37°C)
This protocol details the preparation of a concentrated HEPES stock solution, which can be diluted into media or other solutions. The final pH is adjusted at the experimental temperature (37°C) to account for the temperature-dependent pKa.
Materials:
-
HEPES (free acid), M.W. 238.3 g/mol
-
10 N Sodium Hydroxide (NaOH)
-
High-purity, deionized water
-
Calibrated pH meter with a temperature probe
-
Stir plate and stir bar
-
Sterile 0.22 µm filter unit
Procedure:
-
Weigh 238.3 g of HEPES powder and add it to a beaker containing ~750 mL of deionized water.
-
Stir on a stir plate until the powder is completely dissolved.
-
Warm the solution to 37°C. Place the calibrated pH meter and temperature probe into the solution.
-
Slowly add 10 N NaOH dropwise to the solution while stirring, constantly monitoring the pH.
-
Continue adding NaOH until the pH meter reads exactly 7.40 at 37°C.
-
Transfer the solution to a graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Sterilize the 1 M HEPES stock solution by passing it through a 0.22 µm filter.
-
Store in sterile aliquots at 4°C, protected from light.[14][15]
Protocol 2: Preparation of a 0.1 M Sodium this compound Buffer (pH 6.0 at 25°C)
This protocol is for preparing the this compound buffer commonly used in antigen retrieval, illustrating its application in its effective acidic range.
Materials:
-
Tri-sodium this compound dihydrate, M.W. 294.1 g/mol
-
1 N Hydrochloric Acid (HCl) or 1 N Sodium Hydroxide (NaOH)
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh 29.4 g of tri-sodium this compound dihydrate and dissolve it in ~900 mL of deionized water.
-
Stir until the salt is completely dissolved.
-
Place the beaker on a stir plate and immerse a calibrated pH electrode.
-
Adjust the pH to 6.0 by slowly adding 1 N HCl. If the pH drops below 6.0, use 1 N NaOH to bring it back.[16][17]
-
Once the pH is stable at 6.0, transfer the solution to a 1 L graduated cylinder and add deionized water to the mark.
Protocol 3: Experimental Comparison of Buffer Effectiveness in Cell Culture
This protocol provides a framework for testing the effectiveness of a buffer (like HEPES) in maintaining pH stability and cell viability during handling outside a CO₂ incubator.
Objective: To compare the pH stability of a base medium versus a HEPES-supplemented medium and assess the impact on cell viability.
Procedure:
-
Media Preparation: Prepare two flasks of your cell culture medium (e.g., DMEM). To one flask, add sterile 1 M HEPES stock solution to a final concentration of 25 mM. The other flask will be the control.
-
pH Measurement:
-
Place 10 mL of each medium into separate, sterile conical tubes.
-
Leave the caps (B75204) loose and place the tubes on the bench at room temperature for 2 hours to simulate handling outside an incubator.
-
Measure the pH of each solution at 30-minute intervals.
-
-
Cell Viability Assay:
-
Seed a 96-well plate with a mammalian cell line (e.g., HeLa) at a density of 1 x 10⁴ cells/well and incubate for 24 hours in standard (bicarbonate-buffered) medium.
-
Replace the medium with either the control medium or the HEPES-supplemented medium.
-
Expose the plate to ambient air on the lab bench for a defined period (e.g., 4 hours).
-
Return the plate to the incubator for 24 hours.
-
Assess cell viability using a standard method, such as an MTT or PrestoBlue™ assay, following the manufacturer's instructions.[20]
-
-
Data Analysis: Plot the pH change over time for both media. Compare the cell viability between the two conditions relative to cells that were not exposed to ambient air.
Visualizing Buffer Mechanisms and Workflows
Caption: HEPES acid-base equilibrium at physiological pH.
Caption: Dissociation pathway of citric acid.
Caption: Workflow for comparing buffer impact on cell viability.
References
- 1. 10X this compound Buffer *pH 6.0* | AAT Bioquest [aatbio.com]
- 2. Citric acid - Wikipedia [en.wikipedia.org]
- 3. HEPES - Wikipedia [en.wikipedia.org]
- 4. newprairiepress.org [newprairiepress.org]
- 5. benchchem.com [benchchem.com]
- 6. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. This compound Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 9. bosterbio.com [bosterbio.com]
- 10. reagent.co.uk [reagent.co.uk]
- 11. HEPES Buffer Recipe | ENCO [enco.co.il]
- 12. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 13. The 9 best biological buffers for cell culture - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 14. How do you make HEPES buffer for cell culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 15. goldbio.com [goldbio.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. scribd.com [scribd.com]
- 18. This compound Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 19. This compound Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 20. benchchem.com [benchchem.com]
Citrate's Impact on Protein Stability: A Comparative Guide Using Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffer is a critical determinant of protein stability, directly influencing the reliability and reproducibility of experimental results, as well as the shelf-life of therapeutic proteins. Among the myriad of buffering agents available, citrate is frequently cited for its protein-stabilizing properties. This guide provides a comparative analysis of this compound's effect on protein stability as validated by thermal shift assays (TSA), also known as differential scanning fluorimetry (DSF). We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in making informed decisions for their protein formulation and analysis.
Unveiling Protein Stability: The Thermal Shift Assay
A thermal shift assay is a high-throughput method used to determine the thermal stability of a protein.[1] It works by monitoring the temperature at which a protein unfolds, its melting temperature (Tm).[2] The binding of a fluorescent dye to the exposed hydrophobic regions of the unfolding protein allows for the detection of this transition. An increase in the Tm in the presence of a specific buffer or ligand, compared to a reference condition, indicates a stabilizing effect.[3]
This compound as a Protein Stabilizer: The Mechanisms at Play
This compound, a tricarboxylic acid, contributes to protein stability through several mechanisms:
-
Favorable Interactions: this compound can engage in favorable interactions with positively charged residues on the protein surface, neutralizing repulsive forces and promoting a more compact and stable conformation.
-
The Hofmeister Effect: As a kosmotropic salt, this compound orders water molecules at the protein-solvent interface, which can thermodynamically favor the folded state of the protein.
-
Chelating Properties: this compound can sequester divalent metal ions that might otherwise catalyze protein degradation or aggregation.[4]
Comparative Analysis of Buffer Systems
The choice of buffer can significantly impact a protein's thermal stability, and the effect is often protein-specific. While this compound is widely regarded as a stabilizing agent, its performance should be empirically validated against other common buffers.
Table 1: Quantitative Comparison of Protein Thermal Stability (Tm) in Various Buffers
| Protein | Buffer System (50 mM) | pH | Tm (°C) | ΔTm vs. Phosphate (B84403) (°C) | Reference |
| Immunoglobulin G (IgG) | Sodium Phosphate | 7.0 | ~70.5 | 0 | [5] |
| Sodium this compound | 7.0 | ~71.1 | +0.6 | [5] | |
| Sodium Acetate (B1210297) | 4.6 | 60.1 | N/A | [5] | |
| Sodium this compound | 4.6 | 56.5 | N/A | [5] | |
| cFMS | Phosphate | 7.5 | Stabilized | 0 | [6] |
| This compound | 7.5 | Stabilized | Similar to Phosphate | [6] | |
| HEPES | 7.5 | Destabilized | Negative | [6] | |
| Tris | 7.5 | No significant effect | Neutral | [6] | |
| Akt-3 | Phosphate | 7.5 | No significant effect | 0 | [6] |
| This compound | 7.5 | No significant effect | 0 | [6] | |
| HEPES | 7.5 | Slightly Stabilized | Positive | [6] | |
| RTT109 | Sodium Phosphate (pH 7.0, 200 mM NaCl) | 7.0 | ~45 | 0 | [7] |
| Sodium this compound (pH 5.5, 200 mM NaCl) | 5.5 | ~50 | +5 (at different pH) | [7] |
Note: The stabilizing or destabilizing effect of a buffer is highly dependent on the specific protein and the experimental conditions (e.g., pH, salt concentration). The data presented here are illustrative examples.
The data indicates that for IgG at pH 7.0, sodium this compound provides a modest increase in thermal stability compared to sodium phosphate.[5] However, at a lower pH of 4.6, sodium acetate was found to be more stabilizing for IgG than sodium this compound.[5] For the protein cFMS, both phosphate and this compound buffers were found to be stabilizing, whereas HEPES had a destabilizing effect.[6] Interestingly, for Akt-3, neither phosphate nor this compound had a significant effect on stability.[6] In the case of RTT109, a notable increase in Tm was observed in sodium this compound at pH 5.5 compared to sodium phosphate at pH 7.0, suggesting a significant stabilizing effect, though the pH difference is a confounding variable.[7]
Experimental Protocols
Preparation of a 0.1 M this compound Buffer Solution (pH 3.0-6.2)
A common method for preparing this compound buffers involves mixing a solution of citric acid monohydrate with a solution of trisodium (B8492382) this compound dihydrate to achieve the desired pH.[8]
Materials:
-
Citric acid monohydrate (FW: 210.14 g/mol )
-
Trisodium this compound dihydrate (FW: 294.12 g/mol )
-
Distilled water
-
pH meter
Procedure:
-
Prepare Stock Solutions:
-
Solution A (0.1 M Citric Acid): Dissolve 2.101 g of citric acid monohydrate in distilled water to a final volume of 100 mL.
-
Solution B (0.1 M Trisodium this compound): Dissolve 2.941 g of trisodium this compound dihydrate in distilled water to a final volume of 100 mL.
-
-
Mix to Desired pH: Combine Solution A and Solution B in the ratios indicated in the table below to achieve the approximate desired pH.
-
Adjust pH: Use a calibrated pH meter to check the pH of the final solution. Adjust with small volumes of Solution A or Solution B as needed.
-
Final Volume: Bring the final volume to 100 mL with distilled water.
Table 2: this compound Buffer Preparation Guide (for 100 mL of 0.1 M buffer)
| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M Trisodium this compound (mL) |
| 3.0 | 82.0 | 18.0 |
| 4.0 | 61.5 | 38.5 |
| 5.0 | 41.0 | 59.0 |
| 6.0 | 18.5 | 81.5 |
Thermal Shift Assay (TSA) Protocol for Buffer Screening
This protocol outlines a general procedure for comparing the effect of different buffers on protein stability using a real-time PCR instrument.[9]
Materials:
-
Purified protein of interest (stock solution in a minimal buffer, e.g., water or a simple salt solution)
-
SYPRO™ Orange fluorescent dye (e.g., 5000x stock in DMSO)
-
A panel of buffers to be tested (e.g., this compound, phosphate, HEPES, Tris at various pH values and concentrations)
-
96-well PCR plates
-
Optical seals for PCR plates
-
Real-time PCR instrument with a melt curve analysis module
Procedure:
-
Prepare a 50x SYPRO Orange working solution: Dilute the 5000x stock solution 1:100 in distilled water.
-
Prepare the reaction mix: In each well of a 96-well PCR plate, prepare the following reaction mix (example for a 20 µL final volume):
-
10 µL of the protein solution (final concentration typically 1-5 µM)
-
2 µL of the 50x SYPRO Orange working solution (final concentration 5x)
-
8 µL of the buffer to be tested (adjust volume as needed for different final reaction volumes)
-
-
Seal the plate: Tightly seal the 96-well plate with an optical seal.
-
Centrifuge: Briefly centrifuge the plate to ensure all components are mixed and at the bottom of the wells.
-
Set up the real-time PCR instrument:
-
Set the instrument to collect fluorescence data (e.g., using the ROX or a similar channel appropriate for SYPRO Orange).
-
Program a temperature ramp from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 0.5-1.0 °C/minute).
-
-
Run the assay: Place the plate in the instrument and start the run.
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.
-
Determine the Tm for each condition, which is the inflection point of the sigmoidal melt curve. This can often be calculated automatically by the software or by analyzing the first derivative of the curve.
-
Calculate the ΔTm for each buffer condition relative to a control buffer (e.g., the protein's storage buffer or a reference buffer like phosphate). A positive ΔTm indicates stabilization.
-
Visualizing the Workflow and Mechanism
Caption: Experimental workflow for a thermal shift assay to screen for protein stabilizing buffers.
Caption: Proposed mechanisms of protein stabilization by this compound.
References
- 1. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. criver.com [criver.com]
- 3. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 5. Nano Differential Scanning Fluorimetry-Based Thermal Stability Screening and Optimal Buffer Selection for Immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bio-rad.com [bio-rad.com]
Safety Operating Guide
Proper Disposal Procedures for Citrate Compounds in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of citrate compounds. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with laboratory waste regulations.
Immediate Safety and Handling for Disposal
Before beginning any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound being used.[1][2][3] While many forms of this compound are not classified as hazardous, confirming this with the supplier's documentation is a critical first step.[1]
Personal Protective Equipment (PPE):
Handling:
-
Conduct all waste handling activities in a well-ventilated area. For compounds with any noted inhalation risk, a chemical fume hood is recommended.[1][5]
-
Store this compound waste in a cool, dry, and well-ventilated place, away from incompatible materials.[5]
Spill Protocol: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. The contaminated absorbent material should then be collected in a sealed, properly labeled container for disposal as chemical waste.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste should follow a systematic approach to ensure safety and regulatory compliance. This protocol is aligned with general guidelines from the Resource Conservation and Recovery Act (RCRA) for chemical waste management.[1][6]
1. Waste Identification and Segregation:
-
Consult the SDS: First, determine if the this compound waste is classified as hazardous by the SDS.[2][3]
-
Segregate Waste: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1] It should be segregated from other waste to prevent cross-contamination or hazardous reactions.[4][7]
-
Pure, Unused this compound: If deemed non-hazardous by the SDS, small quantities may be eligible for standard disposal according to institutional policy. However, as a best practice, it is recommended to dispose of it as chemical waste.[1] If hazardous, it must be disposed of in its original container or a labeled waste container.
-
Solutions Containing this compound: Collect in a designated and clearly labeled liquid waste container.[1]
-
Contaminated Materials: Items such as pipette tips, gloves, and absorbent pads that have come into contact with this compound should be collected in a separate, clearly labeled solid waste container.[1]
-
2. Waste Containerization and Labeling:
-
Use only approved, chemically compatible waste containers.[1][2][8]
-
All waste containers must be clearly and accurately labeled with the chemical name, hazard warnings, and date.[4][7]
-
Ensure containers are tightly sealed to prevent leaks or spills.[1][7]
3. Storage of Chemical Waste:
-
Store waste containers in a designated and controlled "Satellite Accumulation Area" (SAA) at or near the point of generation.[1]
-
Segregate incompatible waste types within the SAA to prevent accidental mixing.[1]
4. Arranging for Final Disposal:
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the chemical waste.[1][3][8]
-
Provide Information: Provide accurate information about the waste's composition to the disposal company.[1]
-
Drain Disposal: Do not dispose of this compound or its solutions down the drain unless explicitly permitted by your institution's policies and local regulations for non-hazardous materials.[1][9][10]
Quantitative Data Summary: Waste Accumulation Limits
The following table summarizes the federal limits for hazardous waste stored in a Satellite Accumulation Area (SAA). Local regulations may vary.
| Waste Type | Maximum Volume/Quantity | Source |
| Hazardous Waste | 55 gallons | [1] |
| Acutely Hazardous Waste | 1 quart | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Proper Disposal Methods for Sodium this compound in Laboratory Environment [needle.tube]
- 3. needle.tube [needle.tube]
- 4. needle.tube [needle.tube]
- 5. chemicalbook.com [chemicalbook.com]
- 6. epa.gov [epa.gov]
- 7. needle.tube [needle.tube]
- 8. needle.tube [needle.tube]
- 9. chemscience.com [chemscience.com]
- 10. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Citrate
Essential protocols for the safe handling and disposal of citrate compounds in laboratory settings, ensuring the well-being of researchers and the integrity of scientific work.
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This compound, in its various forms such as citric acid and its salts, is a common substance in many laboratories. While generally considered a weak acid, it is crucial to adhere to proper safety protocols to mitigate risks of irritation and other potential health effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Personal Protective Equipment (PPE): A Tabulated Guide
A risk assessment should always be conducted to determine the appropriate PPE for the specific procedures being performed.[1] The following table summarizes the recommended personal protective equipment for handling this compound-based on potential exposure scenarios.
| Body Part | Protection | Specification | Rationale |
| Eyes/Face | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement.[1][2] A face shield should be worn when there is a risk of splashing.[1][3] | Protects against splashes and dust particles that can cause serious eye irritation.[4][5][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or chloroprene (B89495) gloves are recommended.[1] Always inspect gloves for integrity before use.[1][7] | Prevents skin contact which can cause irritation.[4][5] |
| Body | Lab Coat / Apron | A lab coat, long pants, and closed-toed shoes are the minimum requirements for laboratory work.[2][3] A chemical-resistant apron provides additional protection.[3][8] | Protects against spills and contamination of personal clothing. |
| Respiratory | Respirator (if needed) | Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[9] A self-contained breathing apparatus (SCBA) may be necessary for emergencies or large spills.[7][9] | Prevents respiratory tract irritation from dust or aerosols.[5][7] |
Experimental Workflow for PPE Selection
The selection of appropriate PPE is a critical step that should precede any handling of this compound. The following diagram illustrates a logical workflow to guide this process.
Caption: A flowchart outlining the step-by-step process for selecting appropriate PPE when handling this compound.
Procedural Guidance for Safe Handling and Disposal
Adherence to standardized procedures is crucial for minimizing risks in the laboratory. The following steps provide a framework for the safe handling and disposal of this compound compounds.
Operational Plan: Step-by-Step Handling
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly.[1] It is recommended to work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.[10]
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the work area.[7]
-
Use a bottle carrier when transporting larger containers of this compound solutions.[3]
-
When diluting, always add the acid to water, not the other way around, to prevent a potentially violent exothermic reaction.
-
-
Post-Handling:
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.
-
Waste Collection:
-
All waste containing this compound, including contaminated PPE, absorbent paper, and cleaning materials, must be collected in a clearly labeled, sealed, and compatible container.[1]
-
Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[1]
-
-
Decontamination and Disposal:
-
Equipment: All non-disposable equipment that has come into contact with this compound must be decontaminated. The rinse water from this process should be collected and disposed of as hazardous waste.[1]
-
Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
-
Spills: In the event of a spill, follow your institution's spill response protocol. Small spills may be cleaned by trained personnel using a spill kit, while larger spills may require assistance from EHS. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
-
Sewer Disposal: Drain disposal of any materials contaminated with certain this compound compounds, particularly those containing heavy metals like lead, is strictly prohibited.[1] Always consult your local regulations and institutional guidelines for the proper disposal of chemical waste.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 4. Citric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. flinnsci.com [flinnsci.com]
- 9. boremco.com [boremco.com]
- 10. earth.utah.edu [earth.utah.edu]
- 11. Precautions When Handling Sodium this compound in Labs [needle.tube]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
